Product packaging for Remivox(Cat. No.:CAS No. 1313498-17-7)

Remivox

Cat. No.: B1663798
CAS No.: 1313498-17-7
M. Wt: 341.3827032
InChI Key: FSFSWNBDCJVFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel positive allosteric modulator of the mGlu5 receptor;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28Cl2N2O B1663798 Remivox CAS No. 1313498-17-7

Properties

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-1-ium-4-yl)acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH+]1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59729-31-6 (Parent)
Record name Lorcainide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58934-46-6
Record name Lorcainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58934-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcainide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058934466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Rivaroxaban mechanism of action in coagulation cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Rivaroxaban in the Coagulation Cascade

Introduction

Rivaroxaban is an orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4] As a member of the direct oral anticoagulant (DOAC) class, it is widely utilized for the prevention and treatment of venous and arterial thromboembolic disorders, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with non-valvular atrial fibrillation.[3][4][5][6] Unlike traditional anticoagulants like warfarin, which indirectly inhibit multiple vitamin K-dependent clotting factors, Rivaroxaban's targeted and specific mechanism of action allows for a predictable anticoagulant effect without the need for routine coagulation monitoring.[3][4][7] This guide provides a detailed examination of Rivaroxaban's interaction with the coagulation cascade, supported by quantitative data, experimental protocols, and pathway visualizations.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

  • Extrinsic Pathway: Initiated by tissue factor (TF) exposed at a site of vascular injury. The TF/Factor VIIa complex activates Factor X to Factor Xa.

  • Intrinsic Pathway: Activated by contact with negatively charged surfaces, leading to a cascade of factor activations, ultimately resulting in Factor IXa activating Factor X.

  • Common Pathway: This pathway begins with the activation of Factor X. Factor Xa, in complex with its cofactor Factor Va, forms the prothrombinase complex on a phospholipid surface.[8] This complex is the central effector of clotting, responsible for the rapid, large-scale conversion of prothrombin (Factor II) into thrombin (Factor IIa).[4][8] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of the blood clot.

Factor Xa's position at the convergence of the intrinsic and extrinsic pathways makes it a strategic target for anticoagulant therapy.[2][9] Inhibition of this single factor effectively blocks the downstream amplification of thrombin generation, regardless of the initial activation pathway.[9][10]

Core Mechanism of Action of Rivaroxaban

Rivaroxaban exerts its anticoagulant effect through the direct, selective, and reversible inhibition of Factor Xa.[1][7]

  • Direct Inhibition: Unlike indirect FXa inhibitors (e.g., fondaparinux) that require a cofactor like antithrombin, Rivaroxaban binds directly to the active site of the FXa enzyme.[7][11]

  • Comprehensive Inhibition: It effectively inhibits both free FXa in the plasma and FXa that is already incorporated into the prothrombinase complex or bound within an existing clot.[5][9][11][12]

  • Reversibility: The binding of Rivaroxaban to FXa is reversible, with a rapid association and dissociation rate.[1][2][13]

By binding to FXa, Rivaroxaban blocks the enzyme's ability to cleave prothrombin. This action significantly reduces the "thrombin burst"—the rapid, large-scale generation of thrombin that is critical for the propagation of coagulation and the formation of a stable clot.[1][2][4][13] This ultimately leads to a dose-dependent decrease in thrombin generation and an anticoagulant effect.[7]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact IXa IXa XIa->IXa Xa Factor Xa IXa->Xa VIIIa, Ca++, PL Prothrombin Prothrombin Xa->Prothrombin TF TF VIIa VIIa TF->VIIa Vessel Injury VIIa->Xa TF Thrombin Thrombin Prothrombin->Thrombin Va, Ca++, PL Fibrinogen Fibrinogen Thrombin->Fibrinogen XIIIa XIIIa Thrombin->XIIIa Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

Quantitative Pharmacodynamic and Kinetic Data

The interaction of Rivaroxaban with Factor Xa has been extensively characterized. The following table summarizes key quantitative parameters that define its potency, binding kinetics, and selectivity.

ParameterValueDescriptionReference(s)
Inhibitory Constant (Ki) 0.4 nmol/LA measure of the binding affinity of Rivaroxaban to Factor Xa. A lower Ki indicates higher affinity.[1][2][9][13]
IC50 (vs. Prothrombinase) 2.1 nmol/LThe concentration of Rivaroxaban required to inhibit 50% of the activity of Factor Xa within the prothrombinase complex.[1][2][5][11][12][13]
IC50 (vs. Clot-bound FXa) 75 nmol/LThe concentration required to inhibit 50% of the activity of Factor Xa bound within a fibrin clot.[1][2][9][13]
IC50 (vs. Purified Human FXa) 0.7 nmol/LThe concentration required to inhibit 50% of the activity of purified human Factor Xa.[2][9][12]
Association Rate (k_on) 1.7 x 10⁷ mol/L⁻¹ s⁻¹The rate constant for the binding of Rivaroxaban to Factor Xa.[1][2][13]
Dissociation Rate (k_off) 5 x 10⁻³ s⁻¹The rate constant for the unbinding of Rivaroxaban from Factor Xa.[1][2][13]
Selectivity >10,000-fold vs. other serine proteasesRivaroxaban is highly selective for Factor Xa compared to other related enzymes like thrombin, trypsin, etc.[1][2][13]
Bioavailability 80-100%The proportion of the oral dose that reaches systemic circulation.[5][14]
Time to Peak Concentration 2-4 hoursThe time after oral administration at which the maximum plasma concentration is reached.[4][5][14]
Terminal Half-life 5-9 hours (young); 11-13 hours (elderly)The time required for the plasma concentration to decrease by half.[5][6]

Experimental Protocols

The characterization of Rivaroxaban's anticoagulant activity relies on several key in vitro assays.

Factor Xa Inhibition Assay (Chromogenic)

This assay directly measures the ability of Rivaroxaban to inhibit the enzymatic activity of purified Factor Xa.

Principle: Factor Xa cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor like Rivaroxaban reduces the rate of substrate cleavage.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl, pH 7.4) containing NaCl and CaCl₂.

    • Reconstitute purified human Factor Xa to a known concentration (e.g., 5-10 nM).

    • Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765).

    • Prepare serial dilutions of Rivaroxaban in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of purified Factor Xa to wells containing either buffer (control) or varying concentrations of Rivaroxaban.

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each Rivaroxaban concentration.

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the Rivaroxaban concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Rivaroxaban B1 Add Factor Xa and Rivaroxaban to Microplate Wells A1->B1 A2 Prepare Purified Factor Xa Solution A2->B1 A3 Prepare Chromogenic Substrate B3 Add Substrate to Initiate Reaction A3->B3 B2 Incubate at 37°C B1->B2 B2->B3 C1 Measure Absorbance (405 nm) in Kinetic Mode B3->C1 C2 Calculate Reaction Velocity and % Inhibition C1->C2 C3 Plot Dose-Response Curve and Determine IC50 C2->C3

Caption: Workflow for a chromogenic Factor Xa inhibition assay.
Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of coagulation. It is sensitive to the effects of Rivaroxaban.[15][16]

Principle: Thromboplastin (a source of tissue factor and phospholipids) is added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.

Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample and the thromboplastin reagent to 37°C.

    • Add a specific volume of the thromboplastin reagent to the plasma sample.

    • Simultaneously start a timer and measure the time until a visible fibrin clot is formed. This is typically performed on an automated coagulometer.

  • Interpretation: Rivaroxaban prolongs the PT in a dose-dependent manner.[15] However, the degree of prolongation can vary significantly depending on the thromboplastin reagent used.[16] The International Normalized Ratio (INR) should not be used to interpret the PT in patients on Rivaroxaban, as it is standardized for warfarin.[16]

Thrombin Generation Assay (TGA)

TGA provides a global assessment of the coagulation system by measuring the total amount of thrombin generated over time in a plasma sample.

Principle: A small amount of a coagulation activator (e.g., tissue factor) is added to plasma along with a fluorogenic substrate for thrombin. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

Methodology:

  • Sample Preparation: Prepare platelet-poor or platelet-rich plasma from citrated blood.

  • Assay Procedure:

    • In a microplate, add plasma samples (with or without Rivaroxaban).

    • Add a reagent containing the fluorogenic substrate and calcium.

    • Initiate thrombin generation by adding a reagent containing a low concentration of tissue factor and phospholipids.

    • Measure the fluorescence intensity over time in a fluorometer.

  • Data Analysis: The resulting curve (the "thrombogram") provides several parameters, including the lag time (initiation phase), the peak thrombin concentration, and the endogenous thrombin potential (ETP, the total area under the curve). Rivaroxaban prolongs the lag time and reduces both the peak thrombin and the ETP.[2][11]

Conclusion

Rivaroxaban's mechanism of action is centered on its potent, direct, and selective inhibition of Factor Xa. By targeting this pivotal junction of the coagulation cascade, it effectively curtails the amplification of thrombin generation, the central process in clot formation. This well-characterized mechanism, supported by extensive quantitative and experimental data, underpins its predictable pharmacodynamic profile and its efficacy as an oral anticoagulant in a wide range of clinical settings. The targeted nature of its action represents a significant advancement over older anticoagulants, offering a more streamlined therapeutic approach for the management of thromboembolic disease.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rivaroxaban, a direct oral anticoagulant. It is designed to be a core resource for professionals in the field of pharmaceutical research and development.

Introduction to Rivaroxaban

Rivaroxaban is an orally administered, direct Factor Xa (FXa) inhibitor.[1][2] By selectively and reversibly binding to both free and clot-bound FXa, as well as FXa in the prothrombinase complex, rivaroxaban effectively disrupts the blood coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][3][4][5][6] Its predictable PK and PD profiles allow for fixed-dosing regimens without the need for routine coagulation monitoring, distinguishing it from traditional anticoagulants like vitamin K antagonists.[5][7]

Pharmacokinetics (PK)

The pharmacokinetic profile of rivaroxaban is characterized by rapid absorption, high plasma protein binding, a balanced elimination pathway involving both renal excretion and metabolic degradation, and a moderate variability in its parameters.[1][2]

Absorption and Bioavailability

Rivaroxaban is rapidly absorbed, with maximum plasma concentrations (Cmax) achieved within 2 to 4 hours after oral administration.[1][2][3] Its bioavailability is dose-dependent and significantly influenced by food. For the 10 mg tablet, bioavailability is high (80–100%) regardless of food intake.[1][2][8][9] However, for the 15 mg and 20 mg tablets, bioavailability is approximately 66% under fasting conditions, but increases to 80-100% when taken with food.[1][8][10][11] Co-administration with food increases the Area Under the Curve (AUC) and Cmax of a 20 mg dose by 39% and 76%, respectively.[8][11] Therefore, it is recommended that the 15 mg and 20 mg doses be taken with a meal.[8][9][10]

Distribution

Rivaroxaban exhibits high plasma protein binding, approximately 92-95% in humans, with serum albumin being the primary binding component.[1][7][8][12] This high degree of protein binding suggests that rivaroxaban is not expected to be dialyzable.[1] The volume of distribution at steady state (Vss) is approximately 50 liters, indicating a low-to-moderate affinity for peripheral tissues.[1][12]

Metabolism

Rivaroxaban is metabolized through multiple pathways, with about two-thirds of the dose undergoing metabolic degradation.[1] The metabolism is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4/5 and CYP2J2, as well as through CYP-independent mechanisms like hydrolysis of the amide bonds.[1][3][7] CYP3A4 accounts for roughly 18% of total elimination, CYP2J2 for 14%, and non-CYP-mediated hydrolysis for another 14%.[1][7] There are no major or active metabolites of rivaroxaban detected in plasma.[7]

Excretion

Elimination of rivaroxaban occurs via a dual pathway. Approximately one-third of the administered dose is excreted unchanged in the urine, primarily through active renal secretion involving transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][12][13] The remaining two-thirds are eliminated as inactive metabolites, with half of the metabolites excreted renally and the other half via the feces.[13] The terminal elimination half-life is between 5 to 9 hours in young, healthy individuals and extends to 11 to 13 hours in the elderly.[1][2][8]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of rivaroxaban.

ParameterValueConditions/Notes
Time to Peak Concentration (Tmax) 2–4 hours[1][2][8]-
Bioavailability 80–100% (10 mg tablet)[1][2][8][9]Independent of food
~66% (15 mg & 20 mg tablets)[1][8][10]Fasting conditions
80–100% (15 mg & 20 mg tablets)[1][9][10]With food
Plasma Protein Binding 92–95%[1][7][8][12]Primarily to albumin
Volume of Distribution (Vss) ~50 L[1][12]-
Terminal Half-life (t1/2) 5–9 hours[1][2][8]Young, healthy subjects
11–13 hours[1][2][8]Elderly subjects
Metabolism ~66% of dose[1]CYP3A4/5, CYP2J2, and non-CYP hydrolysis[1][3][7]
Excretion ~36% unchanged in urine[1][13]Active renal secretion via P-gp and BCRP[1][12][13]
~66% as inactive metabolitesRenal and fecal/biliary routes[13]

Pharmacodynamics (PD)

Rivaroxaban's pharmacodynamic effects are a direct consequence of its inhibition of Factor Xa, leading to a dose-dependent anticoagulant response that correlates well with its plasma concentration.[1][4]

Mechanism of Action

Rivaroxaban is a selective, direct inhibitor of Factor Xa.[4] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa).[3][14] Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a blood clot.[3] By inhibiting both free and prothrombinase-bound Factor Xa, rivaroxaban effectively reduces thrombin generation.[1][4][6] This targeted action prevents the amplification of the coagulation cascade.[3][14]

Caption: Rivaroxaban's mechanism of action in the coagulation cascade.

Effect on Coagulation Biomarkers

Rivaroxaban produces a dose-dependent prolongation of clotting times, including the prothrombin time (PT) and, to a lesser extent, the activated partial thromboplastin time (aPTT).[15][16] The effect on PT is more pronounced and shows a linear relationship with rivaroxaban plasma concentrations.[1][8][17] However, the international normalized ratio (INR) should not be used for monitoring as it is standardized for vitamin K antagonists and can be unreliable for rivaroxaban.[17]

The most reliable method for quantifying the anticoagulant effect of rivaroxaban is a chromogenic anti-Factor Xa assay calibrated specifically for the drug.[18][19] This assay demonstrates a strong correlation with rivaroxaban plasma concentrations over a wide therapeutic range.[18][20]

Quantitative Pharmacodynamic Data

The relationship between rivaroxaban concentration and its effect on coagulation parameters is predictable.

ParameterRelationship with Rivaroxaban ConcentrationNotes
Inhibition of Factor Xa Activity Emax model[1][8]The concentration for 50% of maximum inhibition (EC50) was found to be 296 µg/L in one study.[1]
Prothrombin Time (PT) Prolongation Linear model[1][8][17]The extent of prolongation can vary with different thromboplastin reagents.[17]
Activated Partial Thromboplastin Time (aPTT) Prolonged, but less sensitive than PT[15][21]Not recommended for routine monitoring.[21]
Inhibition Constant (Ki) for Factor Xa 0.4 nM[14]In vitro enzyme assay.
IC50 for clot-associated Factor Xa 75 nM[6][14]In vitro study.

Experimental Protocols

Quantification of Rivaroxaban in Plasma (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying rivaroxaban in plasma due to its high sensitivity and selectivity.[22][23]

Methodology Overview:

  • Sample Preparation: A simple protein precipitation is commonly employed. To a plasma sample (e.g., 100 µL), an internal standard (e.g., rivaroxaban-d4) is added, followed by a precipitating agent like cold acetonitrile.[22]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[22]

  • Extraction: The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[22]

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate with formic acid) and an organic component (e.g., acetonitrile with formic acid).[24]

  • Mass Spectrometry Detection: The eluent is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM).[22]

  • Quantification: A calibration curve is generated using standards of known rivaroxaban concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard. The linear concentration range is typically from 0.5 or 1 ng/mL up to 500 or 600 ng/mL.[22][25]

pk_workflow Start Start Plasma Plasma Sample (e.g., 100 µL) Start->Plasma IS Add Internal Standard (Rivaroxaban-d4) Plasma->IS Precipitate Add Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (e.g., 13,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Analysis Data Acquisition & Quantification LCMS->Analysis End End Analysis->End

Caption: Workflow for rivaroxaban quantification in plasma by LC-MS/MS.

Measurement of Anticoagulant Effect (Chromogenic Anti-FXa Assay)

This assay quantitatively measures the anticoagulant activity of rivaroxaban by determining its inhibitory effect on Factor Xa.[20]

Methodology Overview:

  • Sample Preparation: Patient plasma is citrated and centrifuged to be platelet-poor.

  • Reagent Addition: A known excess amount of bovine Factor Xa is added to the patient plasma sample. Rivaroxaban in the plasma will inhibit a portion of this added FXa.

  • Incubation: The plasma and FXa mixture is incubated for a specific period.

  • Substrate Addition: A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and has a chromophore attached, is added.

  • Color Development: The residual, uninhibited FXa cleaves the chromogenic substrate, releasing the chromophore and causing a color change.

  • Photometric Reading: The rate of color change is measured by a photometer (spectrophotometer) at a specific wavelength (e.g., 405 nm). The optical density is inversely proportional to the concentration of rivaroxaban in the sample.[26]

  • Quantification: The rivaroxaban concentration is determined by comparing the result to a calibration curve generated using plasma samples with known concentrations of rivaroxaban.[20]

pd_workflow Start Start Plasma Patient Plasma (contains Rivaroxaban) Start->Plasma Add_FXa Add excess Factor Xa Reagent Plasma->Add_FXa Incubate Incubate Add_FXa->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Color Residual FXa cleaves substrate, releasing color Add_Substrate->Color Measure Measure color change (Optical Density) Color->Measure Quantify Quantify vs. Calibration Curve Measure->Quantify End End Quantify->End

Caption: Workflow for the chromogenic anti-Factor Xa assay.

PK/PD Relationship and Drug Interactions

PK/PD Modeling

The relationship between rivaroxaban's pharmacokinetics and its pharmacodynamic effects is well-defined and predictable.[1] The plasma concentration of rivaroxaban is closely correlated with the inhibition of Factor Xa activity, which can be described by an Emax (maximum effect) model.[1][8] The prolongation of prothrombin time (PT) is best described by a direct linear model.[1][8] These models are crucial for understanding the dose-response relationship and for predicting the anticoagulant effect in various patient populations.

pkpd_relationship Dose Rivaroxaban Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma Concentration PK->Concentration PD Pharmacodynamics (FXa Inhibition) Concentration->PD Emax Model Effect Anticoagulant Effect (e.g., PT Prolongation) PD->Effect Linear Model

Caption: Logical relationship between rivaroxaban PK and PD.

Drug-Drug Interactions

Rivaroxaban's metabolism via CYP3A4 and its transport by P-gp and BCRP make it susceptible to drug-drug interactions.[27][28]

  • Strong inhibitors of both CYP3A4 and P-gp (e.g., ketoconazole, ritonavir) can significantly increase rivaroxaban exposure and are generally not recommended for co-administration.[27] For instance, ketoconazole increased rivaroxaban AUC by 158%.[27]

  • Strong inducers of CYP3A4 (e.g., rifampicin) can decrease rivaroxaban exposure, potentially reducing its efficacy.

  • Other Anticoagulants and NSAIDs: Co-administration with other drugs that affect hemostasis, such as other anticoagulants or NSAIDs, can increase the risk of bleeding through pharmacodynamic interactions.[29]

  • No Clinically Relevant Interactions: Studies have shown no clinically significant interactions with digoxin or atorvastatin.[30]

Conclusion

Rivaroxaban possesses a predictable pharmacokinetic and pharmacodynamic profile, which underpins its clinical utility as a fixed-dose oral anticoagulant. A thorough understanding of its absorption characteristics (particularly the food effect), metabolism, and excretion pathways is essential for drug development professionals. The direct relationship between plasma concentration and anticoagulant effect, quantifiable through specific assays, provides a clear framework for assessing its activity. Awareness of potential drug-drug interactions, primarily involving strong CYP3A4 and P-gp modulators, is critical for ensuring its safe and effective use in diverse patient populations.

References

The Genesis of a New Anticoagulant: A Technical Deep Dive into the Discovery and Development of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of rivaroxaban, a direct Factor Xa inhibitor that has significantly impacted the landscape of anticoagulant therapy. We will delve into the core scientific principles that guided its creation, from initial target identification to its robust clinical validation, presenting key data, experimental methodologies, and visual representations of critical pathways and processes.

The Rationale for a Novel Anticoagulant: Targeting Factor Xa

The development of new anticoagulants has been driven by the limitations of traditional therapies like warfarin and heparins, which are associated with numerous food and drug interactions, a narrow therapeutic window, and the need for frequent monitoring.[1] The coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot, presented multiple potential targets for therapeutic intervention. Factor Xa, a serine protease, was identified as a pivotal target due to its position at the convergence of the intrinsic and extrinsic pathways, leading to the generation of thrombin and the subsequent formation of fibrin clots.[2][3] By directly inhibiting Factor Xa, it was hypothesized that a more predictable and targeted anticoagulant effect could be achieved.[4]

Mechanism of Action: Direct and Reversible Inhibition of Factor Xa

Rivaroxaban is an oxazolidinone derivative that acts as a potent, selective, and reversible direct inhibitor of Factor Xa.[4] It binds to the active site of Factor Xa, specifically the S1 and S4 pockets, thereby blocking its enzymatic activity.[4] Unlike indirect Factor Xa inhibitors, rivaroxaban does not require a cofactor like antithrombin to exert its effect.[4] It effectively inhibits both free Factor Xa and Factor Xa bound in the prothrombinase complex, as well as clot-associated Factor Xa.[2][3][5] This direct inhibition leads to a reduction in thrombin generation, a key step in the formation of a stable fibrin clot.[4]

dot

Caption: Coagulation cascade and the inhibitory action of Rivaroxaban on Factor Xa.

Quantitative Pharmacology of Rivaroxaban

The development of rivaroxaban was supported by extensive in vitro and in vivo studies to characterize its pharmacological profile.

Table 1: In Vitro Inhibitory Activity of Rivaroxaban
ParameterValueReference
Inhibition Constant (Ki) for Factor Xa 0.4 ± 0.02 nM[5]
IC50 for Prothrombinase Activity 2.1 ± 0.4 nM[2][5]
IC50 for Clot-Associated Factor Xa 75 nM[2][5]
IC50 for Endogenous Factor Xa in Human Plasma 21 ± 1 nM[5]
Selectivity for Factor Xa over other serine proteases >10,000-fold[2][3][4]
Table 2: Pharmacokinetic Properties of Rivaroxaban in Healthy Subjects
ParameterValueReference
Maximum Plasma Concentration (Cmax) Reached in 2-4 hours[1][5]
Oral Bioavailability 80-100% (10 mg dose)[1][5]
Plasma Protein Binding ~92-95%[5]
Terminal Half-life (young subjects) 5-9 hours[1][5]
Terminal Half-life (elderly subjects) 11-13 hours[1][5]

Experimental Protocols for Key Coagulation Assays

The anticoagulant effect of rivaroxaban can be assessed using various coagulation assays. Understanding the principles and methodologies of these assays is crucial for both preclinical and clinical research.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to a patient's citrated plasma, initiating the coagulation cascade. The time taken for a fibrin clot to form is measured in seconds.

Detailed Methodology:

  • Sample Collection: Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. Ensure the tube is filled to the appropriate level to maintain a 9:1 blood-to-anticoagulant ratio.[6]

  • Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.[7]

  • Assay Procedure:

    • Pre-warm the patient plasma and PT reagent (containing thromboplastin and calcium chloride) to 37°C.[8]

    • Pipette 100 µL of patient plasma into a test tube.[8]

    • Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.[8]

    • Measure the time until a fibrin clot is formed, either visually or using an automated coagulometer.[6][9]

  • Reporting: The result is reported in seconds. It's important to note that the International Normalized Ratio (INR) is not used for monitoring rivaroxaban as it is standardized for vitamin K antagonists.[10]

Activated Partial Thromboplastin Time (aPTT) Assay

The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Detailed Methodology:

  • Sample and Plasma Preparation: Follow the same procedure as for the PT assay to obtain platelet-poor plasma.[11]

  • Assay Procedure:

    • Pre-warm the patient plasma, aPTT reagent (containing an activator and phospholipids), and calcium chloride solution to 37°C.[12]

    • Pipette 50 µL of patient plasma and 50 µL of the aPTT reagent into a test tube.[13]

    • Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.[13]

    • Add 50 µL of the pre-warmed calcium chloride solution to the mixture and start a timer.[13]

    • Measure the time until a fibrin clot forms.[12]

  • Reporting: The result is reported in seconds. The aPTT is less sensitive to rivaroxaban compared to the PT.[14]

Chromogenic Anti-Factor Xa Assay

This is the most specific assay for measuring the activity of rivaroxaban.

Principle: A known amount of Factor Xa is added to a plasma sample containing rivaroxaban. The rivaroxaban inhibits a portion of the added Factor Xa. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The amount of color produced is inversely proportional to the concentration of rivaroxaban in the sample.

Detailed Methodology:

  • Sample and Plasma Preparation: Prepare platelet-poor plasma as described for the PT and aPTT assays.[15]

  • Assay Procedure:

    • Dilute the patient plasma with a buffer.

    • Add a known excess amount of Factor Xa to the diluted plasma and incubate for a specific time at 37°C.[16]

    • Add a chromogenic substrate specific for Factor Xa.[17]

    • The residual Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).[17]

    • Measure the change in optical density at 405 nm using a spectrophotometer.[17]

  • Quantification: A standard curve is generated using plasma samples with known concentrations of rivaroxaban. The concentration of rivaroxaban in the patient sample is determined by interpolating its optical density value on the standard curve.[16]

dot

Anti_Xa_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis CollectBlood Collect Blood in Citrate Tube Centrifuge Centrifuge to obtain Platelet-Poor Plasma (PPP) CollectBlood->Centrifuge DilutePlasma Dilute PPP with Buffer Centrifuge->DilutePlasma AddFXa Add excess Factor Xa DilutePlasma->AddFXa Incubate1 Incubate at 37°C AddFXa->Incubate1 AddSubstrate Add Chromogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 MeasureOD Measure Optical Density at 405 nm Incubate2->MeasureOD Calculate Calculate Rivaroxaban Concentration MeasureOD->Calculate StdCurve Generate Standard Curve with Rivaroxaban Calibrators StdCurve->Calculate

Caption: Experimental workflow for the chromogenic anti-Factor Xa assay.

The Drug Discovery and Development Pipeline of Rivaroxaban

The journey of rivaroxaban from a laboratory concept to a clinically approved medication followed a structured and rigorous drug development pipeline.

dot

Drug_Development_Pipeline TargetID Target Identification (Factor Xa) LeadDiscovery Lead Discovery & Optimization TargetID->LeadDiscovery Preclinical Preclinical Studies (In Vitro & In Vivo) LeadDiscovery->Preclinical PhaseI Phase I Clinical Trials (Safety & PK/PD in Healthy Volunteers) Preclinical->PhaseI PhaseII Phase II Clinical Trials (Dose-Ranging & Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III Clinical Trials (Large-Scale Efficacy & Safety) PhaseII->PhaseIII Regulatory Regulatory Review & Approval PhaseIII->Regulatory PostMarket Post-Marketing Surveillance (Phase IV) Regulatory->PostMarket

References

Rivaroxaban: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, marketed under the brand name Xarelto among others, is a potent, orally bioavailable small molecule that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its development marked a significant advancement in anticoagulant therapy, offering a more predictable pharmacokinetic and pharmacodynamic profile compared to traditional anticoagulants like warfarin.[3] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of Rivaroxaban, offering valuable insights for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Molecular Structure

Rivaroxaban is a pure (S)-enantiomer with a complex and specific three-dimensional structure that is key to its high affinity and selective binding to Factor Xa.[4][5]

The core structure of Rivaroxaban is an oxazolidinone, which bears a striking resemblance to the antibiotic linezolid.[1] Attached to this central scaffold are a chlorothiophene moiety and a morpholinone-containing phenyl group. The chlorine atom on the thiophene ring plays a crucial role in the molecule's interaction with the S1 pocket of Factor Xa, a novel binding mechanism that contributes to both its high potency and oral bioavailability.[4]

Key Structural Identifiers:

IdentifierValue
IUPAC Name (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide[1]
Chemical Formula C₁₉H₁₈ClN₃O₅S[6]
SMILES O=C1COCCN1c2ccc(cc2)N3C--INVALID-LINK--CNC(=O)c4ccc(s4)Cl[1]
InChI InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1[1]

Chemical and Physical Properties

The physicochemical properties of Rivaroxaban are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. As a Biopharmaceutical Classification System (BCS) Class 2 compound, it is characterized by low solubility and high permeability.[7]

PropertyValueReference
Molecular Weight 435.88 g/mol [6]
Melting Point 228-229 °C[8]
Aqueous Solubility 5–7 mg/L (pH 1–9)[7][8]
logP (Octanol/Water) 1.5[8]
Appearance White to yellowish, odorless, non-hygroscopic powder[5][9]

Mechanism of Action: Inhibition of the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[3][10] Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, which is the structural basis of a blood clot.[10]

By binding to the active site of both free Factor Xa and Factor Xa bound within the prothrombinase complex, Rivaroxaban effectively blocks this crucial step in the coagulation cascade.[1][11] This inhibition leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[10] Unlike indirect Factor Xa inhibitors, such as fondaparinux, Rivaroxaban's mechanism of action is independent of antithrombin.[4]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->X TF Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits XIIIa Factor XIIIa

Figure 1: Rivaroxaban's site of action in the coagulation cascade.

Experimental Protocols

The anticoagulant effect and potency of Rivaroxaban are assessed through various in vitro and ex vivo assays. The following are detailed methodologies for key experiments.

Factor Xa (FXa) Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory effect of Rivaroxaban on FXa activity.

Principle: The assay measures the residual activity of a known amount of FXa after incubation with Rivaroxaban. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor (Rivaroxaban).[12][13]

Methodology:

  • Preparation of Reagents:

    • Prepare a series of Rivaroxaban standard solutions of known concentrations in a suitable buffer (e.g., Tris-HCl).

    • Reconstitute purified human Factor Xa to a working concentration.

    • Prepare a chromogenic FXa substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the Rivaroxaban standard or test sample to the wells.

    • Add the Factor Xa solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Incubate for a specific time (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding an acid (e.g., citric acid).

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance against the known concentrations of the Rivaroxaban standards.

    • Determine the concentration of Rivaroxaban in the test samples by interpolating their absorbance values on the calibration curve.

    • The IC₅₀ (half-maximal inhibitory concentration) can be calculated from a dose-response curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade and is sensitive to the effects of FXa inhibitors.[11][14]

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. Rivaroxaban prolongs the PT by inhibiting FXa, thereby delaying thrombin generation and subsequent fibrin clot formation.[14]

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood into a tube containing a citrate anticoagulant.

    • Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample and the PT reagent (thromboplastin) to 37°C.

    • Add a specific volume of the PT reagent to the plasma sample.

    • Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

  • Data Analysis:

    • The result is expressed in seconds. While the PT is prolonged in the presence of Rivaroxaban, the extent of prolongation can vary depending on the thromboplastin reagent used.[14] Therefore, the PT is more of a qualitative measure of Rivaroxaban's presence rather than a precise quantitative measurement of its concentration.[2]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Chromogenic Anti-Xa Assay cluster_analysis Data Analysis start Start: Whole Blood Collection (Citrate Anticoagulant) centrifuge Centrifugation start->centrifuge ppp Platelet-Poor Plasma (PPP) centrifuge->ppp incubate_sample Incubate PPP with Factor Xa ppp->incubate_sample add_substrate Add Chromogenic Substrate incubate_sample->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calibration Generate Calibration Curve measure->calibration quantify Quantify Rivaroxaban Concentration calibration->quantify

Figure 2: Workflow for quantitative analysis of Rivaroxaban.

Conclusion

Rivaroxaban's well-defined molecular structure and chemical properties are fundamental to its clinical efficacy and safety profile as a direct Factor Xa inhibitor. Its unique binding mechanism and predictable pharmacokinetics have established it as a cornerstone in the management of thromboembolic disorders. A thorough understanding of its chemistry, mechanism of action, and the experimental methods used for its characterization is essential for ongoing research, the development of novel anticoagulants, and the optimization of patient care in the field of cardiovascular medicine.

References

Rivaroxaban's Interaction with Factor Xa: A Technical Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of rivaroxaban to its target, Factor Xa (FXa). Rivaroxaban is a direct oral anticoagulant (DOAC) that plays a crucial role in the prevention and treatment of thromboembolic disorders. A thorough understanding of its binding kinetics and the methodologies used to quantify this interaction is paramount for researchers in the fields of pharmacology, hematology, and drug development.

Quantitative Analysis of Rivaroxaban-Factor Xa Binding

Rivaroxaban exhibits a high affinity and specificity for Factor Xa, a critical enzyme in the coagulation cascade. The binding is rapid, reversible, and competitive.[1][2] The key quantitative parameters that describe this interaction are summarized in the table below.

ParameterValueDescriptionSource(s)
Inhibitory Constant (Ki) 0.4 nMA measure of the inhibitor's binding affinity. A lower Ki indicates a stronger inhibitor.[1]
Half-maximal Inhibitory Concentration (IC50) 0.7 nM (purified human FXa)The concentration of rivaroxaban required to inhibit 50% of FXa activity in a cell-free assay.[1]
2.1 nM (prothrombinase-bound FXa)The IC50 for FXa when it is part of the prothrombinase complex.[1]
21 nM (endogenous human FXa in plasma)The IC50 for FXa naturally present in human plasma.[1]
75 nM (clot-associated FXa)The IC50 for FXa that is bound within a fibrin clot.[1]
Association Rate Constant (kon) 1.7 x 10⁷ M⁻¹s⁻¹The rate at which rivaroxaban binds to Factor Xa.[1]
Dissociation Rate Constant (koff) 5 x 10⁻³ s⁻¹The rate at which the rivaroxaban-Factor Xa complex dissociates.[1]

Mechanism of Action: Targeting the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that occupies a pivotal position in the coagulation cascade where the intrinsic and extrinsic pathways converge.[3][4] By binding to the active site of both free and prothrombinase-bound Factor Xa, rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] This, in turn, reduces the generation of thrombin, a key enzyme responsible for the conversion of fibrinogen to fibrin, the structural basis of a blood clot.[3]

The following diagram illustrates the coagulation cascade and the point of inhibition by rivaroxaban.

Coagulation_Cascade cluster_prothrombinase cluster_thrombin Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Catalyzes conversion Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Catalyzes conversion Rivaroxaban Rivaroxaban Rivaroxaban->FXa Inhibits

Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

Rivaroxaban binds to the active site of Factor Xa, specifically interacting with the S1 and S4 pockets. This binding is facilitated by key molecular interactions, including the chlorothiophene moiety of rivaroxaban engaging with the S1 pocket. This direct and reversible binding competitively blocks the access of the natural substrate, prothrombin, to the active site of Factor Xa.

Experimental Protocols: Chromogenic Anti-Xa Assay

The most common method for determining the activity of rivaroxaban and its binding to Factor Xa is the chromogenic anti-Xa assay. This assay provides a quantitative measure of the drug's inhibitory effect.

Principle

The chromogenic anti-Xa assay is a two-stage process. In the first stage, a plasma sample containing rivaroxaban is incubated with a known excess of Factor Xa. Rivaroxaban in the sample binds to and inhibits a portion of the added Factor Xa. In the second stage, a chromogenic substrate specific for Factor Xa is added. The residual, unbound Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of rivaroxaban in the sample.

Detailed Methodology

The following protocol is a synthesis of methodologies described in the literature and provides a step-by-step guide for performing a chromogenic anti-Xa assay for rivaroxaban.

Materials:

  • Citrated platelet-poor plasma (PPP) samples (patient samples or spiked with known concentrations of rivaroxaban)

  • Rivaroxaban calibrators and controls

  • Factor Xa reagent

  • Chromogenic substrate for Factor Xa

  • Assay buffer (e.g., Tris-based buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

  • Microplates (96-well)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples, calibrators, and controls in a 37°C water bath for 15 minutes.

    • Prepare a dilution series of rivaroxaban calibrators in pooled normal plasma to generate a standard curve. Typical ranges can be from 25 to 900 ng/mL.[1]

    • Dilute patient plasma samples as necessary based on the expected rivaroxaban concentration. A 1:5 dilution with pooled normal plasma is a common starting point.[1]

  • Assay Reaction:

    • Add 25 µL of the diluted plasma sample, calibrator, or control to a microplate well.

    • Add 25 µL of Factor Xa reagent to each well.

    • Incubate the microplate at 37°C for 5 minutes.[1]

    • Add 50 µL of the chromogenic substrate to each well.

    • Incubate the microplate at 37°C for 20 minutes.[1]

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding 50 µL of 50% acetic acid to each well.[1]

    • Measure the optical density (OD) at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the blank (a sample with no rivaroxaban) from the OD of all other samples.

    • Plot the OD values of the calibrators against their known concentrations to generate a standard curve.

    • Determine the concentration of rivaroxaban in the patient samples by interpolating their OD values on the standard curve.

The following diagram outlines the general workflow for a chromogenic anti-Xa assay.

Chromogenic_Assay_Workflow Start Start: Plasma Sample (containing Rivaroxaban) Add_FXa Add excess Factor Xa Start->Add_FXa Incubate1 Incubate at 37°C Add_FXa->Incubate1 Riva_FXa_Complex Rivaroxaban-FXa Complex Formation + Residual Free FXa Incubate1->Riva_FXa_Complex Add_Substrate Add Chromogenic Substrate Riva_FXa_Complex->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Cleavage Residual FXa cleaves substrate Incubate2->Cleavage Color_Development Color Development Cleavage->Color_Development Measure_OD Measure Optical Density (405 nm) Color_Development->Measure_OD Analyze Analyze Data: Standard Curve & Concentration Determination Measure_OD->Analyze

References

An In-Depth Technical Guide to the In Vitro Anticoagulant Properties of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of Rivaroxaban, a direct oral anticoagulant. The document details its mechanism of action, presents quantitative data from key coagulation assays, and outlines the experimental protocols for its evaluation.

Core Mechanism of Action

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Unlike indirect inhibitors, its activity is independent of antithrombin.[3][4] Rivaroxaban inhibits both free FXa and FXa bound within the prothrombinase complex, effectively blocking the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4][5] This inhibition leads to a reduction in thrombin generation, which in turn diminishes the conversion of fibrinogen to fibrin, the essential step in clot formation.[2][6]

The inhibition of FXa by Rivaroxaban is competitive and reversible.[4][5] This targeted action at a key convergence point of the intrinsic and extrinsic pathways underscores its efficacy as an anticoagulant.[1]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits

Mechanism of Action of Rivaroxaban in the Coagulation Cascade.

Quantitative In Vitro Data

Rivaroxaban's anticoagulant effects can be quantified through various in vitro assays. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Inhibitory Constants and Concentrations

ParameterValueTargetNotes
Ki (Inhibition Constant) 0.4 nmol/LHuman Factor XaCompetitive inhibition.[4][7]
IC50 (Half-maximal inhibitory concentration) 2.1 nmol/LProthrombinase-bound FXaDemonstrates potent inhibition of the prothrombinase complex.[1][5]
IC50 75 nmol/LClot-associated FXaIndicates inhibition of FXa within an existing clot.[1][5]
IC50 21 ± 1 nmol/LEndogenous Factor Xa in human plasmaConcentration-dependent inhibition.[4]
Selectivity >10,000-foldOver other serine proteasesHighlights the high specificity for Factor Xa.[1][5]

Table 2: Effects on Clotting Assays

AssayEffectReagent DependencyNotes
Prothrombin Time (PT) Concentration-dependent prolongation.[1][8][9][10]High. Sensitivity varies significantly between thromboplastin reagents.[11][12][13][14]Generally more sensitive to Rivaroxaban than aPTT.[1][8]
Activated Partial Thromboplastin Time (aPTT) Concentration-dependent prolongation, though less sensitive than PT.[1][8][15]High. Varies with different reagents.[11][12][13]The relationship can be curvilinear.[13]
Thrombin Time (TT) No significant effect.[15]-Rivaroxaban does not directly inhibit thrombin.
Anti-Factor Xa Chromogenic Assay Direct correlation with Rivaroxaban concentration.[16][17]Low. Provides accurate quantitative measurement.[16]Considered the most suitable assay for quantifying Rivaroxaban levels.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Rivaroxaban.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: The time taken for plasma to clot is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids).

General Protocol:

  • Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

  • Incubation: A specific volume of plasma is incubated at 37°C.

  • Reagent Addition: A pre-warmed thromboplastin reagent is added to the plasma.

  • Clot Detection: The time to fibrin clot formation is measured using an automated or manual coagulometer.

  • Data Analysis: The clotting time in seconds is recorded. Results can be compared to a control plasma.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways.

Principle: The clotting time is measured after the addition of a contact activator and a partial thromboplastin reagent (phospholipids) to the plasma, followed by calcium.

General Protocol:

  • Plasma Preparation: Platelet-poor plasma is obtained from citrated whole blood.

  • Incubation: Plasma is incubated with an aPTT reagent (containing a contact activator and phospholipids) at 37°C.

  • Clot Initiation: Calcium chloride is added to initiate clotting.

  • Clot Detection: The time to clot formation is measured.

  • Data Analysis: The clotting time is reported in seconds.

Chromogenic Anti-Factor Xa Assay

This assay provides a quantitative measure of Rivaroxaban concentration.

Principle: A known amount of FXa is added to plasma containing Rivaroxaban. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the Rivaroxaban concentration.[18][19]

General Protocol:

  • Plasma Preparation: Platelet-poor plasma is used.

  • Reagent Incubation: The plasma sample is incubated with a reagent containing a known excess of FXa. Rivaroxaban in the plasma will inhibit a portion of this FXa.

  • Substrate Addition: A chromogenic substrate specific for FXa is added.

  • Colorimetric Measurement: The residual, uninhibited FXa cleaves the substrate, producing a color change that is measured by a spectrophotometer.

  • Quantification: The Rivaroxaban concentration is determined by comparing the result to a standard curve prepared with known concentrations of Rivaroxaban.[19]

experimental_workflow cluster_sample_prep Sample Preparation cluster_pt_steps PT Protocol cluster_aptt_steps aPTT Protocol cluster_antixa_steps Anti-FXa Protocol Blood_Collection Whole Blood Collection (Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP PT PT Assay PPP->PT aPTT aPTT Assay PPP->aPTT Anti_Xa Anti-FXa Assay PPP->Anti_Xa PT_Incubate Incubate PPP at 37°C aPTT_Incubate Incubate PPP + Activator/Phospholipid Anti_Xa_Incubate Incubate PPP + Excess FXa PT_Reagent Add Thromboplastin PT_Incubate->PT_Reagent PT_Measure Measure Clotting Time PT_Reagent->PT_Measure aPTT_Reagent Add CaCl2 aPTT_Incubate->aPTT_Reagent aPTT_Measure Measure Clotting Time aPTT_Reagent->aPTT_Measure Anti_Xa_Substrate Add Chromogenic Substrate Anti_Xa_Incubate->Anti_Xa_Substrate Anti_Xa_Measure Measure Absorbance Anti_Xa_Substrate->Anti_Xa_Measure Anti_Xa_Quantify Quantify vs. Standard Curve Anti_Xa_Measure->Anti_Xa_Quantify

Typical Experimental Workflow for In Vitro Rivaroxaban Assessment.

Conclusion

Rivaroxaban demonstrates potent and selective in vitro anticoagulant activity through the direct inhibition of Factor Xa. Its effects are readily quantifiable using standard coagulation assays, although with notable reagent-dependent variability for PT and aPTT. For precise quantification, the chromogenic anti-Factor Xa assay is the recommended method. The experimental protocols outlined in this guide provide a foundation for consistent and reliable in vitro evaluation of Rivaroxaban and other direct FXa inhibitors.

References

Preclinical Profile of Rivaroxaban: An In-depth Technical Guide on Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its selective action interrupts the intrinsic and extrinsic pathways of blood coagulation, ultimately preventing the formation of thrombi. This technical guide provides a comprehensive overview of the preclinical efficacy and safety data for rivaroxaban, drawing from a range of in vivo and in vitro studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action

Rivaroxaban is a competitive inhibitor of FXa, binding directly to the active site of the enzyme.[2] This inhibition occurs for both free FXa and FXa bound within the prothrombinase complex.[1] By neutralizing FXa, rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final common pathway for fibrin formation and clot development.[1]

Beyond its direct anticoagulant effects, preclinical studies suggest that rivaroxaban may also modulate inflammatory pathways. Research in rat models of deep vein thrombosis has indicated that rivaroxaban can attenuate the inflammatory response by targeting the NF-κB signaling pathway.[3][4] This action may contribute to its overall therapeutic benefit in thrombotic disorders.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca2+, PL Xa Xa X->Xa TF_VIIa Tissue Factor + VIIa TF_VIIa->X Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va, Ca2+, PL Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Diagram of the coagulation cascade and the site of action of Rivaroxaban.

Efficacy Data

The antithrombotic efficacy of rivaroxaban has been demonstrated across a variety of preclinical models of both venous and arterial thrombosis.

Antithrombotic Efficacy in Animal Models

Rivaroxaban has shown potent, dose-dependent antithrombotic effects in several animal models. The half-maximal effective dose (ED50) has been determined in various species and thrombosis models, as summarized in the table below.

Animal ModelSpeciesRoute of AdministrationED50 (mg/kg)Citation
Venous StasisRatIntravenous0.1[4]
Arteriovenous ShuntRatOral5.0[4]
Arteriovenous ShuntRabbitOral0.6[4]
Effects on Coagulation Parameters

Rivaroxaban produces a concentration-dependent prolongation of clotting times. The prothrombin time (PT) is a more sensitive measure of its activity compared to the activated partial thromboplastin time (aPTT).[5]

SpeciesParameterEffectCitation
RatProthrombin Time (PT)1.8-fold increase at ED50[5]
RatFactor Xa Activity32% inhibition at ED50[5]
RabbitProthrombin Time (PT)1.2-fold increase at ED50[6]
RabbitFactor Xa Activity92% inhibition at ED50[6]
DogProthrombin Time (PT)No significant change at 1 mg/kg/day[7]
DogaPTTNo significant change at 1 mg/kg/day[7]
In Vitro Inhibitory Activity

Rivaroxaban demonstrates high affinity and selectivity for Factor Xa.

ParameterValueCitation
Inhibition Constant (Ki) for Factor Xa0.4 nmol/L[1]
IC50 for Prothrombinase2.1 nmol/L[1]
IC50 for Clot-associated Factor Xa75 nmol/L[1]

Safety Profile

The preclinical safety of rivaroxaban has been evaluated in various animal models, with a focus on bleeding risk and organ toxicity.

Bleeding Risk

A key safety consideration for any anticoagulant is the risk of bleeding. Preclinical studies have shown that rivaroxaban has a favorable safety profile in this regard, with a wide therapeutic window where antithrombotic efficacy is achieved without a significant increase in bleeding time.[8] However, at higher doses, an increased risk of bleeding has been observed.

SpeciesBleeding ModelDoseEffect on Bleeding TimeCitation
RatTail Transection10 mg/kg (oral)Prolonged from 170 ± 13 sec to 284 ± 22 sec[9]
Toxicology Studies

Toxicology studies in rats and dogs have identified potential target organs for toxicity at high doses.

SpeciesDurationDose (mg/kg/day)Target Organs of ToxicityNOAEL (mg/kg/day)Citation
Rat13 weeks60, 300, 1500Pancreas-[10]
Dog4 weeks5, 15, 50Lungs, Lymph Nodes5[10]
Dog13 weeks15, 50, 150Spleen-[10]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of rivaroxaban.

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Mice

This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.

fecl3_workflow cluster_procedure Experimental Procedure cluster_rivaroxaban Rivaroxaban Administration A Anesthetize Mouse B Expose Carotid Artery A->B C Place Doppler Flow Probe B->C D Apply FeCl3-soaked Filter Paper C->D E Monitor Blood Flow D->E F Record Time to Occlusion E->F Drug_Admin Administer Rivaroxaban or Vehicle Drug_Admin->A

Workflow for the FeCl3-induced arterial thrombosis model.

Protocol:

  • Mice are anesthetized, and the common carotid artery is surgically exposed.

  • A small piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • The ferric chloride induces oxidative injury to the vessel wall, leading to the formation of a thrombus.

  • Blood flow in the artery is monitored using a Doppler flow probe.

  • The primary endpoint is the time to complete occlusion of the vessel.

Rat Venous Stasis Thrombosis Model

This model is used to evaluate the efficacy of anticoagulants in a venous thrombosis setting.

venous_stasis_workflow cluster_procedure Experimental Procedure cluster_rivaroxaban Rivaroxaban Administration A Anesthetize Rat B Midline Laparotomy A->B C Isolate Inferior Vena Cava (IVC) B->C D Ligate IVC and Side Branches C->D E Allow Thrombus Formation (e.g., 2 hours) D->E F Excise and Weigh Thrombus E->F Drug_Admin Administer Rivaroxaban or Vehicle Drug_Admin->A

Workflow for the rat venous stasis thrombosis model.

Protocol:

  • Rats are anesthetized, and a midline laparotomy is performed to expose the abdominal cavity.

  • The inferior vena cava (IVC) is carefully dissected and isolated.

  • All side branches of a segment of the IVC are ligated, and then the main trunk of the IVC is ligated to create a static column of blood.[11]

  • After a set period (e.g., 2 hours), the ligated segment of the IVC is excised.

  • The thrombus is removed from the vessel segment and weighed. The weight of the thrombus is the primary measure of thrombogenesis.

Conclusion

The preclinical data for rivaroxaban robustly support its efficacy as a potent and selective inhibitor of Factor Xa. It has demonstrated significant antithrombotic effects in a range of animal models of both venous and arterial thrombosis. The safety profile of rivaroxaban is favorable, with a therapeutic window that separates its antithrombotic effects from a significant increase in bleeding risk. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of anticoagulation.

References

Rivaroxaban's Selectivity for Factor Xa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of rivaroxaban, a direct oral anticoagulant. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of rivaroxaban's high affinity for Factor Xa over other serine proteases. This guide includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing selectivity, and visual representations of the coagulation cascade and experimental workflows.

Introduction

Rivaroxaban is a small-molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its therapeutic efficacy as an anticoagulant is directly linked to its potent and highly selective inhibition of this protease. Understanding the selectivity of rivaroxaban is paramount for assessing its safety and minimizing off-target effects. This guide delves into the core principles of rivaroxaban's selective action, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of Rivaroxaban's Selectivity

Rivaroxaban exhibits a remarkable and clinically significant selectivity for Factor Xa. In vitro studies have demonstrated that rivaroxaban is a competitive inhibitor of human Factor Xa with a high degree of affinity.[1] The inhibitory constant (Ki) for Factor Xa is in the sub-nanomolar range, indicating a very strong binding interaction.

Conversely, its activity against other structurally related serine proteases is significantly lower. It has been reported that rivaroxaban displays over 10,000-fold greater selectivity for Factor Xa compared to other biologically relevant serine proteases.[2][3] For these other proteases, the half-maximal inhibitory concentration (IC50) is greater than 20 µmol/L, a concentration that is not therapeutically relevant.[2]

The following table summarizes the quantitative data on rivaroxaban's selectivity for Factor Xa.

ProteaseRivaroxaban Ki (nmol/L)Rivaroxaban IC50 (µmol/L)Selectivity over Factor Xa (fold)
Factor Xa 0.4 [2][3]-1
Other Serine Proteases (e.g., Thrombin, Trypsin, Plasmin)->20[2]>10,000[2][3]

Experimental Protocols for Determining Selectivity

The determination of rivaroxaban's selectivity for Factor Xa over other proteases involves a series of in vitro enzymatic assays. These assays are designed to measure the inhibitory potency of the compound against a panel of purified proteases.

General Principle of Protease Inhibition Assay

The core of the selectivity profiling is a biochemical assay that measures the activity of a specific protease in the presence and absence of the inhibitor. Typically, a chromogenic or fluorogenic substrate specific to the protease is used. The enzyme cleaves the substrate, releasing a colored or fluorescent molecule that can be quantified using a spectrophotometer or fluorometer. The rate of this reaction is proportional to the enzyme's activity. When an inhibitor is present, the rate of substrate cleavage decreases.

Determination of IC50 and Ki Values

To quantify the potency of an inhibitor, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a more fundamental measure of the inhibitor's affinity for the enzyme and can be calculated from the IC50 value, particularly for competitive inhibitors, using the Cheng-Prusoff equation.

Detailed Methodology for a Chromogenic Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of rivaroxaban against a specific protease (e.g., Factor Xa or another serine protease).

Materials:

  • Purified human protease (e.g., Factor Xa, thrombin, trypsin)

  • Specific chromogenic substrate for the target protease

  • Rivaroxaban stock solution of known concentration

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the rivaroxaban stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of the target protease in the assay buffer at a fixed concentration.

    • Prepare a solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed volume of the protease solution.

    • To the appropriate wells, add a volume of the different rivaroxaban dilutions. Include control wells with assay buffer instead of the inhibitor (to measure 100% enzyme activity) and wells with buffer and substrate only (as a blank).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance over time at the wavelength specific for the chromophore. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For competitive inhibitors, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition

Coagulation cascade showing Rivaroxaban's point of inhibition.

Protease_Selectivity_Workflow start Start: Prepare Reagents (Enzymes, Substrates, Rivaroxaban) assay_setup Assay Setup in 96-well Plate - Add Protease - Add Rivaroxaban dilutions start->assay_setup pre_incubation Pre-incubation (Allow inhibitor binding) assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add Chromogenic Substrate) pre_incubation->reaction_initiation measurement Kinetic Measurement (Spectrophotometer) reaction_initiation->measurement data_analysis Data Analysis - Calculate Initial Velocities - Determine IC50 values measurement->data_analysis selectivity_determination Determine Selectivity (Compare IC50/Ki for Factor Xa vs. other proteases) data_analysis->selectivity_determination end End: Selectivity Profile Established selectivity_determination->end

Experimental workflow for determining protease selectivity.

Conclusion

The extensive in vitro data unequivocally demonstrate that rivaroxaban is a highly selective inhibitor of Factor Xa. Its more than 10,000-fold greater affinity for Factor Xa compared to other serine proteases underscores its targeted mechanism of action. This high degree of selectivity is a key factor in its favorable safety profile, minimizing the potential for off-target interactions and associated adverse effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of the selectivity of novel anticoagulant compounds.

References

Rivaroxaban's Impact on Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms and cellular signaling cascades modulated by the direct Factor Xa inhibitor, Rivaroxaban. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Rivaroxaban's effects beyond its primary anticoagulant function.

Executive Summary

Rivaroxaban, a potent and selective direct inhibitor of Factor Xa (FXa), is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3][4] Its primary mechanism of action involves the direct binding to both free and prothrombinase-bound FXa, thereby inhibiting the conversion of prothrombin to thrombin and subsequently reducing fibrin formation.[1][2][3][5] Beyond this well-established role in the coagulation cascade, emerging evidence reveals that Rivaroxaban exerts significant pleiotropic effects, modulating key cellular pathways involved in inflammation, endothelial function, and platelet activation. These non-canonical effects contribute to its overall therapeutic profile and are of considerable interest for future drug development and clinical applications. This technical guide provides a detailed overview of the cellular pathways affected by Rivaroxaban treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.

Core Mechanism of Action: Inhibition of the Coagulation Cascade

Rivaroxaban's primary pharmacological effect is the direct, competitive, and reversible inhibition of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[5][6] By blocking FXa, Rivaroxaban effectively attenuates the thrombin burst, a key amplification step in the coagulation cascade, leading to a reduction in fibrin clot formation.[5] This targeted action allows for a predictable anticoagulant response.[2]

Core Mechanism of Action of Rivaroxaban Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Fibrinogen Fibrinogen->Fibrin Clot Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibition

Diagram 1: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

Pleiotropic Effects on Inflammatory Pathways

Beyond its anticoagulant properties, Rivaroxaban has demonstrated significant anti-inflammatory effects.[7][8][9] These effects are primarily attributed to the inhibition of FXa-mediated inflammatory signaling.

Downregulation of the TLR4/Myd88/NF-κB Signaling Pathway

Studies have shown that Rivaroxaban can suppress inflammatory responses by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[10] By inhibiting FXa, Rivaroxaban prevents the activation of TLR4 and its downstream adapter protein, MyD88. This, in turn, leads to the suppression of nuclear factor-kappa B (NF-κB) activation, a key transcription factor for pro-inflammatory cytokines.[10] In an experimental model of depression, Rivaroxaban was found to reduce the expression of TLR4 and subsequently decrease the inflammatory response in a dose-dependent manner.[10] Another study demonstrated that Rivaroxaban down-regulates the TLR4/NF-κB/NLRP3 signaling pathway to inhibit pyroptosis and inflammation.[11]

Rivaroxaban's Modulation of the TLR4/NF-κB Pathway Factor Xa Factor Xa TLR4 TLR4 Factor Xa->TLR4 Activates Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF-κB->Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α)->Inflammation

Diagram 2: Rivaroxaban's inhibitory effect on the TLR4/NF-κB signaling pathway.
Modulation of Inflammatory Biomarkers

Clinical studies have provided quantitative evidence of Rivaroxaban's anti-inflammatory effects. A post-hoc analysis of the X-VeRT trial in patients with atrial fibrillation demonstrated that Rivaroxaban treatment was associated with reductions in several key inflammatory and coagulation biomarkers.[12]

BiomarkerRivaroxaban GroupVKA Group
D-dimer-32.3%-37.6%
Thrombin-Antithrombin (TAT)-28.0%-23.1%
high-sensitivity C-reactive protein (hs-CRP)-12.5%-17.9%
high-sensitivity Interleukin-6 (hs-IL-6)-9.2%-9.8%
Table 1: Percentage change from baseline in coagulation and inflammation biomarkers with Rivaroxaban versus Vitamin K Antagonists (VKA). [12]

Another study comparing patients with atrial fibrillation on Warfarin or Rivaroxaban found that the use of Rivaroxaban was associated with decreased levels of inflammatory cytokines compared to Warfarin.[13]

Effects on Endothelial Function

Rivaroxaban has been shown to exert protective and reparative effects on the vascular endothelium.[14][15] These effects are mediated through various cellular pathways, contributing to improved endothelial functionality.

Upregulation of Urokinase Plasminogen Activator (u-PA)

A key mechanism underlying Rivaroxaban's beneficial effects on the endothelium is the upregulation of urokinase plasminogen activator (u-PA).[14][15] Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that Rivaroxaban increases both the expression and activity of u-PA.[14][15] This, in turn, enhances the fibrinolytic capacity of endothelial cells and promotes cell viability, growth, and migration.[14][15] The positive effects of Rivaroxaban on HUVEC growth and wound healing were reversed by a u-PA inhibitor, confirming the central role of this pathway.[15]

Rivaroxaban's Effect on Endothelial Function via u-PA Rivaroxaban Rivaroxaban u-PA Gene Expression u-PA Gene Expression Rivaroxaban->u-PA Gene Expression Upregulates u-PA Protein u-PA Protein u-PA Gene Expression->u-PA Protein u-PA Activity u-PA Activity u-PA Protein->u-PA Activity Fibrinolysis Fibrinolysis u-PA Activity->Fibrinolysis Endothelial Cell\nViability, Growth, Migration Endothelial Cell Viability, Growth, Migration u-PA Activity->Endothelial Cell\nViability, Growth, Migration

Diagram 3: Rivaroxaban enhances endothelial function through the upregulation of u-PA.
Counteracting FXa-Induced Endothelial Inflammation

Factor Xa itself can induce a pro-inflammatory state in endothelial cells.[12][14] Rivaroxaban has been shown to counteract these effects by inhibiting FXa. For instance, Rivaroxaban was found to reverse the FXa-induced upregulation of several pro-inflammatory genes in HUVECs, including endothelin 2 (EDN2), selectin E (SELE), vascular cell adhesion molecule 1 (VCAM1), and C-C motif chemokine ligand 5 (CCL5).[16] Furthermore, Rivaroxaban inhibited FXa-enhanced platelet adhesion to endothelial cells.[14]

Gene/ProteinEffect of FXaEffect of Rivaroxaban on FXa-induced changes
Pro-inflammatory genes (EDN2, SELE, VCAM1, CCL5)UpregulationCounteracted upregulation
Platelet AdhesionIncreasedReduced
Tissue Factor (TF) mRNAIncreasedDecreased
ICAM-1 mRNAIncreasedDecreased
VEGF mRNAIncreasedDecreased
IL-33 mRNAIncreasedDecreased
MCP-1 mRNAIncreasedDecreased
TNF-α mRNAIncreasedDecreased
Table 2: Effects of Rivaroxaban on FXa- and Oxysterol-Induced Changes in Endothelial Cells. [14][16][17]

Impact on Platelet Activation

While Rivaroxaban does not directly inhibit platelet aggregation, it indirectly modulates platelet activation by inhibiting thrombin generation.[1][2] Recent studies have also suggested a more direct role for FXa in platelet activation through Protease-Activated Receptors (PARs).

Inhibition of FXa-Driven Platelet Activation via PAR-1

Research has identified FXa as a potent direct agonist of PAR-1 on platelets, leading to platelet activation and thrombus formation.[18] By inhibiting FXa, Rivaroxaban can effectively block this pathway of platelet activation.[18] This antiplatelet effect, in addition to its anticoagulant properties, may contribute to the reduction of atherothrombotic events observed in patients treated with Rivaroxaban.[18]

Rivaroxaban's Inhibition of FXa-Mediated Platelet Activation Factor Xa Factor Xa PAR-1 on Platelets PAR-1 on Platelets Factor Xa->PAR-1 on Platelets Activates Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits Platelet Activation Platelet Activation PAR-1 on Platelets->Platelet Activation Thrombus Formation Thrombus Formation Platelet Activation->Thrombus Formation

Diagram 4: Rivaroxaban inhibits FXa-driven platelet activation through PAR-1.

Modulation of Other Cellular Pathways and Biomarkers

Effects on Gene Expression

A profiled gene expression analysis in HUVECs revealed that Rivaroxaban (50 nM) altered the expression of matrix metallopeptidase 2 (MMP2) and urokinase plasminogen activator (u-PA) by more than a two-fold change.[14][15]

Proteomic and Metabolomic Insights

Proteomic studies have begun to unravel the broader impact of Rivaroxaban on the plasma proteome. One study found that Rivaroxaban treatment was associated with a greater increase in thrombomodulin compared to warfarin.[19] Another proteomic analysis of extracellular vesicles (EVs) from patients with venous thromboembolism (VTE) identified six proteins that were either exclusive to or enriched in Rivaroxaban-treated patients, which are involved in the negative feedback regulation of inflammatory and coagulation pathways.[7][9]

Metabolomic studies have also provided insights into the systemic effects of Rivaroxaban. In patients with nonvalvular atrial fibrillation, Rivaroxaban treatment led to changes in seven metabolites, altering the lipid and glycosylphosphatidylinositol biosynthesis pathways.[20]

Experimental Protocols

The findings presented in this guide are based on a variety of in vitro and in vivo experimental models. Below are summaries of key experimental protocols.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model to study endothelial function.

  • Culture Conditions: HUVECs are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors.

  • Treatment: Cells are treated with varying concentrations of Rivaroxaban (e.g., 1 nM - 1 µM), often in the presence or absence of FXa to study its counteracting effects.[15]

Gene Expression Analysis
  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR) or selective RNA arrays are used to measure changes in mRNA expression of target genes.[14]

  • Procedure:

    • RNA is extracted from treated and control cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for the genes of interest.

    • Gene expression levels are normalized to a housekeeping gene.

Experimental Workflow for Gene Expression Analysis Cell Treatment\n(e.g., Rivaroxaban) Cell Treatment (e.g., Rivaroxaban) RNA Extraction RNA Extraction Cell Treatment\n(e.g., Rivaroxaban)->RNA Extraction Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) RNA Extraction->Reverse Transcription (cDNA Synthesis) Quantitative Real-Time PCR (qRT-PCR) Quantitative Real-Time PCR (qRT-PCR) Reverse Transcription (cDNA Synthesis)->Quantitative Real-Time PCR (qRT-PCR) Data Analysis\n(Fold Change Calculation) Data Analysis (Fold Change Calculation) Quantitative Real-Time PCR (qRT-PCR)->Data Analysis\n(Fold Change Calculation)

Diagram 5: A generalized workflow for analyzing changes in gene expression.
Protein Quantification

  • Method: Enzyme-linked immunosorbent assay (ELISA) or Western blotting can be used to quantify protein levels in cell supernatants or lysates.

  • Procedure (ELISA):

    • A microplate is coated with a capture antibody specific to the protein of interest.

    • Samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme is added.

    • A substrate is added, and the resulting color change is measured, which is proportional to the amount of protein.

Platelet Adhesion Assay
  • Method: This assay measures the adhesion of platelets to a monolayer of endothelial cells.

  • Procedure:

    • HUVECs are grown to confluence in a multi-well plate.

    • Endothelial cells are treated with Rivaroxaban and/or FXa.

    • Fluorescently labeled platelets are added to the wells and allowed to adhere.

    • Non-adherent platelets are washed away.

    • The fluorescence of the remaining adherent platelets is measured.[14]

Conclusion

References

Initial Dose-Ranging Studies of Rivaroxaban in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, an oral, direct factor Xa (FXa) inhibitor, has emerged as a key therapeutic agent in the prevention and treatment of thromboembolic disorders. Its development was underpinned by extensive preclinical evaluation in various animal models to establish its pharmacokinetic, pharmacodynamic, and dose-response profiles. This technical guide provides an in-depth overview of the initial dose-ranging studies of rivaroxaban in key animal models, including rats, rabbits, and mice. It summarizes quantitative data on its antithrombotic efficacy and effects on coagulation parameters, details the experimental protocols for major thrombosis models, and visualizes the primary signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of anticoagulants.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1] By targeting FXa, rivaroxaban effectively reduces thrombin generation and subsequent fibrin clot formation.[1] The predictable pharmacokinetic and pharmacodynamic profile of rivaroxaban allows for fixed-dosing regimens without the need for routine coagulation monitoring, offering a significant advantage over traditional anticoagulants like warfarin.[2] The foundation of its clinical success lies in the robust preclinical studies that characterized its dose-dependent antithrombotic effects and safety profile in various animal models of venous and arterial thrombosis.[3]

Dose-Ranging and Efficacy Data in Animal Models

Initial preclinical studies established the dose-dependent antithrombotic efficacy of rivaroxaban across several animal models. The following tables summarize the key quantitative findings.

Table 1: Antithrombotic Efficacy of Rivaroxaban in Rat Models
Thrombosis ModelAdministration RouteKey ParameterDose/ConcentrationResultReference
Venous StasisIntravenousED₅₀0.1 mg/kgDose-dependent reduction in thrombus formation[3]
Venous StasisIntravenous-0.3 mg/kgAlmost complete inhibition of thrombus formation[3]
Arteriovenous ShuntOralED₅₀5.0 mg/kgDose-dependent reduction in thrombus formation[4]
Deep Vein ThrombosisIntravenous-10 mg/kg/dayAttenuation of deep venous thrombosis[5]
Arterial ThrombosisIntravenous-0.01, 0.03, 0.1 mg/kgDose-dependent reduction in thrombus formation[6]
Table 2: Antithrombotic Efficacy of Rivaroxaban in Rabbit and Mouse Models
Animal ModelThrombosis ModelAdministration RouteKey ParameterDoseResultReference
RabbitArteriovenous ShuntOralED₅₀0.6 mg/kgDose-dependent reduction in thrombus formation[4]
MouseArterial Thrombosis (FeCl₃)IntravenousED₅₀1.0 mg/kgDose-dependent antithrombotic activity[4]
Table 3: Pharmacodynamic Effects of Rivaroxaban in Animal Models
Animal ModelKey ParameterDose (oral)EffectReference
Rat (Venous Stasis)Prothrombin Time (PT)at ED₅₀1.8-fold increase[3]
Rat (Venous Stasis)Factor Xa Activityat ED₅₀32% inhibition[3]
Rat (Venous Stasis)Prothrombin Time (PT)0.3 mg/kg3.2 ± 0.5-fold increase[3]
Rat (Venous Stasis)Factor Xa Activity0.3 mg/kg65 ± 3% inhibition[3]
Rat (Arteriovenous Shunt)Factor Xa Activityat ED₅₀74% inhibition[3]
Rat (Arteriovenous Shunt)Prothrombin Time (PT)at ED₅₀3.2-fold increase[3]
Rabbit (Arteriovenous Shunt)Factor Xa Activityat ED₅₀92% inhibition (almost complete)[3]
Rabbit (Arteriovenous Shunt)Prothrombin Time (PT)at ED₅₀1.2-fold increase (slight)[3]

Experimental Protocols

The following sections detail the methodologies for key animal models used in the initial dose-ranging studies of rivaroxaban.

Rat Venous Stasis Thrombosis Model

This model is widely used to evaluate the efficacy of anticoagulants in a venous setting.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Vessel Ligation: All side branches of the IVC are ligated. Two loose ligatures are placed around the IVC just below the left renal vein.

  • Drug Administration: Rivaroxaban or vehicle is administered intravenously or orally at predetermined time points before thrombus induction.

  • Thrombus Induction: A state of stasis is induced by tightening the ligatures. In some variations, a thrombogenic stimulus (e.g., a cotton thread) is introduced into the ligated segment.

  • Thrombus Evaluation: After a set period (e.g., 2-4 hours), the ligated IVC segment is excised, opened longitudinally, and the thrombus is removed. The wet weight of the thrombus is measured to quantify the extent of thrombosis.

G cluster_prep Animal Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_induction Thrombus Induction cluster_evaluation Evaluation Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Expose_IVC Expose Inferior Vena Cava Laparotomy->Expose_IVC Ligate_Branches Ligate IVC Side Branches Place_Ligatures Place Loose Ligatures on IVC Ligate_Branches->Place_Ligatures Administer_Drug Administer Rivaroxaban/Vehicle Place_Ligatures->Administer_Drug Induce_Stasis Induce Venous Stasis Administer_Drug->Induce_Stasis Excise_IVC Excise IVC Segment Induce_Stasis->Excise_IVC Remove_Thrombus Remove and Weigh Thrombus Excise_IVC->Remove_Thrombus G cluster_prep Animal Preparation cluster_treatment Treatment cluster_procedure Thrombosis Induction cluster_evaluation Evaluation Anesthesia Anesthetize Animal Cannulate_Vessels Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulate_Vessels Administer_Drug Administer Rivaroxaban/Vehicle Cannulate_Vessels->Administer_Drug Connect_Shunt Connect AV Shunt with Thrombogenic Thread Administer_Drug->Connect_Shunt Circulate_Blood Circulate Blood Through Shunt Connect_Shunt->Circulate_Blood Remove_Thread Remove Thrombogenic Thread Circulate_Blood->Remove_Thread Weigh_Thrombus Weigh Thrombus Remove_Thread->Weigh_Thrombus G cluster_coagulation Coagulation Cascade cluster_inflammation Inflammatory Pathway Rivaroxaban Rivaroxaban FXa Factor Xa Rivaroxaban->FXa Inhibits NFkB_Pathway NF-κB Signaling Pathway Rivaroxaban->NFkB_Pathway Inhibits Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Converts Proinflammatory_Genes Pro-inflammatory & Pro-thrombotic Gene Expression (e.g., Tissue Factor, vWF, Adhesion Molecules) NFkB_Pathway->Proinflammatory_Genes Activates

References

Methodological & Application

Application Notes and Protocols for Rivaroxaban Administration in Murine Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Rivaroxaban in various murine models of thrombosis. The protocols outlined below are intended to assist in the preclinical evaluation of this direct Factor Xa inhibitor.

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By binding to both free and clot-bound FXa, Rivaroxaban effectively reduces thrombin generation and subsequent fibrin formation, thereby exerting its anticoagulant effect.[3][4] Murine models are essential for studying the efficacy and safety of antithrombotic agents like Rivaroxaban, providing valuable insights into its mechanism of action and dose-response relationships in vivo.[5]

Administration of Rivaroxaban in Mice

Oral gavage is the most common and effective route for administering Rivaroxaban in mice to achieve systemic exposure.

Preparation of Rivaroxaban for Oral Gavage

Rivaroxaban is poorly soluble in water.[6] Therefore, appropriate vehicle selection is crucial for achieving a homogenous suspension and ensuring accurate dosing. Common vehicles include:

  • 0.5% Methylcellulose: A widely used vehicle for oral formulations.

  • Polyethylene glycol 400 (PEG 400): Can be used to improve the solubility of poorly soluble compounds.[7]

  • Commercially available suspension vehicles.

Protocol for Preparation of Rivaroxaban Suspension (Example):

  • Calculate the required amount of Rivaroxaban and vehicle based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the appropriate amount of Rivaroxaban powder.

  • In a sterile container, gradually add the vehicle to the Rivaroxaban powder while continuously vortexing or stirring to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue mixing until a homogenous suspension is achieved.

  • Store the suspension according to the manufacturer's recommendations, typically protected from light. Shake well before each administration.

Oral Gavage Procedure
  • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate length for gavage needle insertion.

  • Fill a syringe attached to a ball-tipped gavage needle with the calculated volume of the Rivaroxaban suspension.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Avoid entering the trachea.

  • Slowly administer the suspension.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Murine Thrombosis Models

The following are commonly used thrombosis models in which the efficacy of Rivaroxaban can be evaluated.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis by inducing endothelial injury through oxidative stress.[8][9]

Experimental Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[10]

  • Surgical Preparation:

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.

    • Place a small piece of plastic or parafilm behind the isolated artery.[11]

  • Drug Administration: Administer Rivaroxaban or vehicle via oral gavage at a predetermined time before thrombosis induction (e.g., 60 minutes).

  • Thrombosis Induction:

    • Place a small, pre-cut piece of filter paper (e.g., 1 x 2 mm) saturated with FeCl₃ solution (typically 3.5% to 8% in distilled water) onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[10][11][12]

    • After the application time, remove the filter paper and rinse the area with sterile saline.

  • Monitoring and Data Collection:

    • Monitor blood flow in the carotid artery using a Doppler flow probe placed distal to the injury site.[11]

    • Record the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be collected and weighed.

Inferior Vena Cava (IVC) Ligation/Stenosis Model of Venous Thrombosis

This model mimics deep vein thrombosis (DVT) by inducing stasis or reduced blood flow in the inferior vena cava.[9][13]

Experimental Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse as described previously.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines to visualize the inferior vena cava (IVC).

    • Carefully dissect the IVC from the aorta and surrounding tissues, caudal to the renal veins.[13]

  • Drug Administration: Administer Rivaroxaban or vehicle via oral gavage at a predetermined time before the procedure.

  • Thrombosis Induction:

    • Ligation Model (Complete Stasis): Ligate the IVC completely just below the renal veins using a non-absorbable suture. Ligate any side branches if necessary.[13]

    • Stenosis Model (Reduced Flow): Place a temporary spacer (e.g., a 30-gauge needle) alongside the IVC and tie a ligature around both the IVC and the spacer. Then, remove the spacer to create a stenosis.[14]

  • Post-operative Care and Data Collection:

    • Close the abdominal incision in layers.

    • Provide appropriate post-operative care, including analgesia.

    • After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the mouse and harvest the IVC segment containing the thrombus.

    • Measure the length and weight of the thrombus. Thrombus volume can also be assessed using methods like 3D ultrasound.[15][16]

Tail Bleeding Assay

This assay is used to assess the hemostatic effects of anticoagulants by measuring bleeding time and blood loss following a standardized tail injury.[17][18]

Experimental Protocol:

  • Anesthesia: Lightly anesthetize the mouse.

  • Drug Administration: Administer Rivaroxaban or vehicle via oral gavage at a predetermined time before the assay.

  • Bleeding Induction:

    • Amputate a small, standardized segment of the distal tail (e.g., 3-5 mm) with a sharp scalpel.[19][20]

    • Immediately immerse the transected tail into a tube containing pre-warmed (37°C) isotonic saline or Drabkin's reagent.[17][21]

  • Data Collection:

    • Bleeding Time: Record the time from tail transection until the cessation of bleeding for a defined period (e.g., 15-30 seconds). A cut-off time (e.g., 20 minutes) is typically set.[19]

    • Blood Loss Quantification:

      • If using saline, collect the blood-saline mixture and measure the hemoglobin concentration spectrophotometrically to quantify blood loss.[21]

      • If using Drabkin's reagent, the hemoglobin is directly converted to cyanmethemoglobin for colorimetric quantification.[21]

      • Alternatively, measure the change in the animal's body weight before and after the bleeding assay.[22]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Rivaroxaban in murine thrombosis models.

Table 1: Rivaroxaban Dosage and Administration in Murine Models

Thrombosis ModelMouse StrainRivaroxaban DoseAdministration RouteVehicleReference
Ferric Chloride Carotid ArteryC57BL/6J6 mg/kgNot SpecifiedNot Specified[23]
AtherosclerosisApoE-/-60 or 120 mg/kg/dayOral GavagePolyethylene glycol 400[7]
Colorectal CancerBALB/c5 mg/kg/dayOral GavageTap water[24]
Toxicity StudyNot Specified12.5, 50, 200 mg/kg/dayOral GavageNot Specified[25]

Table 2: Efficacy of Rivaroxaban in Murine Thrombosis Models

Thrombosis ModelRivaroxaban DosePrimary OutcomeResultReference
Ferric Chloride Carotid Artery6 mg/kgThrombus StabilityReduced arterial thrombus stability[23]
Atherosclerosis120 mg/kg/dayPlasma Factor Xa ActivitySuppressed by 55%[7]
Tail Bleeding AssayNot SpecifiedHemoglobin LossSignificantly increased[21]
Dose-Escalation (Clinical)2.5 - 30 mg bidMajor VTEDose-dependent decrease[26]

Table 3: Pharmacokinetic Parameters of Rivaroxaban in Rodents

SpeciesDoseCmax (ng/mL)Tmax (h)Half-life (h)Reference
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Rat10 mg/kg~1000~1~2-4[27]
Human (for comparison)10 mg~1252-45-9 (young), 11-13 (elderly)[28]

Visualizations

Signaling Pathway of Rivaroxaban's Anticoagulant Action

Rivaroxaban_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_platelet Platelet Activation Tissue Factor Tissue Factor TF-FVIIa Tissue Factor-VIIa Complex Tissue Factor->TF-FVIIa Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Factor Xa Factor Xa TF-FVIIa->Factor Xa Factor IXa Factor IXa Tenase Complex Factor IXa-VIIIa Complex Factor IXa->Tenase Complex Factor VIIIa Factor VIIIa Factor VIIIa->Tenase Complex Tenase Complex->Factor Xa Factor X Factor X Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin PAR-1 Protease-Activated Receptor-1 (PAR-1) Factor Xa->PAR-1 Activation Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibition Rivaroxaban->PAR-1 Inhibition Platelet Activation Platelet Activation PAR-1->Platelet Activation

Caption: Mechanism of Rivaroxaban action on the coagulation cascade and platelet activation.

Experimental Workflow for Ferric Chloride-Induced Thrombosis Model

FeCl3_Workflow A Rivaroxaban or Vehicle Administration (Oral Gavage) B Anesthetize Mouse C Expose Carotid Artery B->C D Apply FeCl3-soaked Filter Paper (e.g., 3 min) C->D E Monitor Blood Flow (Doppler Probe) D->E F Record Time to Occlusion E->F G Harvest Thrombus (Optional: for weighing) F->G

Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.

Logical Relationship of Rivaroxaban's Effects

Rivaroxaban_Effects cluster_mech Mechanism of Action cluster_outcomes Experimental Outcomes Rivaroxaban Rivaroxaban Administration Inhibition Inhibition of Factor Xa Rivaroxaban->Inhibition Thrombosis Decreased Thrombus Formation/Stability Inhibition->Thrombosis Bleeding Increased Bleeding Time/ Blood Loss Inhibition->Bleeding

Caption: Logical flow of Rivaroxaban's mechanism to its observed effects in murine models.

References

Application Notes: Chromogenic Anti-Xa Assay for Rivaroxaban Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and protocol for the quantitative determination of Rivaroxaban, a direct Factor Xa (FXa) inhibitor, in human plasma using a chromogenic anti-Xa assay. This method is a valuable tool in research, clinical, and drug development settings where precise measurement of Rivaroxaban concentration is required.

Introduction

Rivaroxaban is an orally administered anticoagulant that functions by directly inhibiting both free and clot-bound Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[4] While routine therapeutic monitoring of Rivaroxaban is generally not required, quantitative measurement of its plasma concentration can be crucial in specific clinical scenarios, such as in patients with renal impairment, in cases of bleeding or thrombotic events, or to assess patient adherence.[5][6]

The chromogenic anti-Xa assay is a functional laboratory test that accurately measures the activity of anti-Xa anticoagulants, including Rivaroxaban.[7][8] The principle of the assay is based on the inhibition of a known amount of exogenous FXa by the Rivaroxaban present in the patient's plasma. The residual FXa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of Rivaroxaban in the sample.[7][9]

Principle of the Assay

The chromogenic anti-Xa assay for Rivaroxaban involves the following key steps:

  • Sample Collection and Preparation: Citrated platelet-poor plasma is prepared from the patient's whole blood.[10]

  • Reaction Initiation: The plasma sample is incubated with a known excess amount of Factor Xa. Rivaroxaban in the plasma forms a complex with and inhibits FXa.

  • Chromogenic Substrate Addition: A synthetic chromogenic substrate, specific for FXa, is added to the mixture.

  • Color Development: The residual, uninhibited FXa cleaves the chromogenic substrate, leading to the release of a colored product.

  • Spectrophotometric Measurement: The rate of color development is measured at 405 nm, which is inversely proportional to the Rivaroxaban concentration in the sample.

  • Quantification: The concentration of Rivaroxaban is determined by comparing the result to a calibration curve generated using known concentrations of Rivaroxaban.[11]

Rivaroxaban's Mechanism of Action in the Coagulation Cascade

Rivaroxaban exerts its anticoagulant effect by directly targeting and inhibiting Factor Xa, a key component where the intrinsic and extrinsic pathways of the coagulation cascade converge.

Rivaroxaban_Mechanism cluster_pathways Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor Xa Factor Xa Intrinsic Pathway->Factor Xa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor Xa Thrombin (Factor IIa) Thrombin (Factor IIa) Factor Xa->Thrombin (Factor IIa) catalyzes conversion Prothrombin (Factor II) Prothrombin (Factor II) Fibrin Clot Fibrin Clot Thrombin (Factor IIa)->Fibrin Clot catalyzes conversion Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa inhibits

Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.

Experimental Workflow: Chromogenic Anti-Xa Assay

The following diagram outlines the key steps in performing the chromogenic anti-Xa assay for Rivaroxaban measurement.

Assay_Workflow start Start: Patient Blood Sample centrifugation Centrifugation to obtain Platelet-Poor Plasma (PPP) start->centrifugation sample_prep Plasma Sample Preparation (Dilution if necessary) centrifugation->sample_prep reagent_add Add excess Factor Xa and incubate sample_prep->reagent_add substrate_add Add Chromogenic Substrate reagent_add->substrate_add measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) substrate_add->measurement calculation Calculate Rivaroxaban Concentration using Calibration Curve measurement->calculation end End: Report Result (ng/mL) calculation->end

Caption: Experimental workflow for the chromogenic anti-Xa assay.

Quantitative Data Summary

The performance of various chromogenic anti-Xa assays for Rivaroxaban measurement has been evaluated in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Correlation of Chromogenic Anti-Xa Assays with LC-MS/MS

Chromogenic Assay KitCorrelation Coefficient (r) vs. LC-MS/MSReference
Biophen DiXaI0.98[12]
STA-Liquid Anti-Xa0.95[12]
Berichrom HeparinShows overestimation[13]
Innovance HeparinGood concordance[13]
Technochrom anti-XaGood concordance[13]
HemosIL Liquid Anti-XaGood concordance[13]

Table 2: Precision of Chromogenic Anti-Xa Assays for Rivaroxaban

AssayRivaroxaban Concentration (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Reference
Method B (unspecified kit)25 - 9002.02 ± 1.51Not Reported[9]
Modified STA Rotachrom2019.1Not Reported[11]
Modified STA Rotachrom19910.9Not Reported[11]
Modified STA Rotachrom66210.0Not Reported[11]

Table 3: Linearity and Range of Chromogenic Anti-Xa Assays

AssayLinear Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Various Assays25 - 900Not specified[9]
Various Assays20 - 660~20[11]
Biophen LRTNot specified30 (re-assessed to 52)[6]
Various non-antithrombin supplemented assaysNot specified15 - 33[13]

Detailed Experimental Protocols

The following is a generalized protocol for the manual determination of Rivaroxaban concentration using a chromogenic anti-Xa assay. It is essential to refer to the specific manufacturer's instructions for the chosen reagent kit.

Materials and Reagents:

  • Patient citrated platelet-poor plasma (PPP)

  • Rivaroxaban calibrators and controls

  • Factor Xa reagent

  • Chromogenic substrate specific for Factor Xa

  • Assay buffer (e.g., Tris-based buffer)

  • Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm

  • Calibrated pipettes

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of Rivaroxaban calibrators at known concentrations (e.g., 0, 25, 50, 100, 200, 400 ng/mL) by diluting a stock solution in pooled normal plasma.

    • Treat the calibrators in the same manner as the patient samples.

  • Sample Preparation:

    • Centrifuge citrated whole blood at 1500 x g for 15 minutes to obtain PPP.

    • If necessary, dilute the patient plasma sample with the provided assay buffer according to the expected Rivaroxaban concentration and the assay's linear range.

  • Assay Protocol (example for a microplate-based assay):

    • Pre-warm all reagents and samples to 37°C.

    • Pipette 50 µL of each calibrator, control, and patient plasma sample into duplicate wells of a microplate.

    • Add 50 µL of the Factor Xa reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 120 seconds), as recommended by the manufacturer.

    • Add 50 µL of the pre-warmed chromogenic substrate to each well to start the reaction.

    • Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over a defined period (kinetic method) or after a fixed incubation time (endpoint method).

  • Data Analysis:

    • For each calibrator, control, and sample, calculate the mean absorbance or the rate of change in absorbance (ΔOD/min).

    • Construct a calibration curve by plotting the mean absorbance (or ΔOD/min) against the corresponding Rivaroxaban concentration for the calibrators. The y-axis should represent absorbance and the x-axis the Rivaroxaban concentration.

    • Determine the Rivaroxaban concentration in the patient samples and controls by interpolating their mean absorbance values from the calibration curve.

    • If the patient sample was diluted, multiply the result by the dilution factor to obtain the final concentration.

Quality Control:

  • Run at least two levels of controls (low and high) with each batch of samples.

  • The results for the controls must fall within the manufacturer's specified acceptable ranges for the assay results to be considered valid.

Conclusion

The chromogenic anti-Xa assay is a reliable and accurate method for the quantitative measurement of Rivaroxaban in plasma.[14] It provides valuable information for researchers and clinicians in various settings. Adherence to standardized protocols and the use of specific calibrators and controls are essential for obtaining accurate and reproducible results.[11] The data presented in these application notes demonstrate the utility and performance characteristics of this important analytical tool.

References

Application Notes and Protocols for Assessing Rivaroxaban Anticoagulation with Thromboelastography (TEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Thromboelastography (TEG) to assess the anticoagulant effects of Rivaroxaban, a direct Factor Xa (FXa) inhibitor.

Introduction

Rivaroxaban is an oral anticoagulant that directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By blocking FXa, Rivaroxaban effectively reduces thrombin generation and subsequent fibrin clot formation.[1][3][4] Monitoring the anticoagulant effect of Rivaroxaban is crucial in various clinical scenarios, such as in patients with bleeding, those requiring urgent surgery, or to assess compliance.[5][6] Thromboelastography (TEG) is a viscoelastic assay that provides a global assessment of the entire coagulation process, from initial fibrin formation to clot lysis, making it a valuable tool for evaluating the impact of anticoagulants like Rivaroxaban.[7][8][9]

Principle of TEG in Monitoring Rivaroxaban

TEG measures the viscoelastic properties of whole blood during clot formation and dissolution. The key parameter affected by Rivaroxaban is the Reaction Time (R) , which represents the time until the initial fibrin formation.[7][9] By inhibiting Factor Xa, Rivaroxaban delays the generation of thrombin, leading to a prolonged R time.[7][9] Other TEG parameters that may be affected include the K time (clot formation time), which may be prolonged, and the alpha angle and Maximum Amplitude (MA), which may be reduced, indicating slower clot formation and reduced clot strength, respectively.[7][9] The R time has shown the strongest correlation with Rivaroxaban concentration and is the most sensitive parameter for its detection.[5][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from studies assessing the effect of Rivaroxaban on TEG parameters.

Table 1: TEG Parameter Changes After Rivaroxaban Administration in Stroke Patients [7][9]

TEG ParameterBaseline (Mean ± SD)2 Hours Post-Dose (Mean ± SD)4 Hours Post-Dose (Mean ± SD)6 Hours Post-Dose (Mean ± SD)18 Hours Post-Dose (Mean ± SD)
R Time (min) 5.8 ± 0.511.4 ± 1.011.1 ± 1.110.1 ± 0.87.2 ± 0.5
K Time (min) 2.0 ± 0.24.3 ± 0.63.9 ± 0.53.5 ± 0.42.4 ± 0.3
**Alpha Angle (°) **63.1 ± 2.443.8 ± 4.147.7 ± 3.851.0 ± 3.460.1 ± 2.8
MA (mm) 60.1 ± 2.054.0 ± 2.155.4 ± 1.956.7 ± 1.759.2 ± 1.8

Table 2: Kaolin-Activated TEG R Time in Healthy Donor Blood Spiked with Rivaroxaban [12]

Rivaroxaban Concentration (ng/mL)R Time (min) (Mean ± SD)
Control (0) 5.5 ± 0.3
250 9.3 ± 0.3
500 9.2 ± 0.4
1000 11.0 ± 0.8

Table 3: TEG 6s R Time Cutoff for Detecting Rivaroxaban Concentrations ≥ 50 ng/mL [5][10][11]

TEG 6s ChannelR Time Cutoff (min)SensitivitySpecificity
Anti-Factor Xa (AFXa) >1.8100%≥ 90%

Experimental Protocols

Protocol 1: General Protocol for TEG 5000 Kaolin-Activated Assay

This protocol describes the standard procedure for assessing Rivaroxaban's effect using a TEG 5000 analyzer with kaolin as the activator.

Materials:

  • TEG 5000 Hemostasis Analyzer

  • Disposable plastic cups and pins

  • Kaolin activator vials

  • 3.2% citrated whole blood sample

  • Calibrated pipettes

  • Reconstitution fluid (e.g., 0.2 M CaCl2)

Procedure:

  • Instrument Preparation:

    • Ensure the TEG 5000 analyzer is calibrated according to the manufacturer's instructions.

    • Pre-warm the analyzer to 37°C.

  • Sample Preparation:

    • Collect whole blood into a 3.2% sodium citrate tube.

    • Gently invert the tube 3-4 times to ensure proper mixing of the anticoagulant.

    • The sample should be processed within 2 hours of collection.

  • Assay Procedure:

    • Reconstitute the kaolin activator according to the manufacturer's instructions.

    • Place a disposable cup into the TEG analyzer's sample well.

    • Pipette 340 µL of the citrated whole blood into the cup.

    • Add 20 µL of the reconstituted kaolin activator to the blood sample in the cup.

    • Lower the pin into the cup to initiate the analysis.

    • The TEG software will automatically begin recording the data.

  • Data Analysis:

    • Monitor the TEG tracing in real-time.

    • Record the following parameters: R (reaction time), K (kinetics), alpha angle, and MA (maximum amplitude).

    • A prolonged R time compared to baseline or a healthy control is indicative of Rivaroxaban's anticoagulant effect.

Protocol 2: Protocol for TEG 6s Anti-Factor Xa (AFXa) Channel Assay

This protocol is specific for the fully automated TEG 6s system, which utilizes disposable, multi-channel cartridges. The AFXa channel is specifically designed to be sensitive to Factor Xa inhibitors.

Materials:

  • TEG 6s Hemostasis Analyzer

  • TEG 6s Anti-Factor Xa (AFXa) cartridge

  • 3.2% citrated whole blood sample

  • Calibrated transfer pipette

Procedure:

  • Instrument Preparation:

    • Ensure the TEG 6s analyzer is powered on and has passed its self-check.

  • Sample Preparation:

    • Collect whole blood into a 3.2% sodium citrate tube.

    • Gently invert the tube 3-4 times.

    • The sample should be at room temperature before use.

  • Assay Procedure:

    • Remove the AFXa cartridge from its packaging.

    • Using a transfer pipette, dispense the citrated whole blood into the loading port of the cartridge until it is full.

    • Insert the loaded cartridge into the TEG 6s analyzer.

    • The analyzer will automatically detect the cartridge and begin the assay.

  • Data Analysis:

    • The TEG 6s will automatically measure and report the R time for the AFXa channel.

    • An R time greater than 1.8 minutes is highly sensitive for detecting a Rivaroxaban concentration of ≥ 50 ng/mL.[5][10][11]

Visualizations

Mechanism of Action and TEG Measurement

Rivaroxaban_MOA_TEG cluster_cascade Coagulation Cascade cluster_teg TEG Measurement Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Forms TEG TEG Analyzer Fibrin->TEG Detected by FXa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->FXa Inhibits Prolonged_R Prolonged R Time Rivaroxaban->Prolonged_R R_time R Time (Time to initial clot) TEG->R_time Measures TEG_Workflow cluster_TEG5000 TEG 5000 Protocol cluster_TEG6s TEG 6s Protocol Start Start: Patient Sample Blood_Collection 1. Blood Collection (3.2% Sodium Citrate Tube) Start->Blood_Collection Sample_Handling 2. Gentle Inversion (3-4x) Process within 2 hours Blood_Collection->Sample_Handling TEG5000_Load 3a. Pipette Blood & Kaolin into pre-warmed cup Sample_Handling->TEG5000_Load If using TEG 5000 TEG6s_Load 3b. Load Blood into AFXa Cartridge Sample_Handling->TEG6s_Load If using TEG 6s TEG5000_Run 4a. Run Analysis TEG5000_Load->TEG5000_Run Data_Analysis 5. Data Analysis (Focus on R Time) TEG5000_Run->Data_Analysis TEG6s_Run 4b. Insert Cartridge & Run TEG6s_Load->TEG6s_Run TEG6s_Run->Data_Analysis Result Result: Assessment of Rivaroxaban Effect Data_Analysis->Result

References

Application Note: Quantification of Rivaroxaban using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa, a critical component in the blood coagulation cascade.[1][2] Accurate and reliable quantification of Rivaroxaban in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides detailed protocols for the quantification of Rivaroxaban using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used, robust, and cost-effective analytical technique.[2] The methods described are applicable for both routine quality control of pharmaceutical products and for research purposes.

Quantitative Data Summary

The following tables summarize various chromatographic conditions and validation parameters for the HPLC quantification of Rivaroxaban, compiled from multiple validated methods.

Table 1: Chromatographic Conditions for Rivaroxaban Analysis

ParameterMethod 1 (Tablets)Method 2 (Tablets)Method 3 (Plasma)Method 4 (Bulk Drug)
Stationary Phase (Column) Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3]Nucleosil C18 (250 x 4.6 mm, 5 µm)[4]Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm)[1]Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase Acetonitrile:Water (55:45 v/v)[3]Acetonitrile:Water (50:50 v/v)[4]Isocratic Mobile Phase[1]Acetonitrile:25 mM Potassium Phosphate Monobasic Buffer (pH 2.9) (30:70 v/v)[5][6]
Flow Rate 1.2 mL/min[3]1.0 mL/min[4]Not Specified1.0 mL/min[5][6]
Detection Wavelength 249 nm[3]251 nm[4]Not Specified (MS/MS detection)249 nm[5][6]
Column Temperature 40 °C[3]Ambient[4]Not SpecifiedAmbient[5][6]
Injection Volume Not Specified20 µL[4]Not Specified15 µL[5][6]
Retention Time 3.37 min[3]4.893 min[4]2.0 min run time[1]~12.20 min[5]

Table 2: Method Validation Parameters for Rivaroxaban Quantification

ParameterMethod 1 (Tablets)Method 2 (Bulk Drug)Method 3 (Plasma)Method 4 (Tablets)
Linearity Range 5-50 µg/mL[4]50-1000 ppm[6]2.00-500.93 ng/mL[1]5-30 µg/mL[2]
Correlation Coefficient (r²) 0.9992[4]0.999[6]≥ 0.99[1]0.9992[2]
Accuracy (% Recovery) Not Specified98.6–103.4%[5]-3.1% to -1.9% (%Bias)[1]98% to 102%[2]
Precision (% RSD) Not Specified< 2%[5]0.9% to 3.8% (Intra-run)[1]< 2%[2]
Limit of Detection (LOD) Not Specified0.30 ppm[5]2 ng/mL[1]0.1242 µg/mL[2]
Limit of Quantification (LOQ) Not Specified1.0 ppm[5]Not Specified0.3776 µg/mL[2]

Experimental Protocols

Protocol 1: Quantification of Rivaroxaban in Pharmaceutical Tablets

This protocol is adapted from a validated RP-HPLC method for the determination of Rivaroxaban in tablet dosage forms.[3][4]

1. Materials and Reagents:

  • Rivaroxaban reference standard

  • Rivaroxaban tablets (e.g., Xarelto® 10 mg)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column (e.g., Nucleosil C18, 250 x 4.6 mm, 5 µm)[4]

  • Sonicator

  • Analytical balance

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water in a 50:50 v/v ratio.[4] Degas the mobile phase by sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rivaroxaban reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of acetonitrile, sonicate for 5 minutes to dissolve, and then make up the volume with acetonitrile.[4]

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]

  • Sample Solution (100 µg/mL): Weigh and powder 20 Rivaroxaban tablets to determine the average tablet weight. Transfer a quantity of the powder equivalent to 10 mg of Rivaroxaban into a 10 mL volumetric flask. Add about 5 mL of diluent (acetonitrile), sonicate for 5 minutes, and then make up the volume with the diluent. Filter the solution through a 0.45 µm membrane filter. Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]

4. HPLC Analysis:

  • Set the chromatographic conditions as per Method 2 in Table 1.

  • Inject 20 µL of the standard and sample solutions into the HPLC system.[4]

  • Record the chromatograms and measure the peak areas.

5. Calculation: Calculate the amount of Rivaroxaban in the tablet sample using the following formula:

Protocol 2: Quantification of Rivaroxaban in Human Plasma

This protocol outlines a method for the determination of Rivaroxaban in human plasma, which typically involves a sample clean-up step to remove proteins and other interfering substances.[1][7]

1. Materials and Reagents:

  • Rivaroxaban reference standard

  • Human plasma (drug-free)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) (e.g., Rivaroxaban-d4)[1]

2. Instrumentation:

  • HPLC system with a tandem mass spectrometry (MS/MS) detector is often preferred for bioanalytical methods for higher sensitivity and selectivity.[1] An HPLC-UV system can also be used.

  • C18 analytical column (e.g., Phenomenex Gemini C18, 50 x 4.6 mm, 5 µm)[1]

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of Rivaroxaban and the internal standard in a suitable solvent like methanol or a mixture of methanol and water (50:50, v/v).[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking known concentrations of Rivaroxaban into drug-free human plasma.[1] Similarly, prepare QC samples at low, medium, and high concentrations.[1]

  • Sample Preparation (Protein Precipitation): To 1 mL of plasma sample (or standard/QC), add 3 mL of a precipitating agent like acetonitrile or methanol.[7] Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 1000 rpm for 10 minutes) to precipitate the plasma proteins.[7]

  • Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.

4. HPLC Analysis:

  • Set the chromatographic conditions. For plasma analysis, a shorter run time is often desirable.[1]

  • Inject the prepared samples into the HPLC system.

  • Record the chromatograms and determine the peak area ratios of Rivaroxaban to the internal standard.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio (Rivaroxaban/IS) against the corresponding concentration of the calibration standards.

  • Determine the concentration of Rivaroxaban in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow_Tablets cluster_prep Solution Preparation cluster_analysis HPLC Analysis Standard Weigh Rivaroxaban Reference Standard Standard_Stock Prepare Standard Stock Solution Standard->Standard_Stock Tablets Weigh and Powder Rivaroxaban Tablets Sample_Stock Prepare Sample Stock Solution Tablets->Sample_Stock Working_Standard Prepare Working Standard Solution Standard_Stock->Working_Standard Working_Sample Prepare Working Sample Solution Sample_Stock->Working_Sample HPLC HPLC System Working_Standard->HPLC Inject Working_Sample->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram Data_Analysis Data Analysis and Quantification Chromatogram->Data_Analysis

Caption: Experimental workflow for Rivaroxaban quantification in tablets.

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Collect Plasma Sample Spiking Spike with Internal Standard Plasma_Sample->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC System Supernatant->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram Data_Analysis Data Analysis and Quantification Chromatogram->Data_Analysis

Caption: Experimental workflow for Rivaroxaban quantification in plasma.

HPLC_Method_Development_Logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Selectivity Column and Mobile Phase Selection Optimization Optimization of Flow Rate, Wavelength, and Temperature Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision (Repeatability & Intermediate Precision) Optimization->Precision Specificity Specificity Optimization->Specificity LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Routine_Analysis Routine Quality Control or Bioanalysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Specificity->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Caption: Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for In Vivo Imaging of Thrombosis in Rivaroxaban Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various in vivo imaging techniques for the study of thrombosis, with a specific focus on evaluating the efficacy of the direct Factor Xa inhibitor, Rivaroxaban. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in designing and executing their own investigations.

Introduction to Rivaroxaban and Thrombosis Imaging

Rivaroxaban is an orally administered anticoagulant that directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1][2][3][4] This mechanism makes it an effective therapeutic agent for the prevention and treatment of various thromboembolic disorders.[1]

In vivo imaging techniques are indispensable tools for preclinical and clinical studies of thrombosis and the evaluation of antithrombotic agents like Rivaroxaban. These methods allow for the real-time visualization and quantification of thrombus formation, progression, and resolution within a living organism, providing critical insights into the drug's efficacy and mechanism of action. This document outlines key imaging modalities, including intravital microscopy, ultrasound, magnetic resonance imaging (MRI), and positron emission tomography (PET), and provides protocols for their application in Rivaroxaban studies.

Signaling Pathway of Rivaroxaban's Action

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Rivaroxaban intervenes at a pivotal point in this cascade.

Tissue Factor Tissue Factor Factor X Factor X Tissue Factor->Factor X Activates Factor VIIa Factor VIIa Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits

Rivaroxaban's Mechanism of Action

Key In Vivo Imaging Techniques and Protocols

Intravital Microscopy (IVM)

Intravital microscopy is a high-resolution imaging technique that allows for the real-time visualization of cellular and molecular processes within the microcirculation of a living animal.[5][6][7] It is particularly well-suited for studying the dynamic events of thrombus formation, including platelet adhesion and aggregation, leukocyte recruitment, and fibrin deposition.[5][6]

Experimental Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This is a widely used and reproducible model for inducing arterial thrombosis.[8][9] The topical application of ferric chloride causes oxidative injury to the vascular endothelium, exposing the subendothelial matrix and triggering a thrombotic response.[8]

Experimental Workflow:

cluster_prep Animal Preparation cluster_induction Thrombosis Induction cluster_imaging Imaging and Analysis Anesthetize Mouse Anesthetize Mouse Surgical Exposure Surgical Exposure Anesthetize Mouse->Surgical Exposure Fluorescent Labeling Fluorescent Labeling Surgical Exposure->Fluorescent Labeling Rivaroxaban Admin Rivaroxaban Admin Fluorescent Labeling->Rivaroxaban Admin FeCl3 Application FeCl3 Application Rivaroxaban Admin->FeCl3 Application IVM Imaging IVM Imaging FeCl3 Application->IVM Imaging Data Quantification Data Quantification IVM Imaging->Data Quantification

IVM Experimental Workflow

Protocol:

  • Animal Preparation:

    • Anesthetize a C57BL/6 mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Surgically expose the common carotid artery.

    • Administer fluorescently labeled antibodies or dyes intravenously to visualize platelets (e.g., anti-CD41 antibody), leukocytes (e.g., rhodamine 6G), and/or fibrin(ogen) (e.g., anti-fibrin antibody).

  • Rivaroxaban Administration:

    • Administer Rivaroxaban or vehicle control to the mice via oral gavage at the desired dose and time point before thrombus induction.

  • Thrombosis Induction:

    • Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) on the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).[8]

    • Remove the filter paper and rinse the area with saline.

  • Intravital Microscopy Imaging:

    • Position the mouse on the stage of an inverted fluorescence microscope equipped for intravital imaging.

    • Record time-lapse images of the injured vessel to monitor thrombus formation and growth. Key parameters to measure include the time to initial thrombus formation, the time to vessel occlusion, and the maximum thrombus size.[5]

Quantitative Data Presentation:

ParameterControl Group (Vehicle)Rivaroxaban-Treated GroupReference
Leukocyte Adherence (cells/100µm) 25.4 ± 3.115.2 ± 2.5[10]
Microthrombus Formation (number/field) 12.8 ± 2.36.1 ± 1.9[10]
Time to Occlusion (minutes) ~10-15Significantly prolonged (dose-dependent)[9]
Thrombus Area (µm²) Varies with modelSignificantly reduced[5]

*Data from a mouse model of type 2 diabetes mellitus with microvascular thrombosis.[10]

High-Frequency Ultrasound

High-frequency ultrasound is a non-invasive imaging modality that can be used to visualize and quantify deep vein thrombosis (DVT) in small animals.[10] It allows for longitudinal studies in the same animal to monitor thrombus formation and resolution over time.[10]

Experimental Model: Inferior Vena Cava (IVC) Stenosis-Induced DVT in Mice

This model mimics venous stasis, a major risk factor for DVT. A partial ligation of the IVC leads to the formation of a thrombus.

Protocol:

  • Animal Preparation and DVT Induction:

    • Anesthetize the mouse and perform a laparotomy to expose the IVC.

    • Induce stenosis by ligating the IVC over a spacer (e.g., a 30-gauge needle), which is then removed.

  • Rivaroxaban Administration:

    • Administer Rivaroxaban or vehicle control orally at specified doses and time points post-DVT induction.

  • Ultrasound Imaging:

    • At designated time points (e.g., day 1, 3, 7, 14), anesthetize the mouse and perform ultrasound imaging of the IVC using a high-frequency linear-array transducer.

    • Acquire both B-mode and Doppler images to assess thrombus size, echogenicity, and blood flow.

    • Thrombus volume can be quantified from serial 2D images or 3D reconstructions.[2]

Quantitative Data Presentation:

ParameterControl Group (Vehicle)Rivaroxaban-Treated GroupReference
Thrombus Weight (mg) 5.8 ± 0.42.1 ± 0.3*[3]
Thrombus Volume (mm³) VariesSignificantly reduced[2]
Vessel Recanalization Rate (%) LowerHigher[11]

*Data from a venous stasis thrombosis model in Wistar rats treated with Rivaroxaban-loaded nanoparticles.[3]

Magnetic Resonance Imaging (MRI)

MRI is a non-invasive imaging technique that provides excellent soft-tissue contrast and can be used to detect and characterize thrombi without the use of ionizing radiation.[10] Specific MRI sequences can differentiate between acute and chronic thrombi.

Experimental Model: Deep Vein Thrombosis in Rats

A model of DVT can be established in rats to assess the therapeutic effects of Rivaroxaban.

Protocol:

  • Animal Model:

    • Induce DVT in rats (e.g., via ligation or other methods).

    • Administer Rivaroxaban (e.g., 10 mg/kg) or vehicle daily.[1]

  • MRI Acquisition:

    • Perform MRI scans at baseline and at various time points during treatment.

    • T1-weighted and T2-weighted sequences can be used to visualize the thrombus. Diffusion-weighted imaging can provide information about the age and organization of the thrombus.

Quantitative Data Presentation:

ParameterPre-treatmentPost-Rivaroxaban TreatmentReference
Apparent Diffusion Coefficient (ADC) of Thrombus (x 10⁻³ mm²/s) LowerSignificantly higher[1]
Thrombus Volume (mm³) Baseline measurementReduction over time[10]
Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging technique that can detect metabolic and cellular processes. Specific radiotracers can be used to target components of a thrombus, such as activated platelets or fibrin, allowing for the visualization of acute thrombosis.

Experimental Model: Various animal models of arterial or venous thrombosis can be utilized.

Protocol:

  • Radiotracer:

    • Select a PET tracer specific for a component of acute thrombi (e.g., targeting P-selectin on activated platelets or fibrin).

  • Imaging Procedure:

    • Induce thrombosis in the animal model.

    • Administer Rivaroxaban or control.

    • Inject the PET radiotracer and perform a dynamic or static PET scan, often in conjunction with a CT or MRI for anatomical localization.

    • Quantify tracer uptake in the region of the thrombus.

Quantitative Data Presentation:

ParameterControl Group (Vehicle)Rivaroxaban-Treated Group
Tracer Uptake (Standardized Uptake Value - SUV) HigherLower
Thrombus-to-Blood Pool Ratio HigherLower

Conclusion

The choice of an in vivo imaging technique for thrombosis studies with Rivaroxaban depends on the specific research question. Intravital microscopy offers unparalleled real-time visualization of the dynamic processes of thrombus formation at the microvascular level. Ultrasound provides a non-invasive method for longitudinal monitoring of thrombus size and resolution, particularly in models of deep vein thrombosis. MRI excels in providing detailed anatomical information and characterizing thrombus age. PET offers high sensitivity for detecting acute thrombotic events. By employing these advanced imaging modalities in conjunction with well-defined animal models, researchers can effectively elucidate the antithrombotic mechanisms of Rivaroxaban and quantify its therapeutic efficacy.

References

Application Notes and Protocols: Establishing a Rivaroxaban Dose-Response Curve In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is a direct oral anticoagulant (DOAC) that functions as a selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By targeting FXa, Rivaroxaban effectively reduces thrombin generation and the formation of fibrin clots.[1][3] Understanding the in vitro dose-response relationship of Rivaroxaban is crucial for preclinical research, drug development, and the establishment of its anticoagulant efficacy. These application notes provide detailed protocols for establishing a Rivaroxaban dose-response curve using standard coagulation assays.

Rivaroxaban's mechanism of action involves the direct, competitive, and reversible inhibition of both free and prothrombinase-bound FXa.[3][4][5] This targeted action disrupts the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade.[1][2] In vitro studies have demonstrated that Rivaroxaban prolongs clotting times in a concentration-dependent manner, with the prothrombin time (PT) assay showing a particularly linear relationship.[3][6][7]

Key Experimental Assays

The anticoagulant effect of Rivaroxaban can be assessed in vitro using several key coagulation assays:

  • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. It is highly sensitive to Rivaroxaban.[3][8]

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. It is also prolonged by Rivaroxaban, but the relationship is often curvilinear.[9][10]

  • Anti-Factor Xa (Anti-Xa) Chromogenic Assay: Directly measures the inhibition of FXa activity and is considered the most specific and accurate method for quantifying Rivaroxaban concentration.[8][11][12]

Data Presentation

Table 1: In Vitro Dose-Dependent Effects of Rivaroxaban on Coagulation Parameters
Rivaroxaban Concentration (ng/mL)Prothrombin Time (PT) Prolongation (fold increase over baseline)Activated Partial Thromboplastin Time (aPTT) Prolongation (fold increase over baseline)Anti-Factor Xa Activity (% Inhibition)
11 - 50~1.2 - 1.5~1.1 - 1.3~20 - 40
50 - 100~1.5 - 2.0~1.3 - 1.6~40 - 65
100 - 250~2.0 - 3.0~1.6 - 2.2~65 - 85
250 - 500~3.0 - 4.5~2.2 - 2.8>85

Note: The values presented are approximate and can vary significantly depending on the specific reagents and analytical systems used.[8][13] Data is synthesized from multiple sources for illustrative purposes.[14][15][16]

Table 2: Inhibitory Constants of Rivaroxaban
ParameterValueReference
Ki (Inhibitory constant for human Factor Xa)0.4 nmol/L[3][4]
IC50 (for prothrombinase-bound Factor Xa)2.1 nmol/L[3][5]
IC50 (for clot-associated Factor Xa)75 nmol/L[3][4]

Experimental Protocols

Protocol 1: Preparation of Rivaroxaban Spiked Plasma Samples

Objective: To prepare a range of Rivaroxaban concentrations in human plasma to establish a dose-response curve.

Materials:

  • Rivaroxaban powder

  • Dimethyl sulfoxide (DMSO) or sterile water

  • Normal human platelet-poor plasma (PPP)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Dissolve Rivaroxaban powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). One study noted dissolving a 10 mg tablet in a liter of sterile water over 72 hours.[17]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working solutions.

  • Spiking Plasma: Add a small, fixed volume of each working solution to aliquots of normal human platelet-poor plasma to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 ng/mL). Ensure the final solvent concentration in the plasma is minimal (<1%) to avoid affecting coagulation assays.

  • Incubation: Gently vortex the spiked plasma samples and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for drug-protein binding equilibrium.

Protocol 2: Prothrombin Time (PT) Assay

Objective: To measure the effect of varying concentrations of Rivaroxaban on the prothrombin time.

Materials:

  • Rivaroxaban-spiked plasma samples

  • PT reagent (containing tissue thromboplastin and calcium)

  • Coagulometer

  • Control plasma

Procedure:

  • Pre-warm Reagents: Pre-warm the PT reagent and the spiked plasma samples to 37°C.

  • Assay Performance:

    • Pipette a specific volume of the spiked plasma sample into a pre-warmed cuvette.

    • Initiate the coagulation reaction by adding a specific volume of the pre-warmed PT reagent.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.

  • Data Analysis: Record the clotting time for each Rivaroxaban concentration. A linear relationship between Rivaroxaban concentration and PT prolongation is expected.[6][7] The sensitivity of the PT assay is highly dependent on the thromboplastin reagent used.[8][13]

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To measure the effect of varying concentrations of Rivaroxaban on the activated partial thromboplastin time.

Materials:

  • Rivaroxaban-spiked plasma samples

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

  • Control plasma

Procedure:

  • Pre-warm Reagents: Pre-warm the aPTT reagent, CaCl2 solution, and spiked plasma samples to 37°C.

  • Assay Performance:

    • Pipette equal volumes of the spiked plasma sample and the aPTT reagent into a pre-warmed cuvette and incubate for a specific time as per the reagent manufacturer's instructions.

    • Initiate the coagulation reaction by adding a specific volume of the pre-warmed CaCl2 solution.

    • The coagulometer will detect clot formation and record the time in seconds.

  • Data Analysis: Record the clotting time for each Rivaroxaban concentration. The relationship between aPTT and Rivaroxaban concentration is typically curvilinear.[13]

Protocol 4: Anti-Factor Xa (Anti-Xa) Chromogenic Assay

Objective: To quantify the inhibitory effect of Rivaroxaban on Factor Xa activity.

Materials:

  • Rivaroxaban-spiked plasma samples

  • Anti-Xa assay kit (containing excess Factor Xa, a chromogenic substrate, and buffers)

  • Spectrophotometer or automated coagulation analyzer with chromogenic capabilities

  • Rivaroxaban calibrators and controls

Procedure:

  • Assay Principle: The patient plasma is incubated with a known amount of excess Factor Xa. Rivaroxaban in the plasma will inhibit a portion of this FXa. The residual, uninhibited FXa then cleaves a chromogenic substrate, releasing a colored compound. The amount of color produced is inversely proportional to the Rivaroxaban concentration.[11]

  • Assay Performance:

    • Follow the specific instructions provided with the commercial anti-Xa assay kit.[17][18]

    • Typically, the procedure involves incubating the plasma sample with the FXa reagent, followed by the addition of the chromogenic substrate.

    • The rate of color change is measured by a spectrophotometer at a specific wavelength (e.g., 405 nm).

  • Data Analysis: A calibration curve is generated using plasma samples with known concentrations of Rivaroxaban (calibrators). The concentration of Rivaroxaban in the test samples is then interpolated from this curve. This assay provides a direct measure of Rivaroxaban's activity.[11]

Visualizations

Caption: Rivaroxaban's inhibition of Factor Xa.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis start Rivaroxaban Stock Solution dilutions Serial Dilutions start->dilutions spiking Spike into Platelet-Poor Plasma dilutions->spiking incubation Incubate at 37°C spiking->incubation pt_assay Prothrombin Time (PT) incubation->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) incubation->aptt_assay antixa_assay Anti-Factor Xa Assay incubation->antixa_assay curve Generate Dose-Response Curve pt_assay->curve aptt_assay->curve antixa_assay->curve tables Summarize Data in Tables curve->tables

Caption: In vitro dose-response workflow.

References

Long-Term Stability of Rivaroxaban in Different Solvent Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the long-term stability of rivaroxaban in various solvent solutions. The information is intended to guide researchers in preparing, storing, and handling rivaroxaban solutions to ensure the integrity of their experimental results. The data presented is compiled from published stability-indicating assay methodologies and forced degradation studies.

Introduction

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders.[2] Understanding the stability of rivaroxaban in solution is crucial for the development of robust analytical methods, formulation studies, and in vitro and in vivo experiments. This document summarizes the stability of rivaroxaban under various stress conditions and provides protocols for its handling and analysis.

Data Presentation: Rivaroxaban Stability under Forced Degradation Conditions

The following table summarizes the degradation of rivaroxaban under various stress conditions as reported in the literature. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]

Stress ConditionSolvent/ReagentTemperatureDuration% DegradationReference
Acid Hydrolysis1 M HCl80°C1 hourConsiderable[5]
Acid Hydrolysis1 N HCl80°C2 hoursNot specified[6]
Acid HydrolysisNot specifiedNot specified72 hours28%[4]
Base Hydrolysis1 M NaOH80°C1 hourConsiderable[5]
Base Hydrolysis1 N NaOH80°C2 hoursNot specified[6]
Base Hydrolysis0.1 N NaOHNot specified72 hours35%[4]
Oxidative3% H₂O₂80°C1 hourConsiderable[5]
Oxidative30% H₂O₂Room Temp.24 hoursNot specified[6]
Oxidative3% H₂O₂Not specified72 hours0.08%[3]
ThermalWater80°C5 daysConsiderable[5]
Thermal (Solid)Hot Air Oven105°C72 hoursNot specified[6]
ThermalNot specified105°C7 days0.32%[3]
Photolytic (UV)WaterNot specified5 daysConsiderable[5]
Photolytic (UV)SolidNot specified7 daysNot specified[6]
Photolytic (UV)Not specifiedNot specified7 days0.09%[3]
Neutral HydrolysisWaterNot specified7 days0.92%[3]

Note: "Considerable degradation" indicates that the study reported significant degradation but did not provide a specific percentage. The stability of rivaroxaban in solution is highly dependent on the storage conditions, including solvent, temperature, and exposure to light.

Experimental Protocols

The following are generalized protocols for assessing the stability of rivaroxaban based on common methodologies reported in the literature.

Protocol 1: Preparation of Rivaroxaban Stock Solution
  • Solvent Selection : Rivaroxaban is soluble in organic solvents such as DMSO and dimethylformamide at approximately 10 mg/mL.[1] For aqueous solutions, it is sparingly soluble.[1] A common practice is to first dissolve rivaroxaban in DMSO and then dilute it with the aqueous buffer of choice.[1] A mixture of acetonitrile and methanol (85:15, v/v) has also been used to prepare stock solutions.[5][7]

  • Procedure :

    • Accurately weigh the desired amount of rivaroxaban powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder completely.

    • Once dissolved, dilute to the final volume with the same solvent or the desired aqueous buffer.

    • For aqueous solutions, it is recommended not to store them for more than one day.[1]

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis :

    • To 1 mL of a rivaroxaban stock solution (e.g., 1 mg/mL in methanol), add 1 mL of 1 N HCl.[6]

    • Reflux the mixture at 80°C for 2 hours.[6]

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.[6]

    • Dilute the solution to a suitable concentration for analysis.

  • Base Hydrolysis :

    • To 1 mL of the rivaroxaban stock solution, add 1 mL of 1 N NaOH.[6]

    • Reflux the mixture at 80°C for 2 hours.[6]

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.

    • Dilute the solution to a suitable concentration for analysis.

  • Oxidative Degradation :

    • To 1 mL of the rivaroxaban stock solution, add 1 mL of 30% H₂O₂.[6]

    • Keep the solution at room temperature for 24 hours.[6]

    • Dilute the solution to a suitable concentration for analysis.

  • Thermal Degradation :

    • For solid-state degradation, place rivaroxaban powder in a hot air oven at 105°C for 72 hours.[6]

    • For solution-state degradation, prepare an aqueous solution of rivaroxaban and heat it at 80°C for 5 days.[5]

    • After the specified time, prepare a solution of the stressed sample for analysis.

  • Photolytic Degradation :

    • Expose a thin layer of rivaroxaban powder or an aqueous solution of rivaroxaban to UV light (e.g., 254 nm) for a defined period (e.g., 5-7 days).[5][6]

    • A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.[8]

    • After exposure, prepare a solution of the stressed sample for analysis.

Protocol 3: HPLC Analysis of Rivaroxaban and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying rivaroxaban from its degradation products.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase : A mixture of acetonitrile and a buffer, such as potassium phosphate monobasic (pH 2.9), in a ratio of 30:70 (v/v) is effective.[2][9]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[2][9]

    • Detection : UV detection at 249 nm or 250 nm is commonly used.[9][10]

    • Injection Volume : 15-20 µL.[9][11]

    • Temperature : Ambient or controlled at a specific temperature (e.g., 27°C or 45°C).[12][13]

  • Procedure :

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, control samples, and stressed samples.

    • Record the chromatograms and analyze the peak areas to determine the concentration of rivaroxaban and its degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Rivaroxaban Stock Solution acid Acid Hydrolysis stock_solution->acid Expose to Stress base Base Hydrolysis stock_solution->base Expose to Stress oxidative Oxidative Degradation stock_solution->oxidative Expose to Stress thermal Thermal Degradation stock_solution->thermal Expose to Stress photolytic Photolytic Degradation stock_solution->photolytic Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photolytic->hplc Analyze Samples data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for forced degradation studies of rivaroxaban.

Proposed Degradation Pathway of Rivaroxaban

G rivaroxaban Rivaroxaban hydrolysis_products Hydrolysis of Amide and Oxazolidinone Rings rivaroxaban->hydrolysis_products Acid/Base Hydrolysis oxidation_products Oxidation Products rivaroxaban->oxidation_products Oxidation dp1 Degradation Product 1 hydrolysis_products->dp1 dp2 Degradation Product 2 hydrolysis_products->dp2 dp3 Degradation Product 3 oxidation_products->dp3

References

Troubleshooting & Optimization

Troubleshooting inconsistent Rivaroxaban anti-Xa assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Rivaroxaban anti-Xa assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in assay results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the chromogenic anti-Xa assay for Rivaroxaban?

A1: The chromogenic anti-Xa assay is a functional laboratory test used to determine the plasma concentration of Rivaroxaban.[1] The principle involves a known amount of excess Factor Xa being added to a plasma sample containing Rivaroxaban. The Rivaroxaban in the sample will inhibit a portion of this Factor Xa. The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color produced is inversely proportional to the concentration of Rivaroxaban in the sample. This relationship is used to calculate the Rivaroxaban concentration by comparing the result to a standard curve generated with known concentrations of Rivaroxaban.

Q2: My anti-Xa assay results for Rivaroxaban are inconsistent. What are the common causes?

A2: Inconsistent results in a Rivaroxaban anti-Xa assay can stem from several factors, which can be broadly categorized as pre-analytical, analytical, and sample-specific issues.

  • Pre-analytical variables: These include improper sample collection and handling, such as incorrect blood-to-anticoagulant ratio, inadequate mixing, hemolysis, or delays in processing.[2]

  • Analytical variables: These can be related to the assay itself, such as improper reagent preparation or storage, incorrect calibration, or issues with the automated analyzer.

  • Interfering substances: The presence of other anticoagulants that inhibit Factor Xa, such as heparin or other direct oral anticoagulants (DOACs), can lead to falsely elevated results.[3][4]

Q3: Can other anticoagulants interfere with the Rivaroxaban anti-Xa assay?

A3: Yes, other anticoagulants that inhibit Factor Xa can interfere with the assay and produce falsely elevated Rivaroxaban levels.[3][5] These include:

  • Unfractionated Heparin (UFH)

  • Low Molecular Weight Heparin (LMWH), such as enoxaparin and dalteparin[4]

  • Fondaparinux[4]

  • Other direct Factor Xa inhibitors like apixaban, edoxaban, and betrixaban.[4][5]

It is crucial to have a complete medication history of the patient to correctly interpret the results.

Q4: What is the expected plasma concentration of Rivaroxaban at peak and trough levels?

A4: The expected plasma concentrations of Rivaroxaban can vary depending on the dosage. For a 20 mg once-daily dose, typical peak concentrations are observed 2-4 hours after administration, while trough levels are seen just before the next dose.[6][7]

Rivaroxaban DosePeak Concentration (ng/mL)Trough Concentration (ng/mL)
10 mg once daily124.6 (91.4 - 195.5)9.1 (1.3 - 37.6)
20 mg once daily222.6 (159.6 - 359.8)9.1 (4.3 - 95.7)

Data represents mean (+/- 2 SD) from published literature. These are not to be interpreted as therapeutic ranges.[5]

Troubleshooting Guides

Issue 1: Unexpectedly High Rivaroxaban Levels

Possible Causes and Solutions:

CauseRecommended Action
Contamination with another Anti-Xa Inhibitor Review the patient's medication history for concurrent use of heparin, LMWH, or other DOACs.[3][4] If suspected, consider a washout period if clinically feasible or use a specific assay if available.
Incorrect Sample Timing Verify if the sample was drawn at the expected time (peak or trough). For routine monitoring, trough levels are recommended.[6][7]
Improper Calibration Recalibrate the instrument using fresh, properly stored calibrators specific for Rivaroxaban.[8]
Reagent Issues Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents according to the manufacturer's instructions.
Issue 2: Unexpectedly Low or Undetectable Rivaroxaban Levels

Possible Causes and Solutions:

CauseRecommended Action
Patient Non-Adherence Confirm with the patient or medical records if the dose was taken as prescribed.[5]
Incorrect Sample Timing Ensure the sample was not drawn too long after the last dose, leading to trough levels below the assay's limit of detection.
Sample Clotting Visually inspect the sample for clots. A clotted sample will give erroneously low results and should be rejected.[1]
Incorrect Sample Collection Tube Verify that the blood was collected in a 3.2% sodium citrate (blue top) tube and that it was filled to the appropriate level.[1]
Issue 3: High Inter-Assay or Inter-Laboratory Variability

Possible Causes and Solutions:

CauseRecommended Action
Differences in Reagents and Calibrators Different laboratories may use different anti-Xa assay kits and calibrators, which can lead to variability.[9] Standardization of methods across labs is recommended.
Instrument Variation Ensure that all instruments are properly maintained and calibrated according to the manufacturer's guidelines.
Pre-analytical Variability Standardize sample collection, processing, and storage procedures across all sites.[2]

Experimental Protocols

Protocol 1: Sample Collection and Processing
  • Patient Identification: Positively identify the patient and label the collection tube appropriately.

  • Blood Collection: Draw blood into a 3.2% sodium citrate (light blue top) tube. Ensure the tube is filled to the indicated mark to maintain the correct 9:1 blood-to-anticoagulant ratio.[2]

  • Mixing: Gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant. Do not shake, as this can cause hemolysis.

  • Transport: Transport the sample to the laboratory at room temperature within 1 hour of collection.[1]

  • Centrifugation: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Aliquoting and Storage: Carefully transfer the plasma to a clean, plastic tube, avoiding the buffy coat. If the assay is not performed immediately, the plasma should be frozen at -20°C or below.[5]

Protocol 2: Assay Calibration
  • Calibrator Preparation: Reconstitute and prepare the Rivaroxaban calibrators according to the manufacturer's instructions. Use a set of calibrators that cover the expected range of Rivaroxaban concentrations.

  • Calibration Curve Generation: Run the calibrators in duplicate on the automated coagulation analyzer.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.98. The values of the controls run against the new calibration curve should be within the established acceptable range.

Protocol 3: Quality Control
  • Control Materials: Use at least two levels of quality control material (e.g., normal and high) with known Rivaroxaban concentrations.

  • Frequency: Run controls at the beginning of each shift, after a change of reagents, and after instrument maintenance or calibration.

  • Acceptance Criteria: The control values must fall within the laboratory's established acceptable range (typically ±2 standard deviations from the mean). If controls are out of range, patient results should not be reported, and troubleshooting should be initiated.

Visualizations

Assay_Principle cluster_sample Patient Plasma cluster_reagents Assay Reagents cluster_reaction Reaction Mixture cluster_detection Detection Riva Rivaroxaban Riva_Xa Rivaroxaban-Xa Complex (Inactive) Riva->Riva_Xa Inhibits Xa_excess Excess Factor Xa Xa_excess->Riva_Xa Xa_free Free Factor Xa Xa_excess->Xa_free Uninhibited Substrate Chromogenic Substrate Colored_Product Colored Product (p-nitroaniline) Substrate->Colored_Product Xa_free->Colored_Product Cleaves OD Optical Density Measurement Colored_Product->OD Absorbance is Inversely Proportional to Rivaroxaban

Caption: Principle of the chromogenic anti-Xa assay for Rivaroxaban.

Troubleshooting_Workflow start Inconsistent Rivaroxaban Result pre_analytical Check Pre-analytical Variables start->pre_analytical sample_ok Sample OK? pre_analytical->sample_ok Sample Collection, Handling, Storage recollect Recollect Sample sample_ok->recollect No analytical Check Analytical Variables sample_ok->analytical Yes recollect->start cal_qc_ok Calibration/QC OK? analytical->cal_qc_ok Reagents, Instrument recalibrate Recalibrate / Rerun QC cal_qc_ok->recalibrate No interference Investigate Interferences cal_qc_ok->interference Yes recalibrate->analytical interference_found Interference Found? interference->interference_found Medication History report_with_caution Report with Cautionary Note interference_found->report_with_caution Yes valid_result Result Considered Valid interference_found->valid_result No

Caption: Troubleshooting workflow for inconsistent Rivaroxaban anti-Xa results.

References

Optimizing Rivaroxaban Dosage for In Vivo Rodent Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Rivaroxaban dosage for in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Rivaroxaban in rodent studies?

A typical oral dose of Rivaroxaban in rodent studies ranges from 5 mg/kg to 120 mg/kg daily. The selection of a starting dose depends heavily on the specific research question, the rodent species, and the experimental model. For instance, a dose of 5 mg/kg administered via daily gavage was effective in improving central venous catheter (CVC) patency in a mouse model.[1] In a rat model of deep venous thrombosis, an intravenous injection of 10 mg/kg daily was used.[2] In studies on atherosclerosis in mice, much higher doses of 60 or 120 mg/kg/day were required to achieve significant suppression of plasma factor Xa activity.[3]

It's important to note that the required dosage in rodents can be significantly higher than human equivalent doses to account for differences in metabolic systems.[1][3] A pilot study to determine the optimal dose for your specific model is highly recommended.

Q2: How should Rivaroxaban be prepared and administered to rodents?

Rivaroxaban is typically administered orally via gavage. For oral administration, Rivaroxaban tablets can be pulverized and suspended in a suitable vehicle. Common vehicles include polyethylene glycol 400 (PEG400) or a 0.5% carboxymethylcellulose-Na (CMC-Na) solution.[3][4] For intravenous administration, the formulation would need to be adapted for solubility and sterility.[2]

Experimental Protocols

Protocol: Oral Gavage Administration

This protocol outlines the standard procedure for administering Rivaroxaban orally to mice or rats.

  • Animal Restraint: Restrain the mouse by scruffing the skin over the shoulders to extend the head and create a straight line through the neck and esophagus.[5] For rats, hold the animal near the thoracic region and support the lower body.[5]

  • Gavage Tube Measurement: Measure the appropriate length for the gavage tube by holding it alongside the animal, with the tip at the animal's mouth and the end at the bottom of the sternum. Mark the tube at the nose to prevent over-insertion.[5]

  • Tube Insertion: Gently place the gavage tube into the diastema (the gap between the incisors and molars) of the mouth. Advance the tube along the upper palate until it passes easily into the esophagus.[5] If resistance is met, do not force it; withdraw and try again.[5]

  • Substance Administration: Once the tube is correctly placed, administer the prepared Rivaroxaban suspension using an attached syringe.[5]

  • Post-Administration Monitoring: After administration, gently remove the tube and return the animal to its cage. Monitor for any signs of distress or labored breathing for 5-10 minutes.[5]

Data Presentation: Dosage and Pharmacodynamic Effects

The following tables summarize Rivaroxaban dosages and their observed effects from various rodent studies.

Table 1: Rivaroxaban Dosage in Mouse Studies

Experimental ModelDose (mg/kg)Route of AdministrationKey Pharmacodynamic EffectReference
Catheter Thrombosis5Oral GavageImproved CVC patency from 62.9% to 93.8%[1]
Atherosclerosis (ApoE-/- mice)60 - 120Oral Gavage120 mg/kg dose suppressed plasma Factor Xa activity by 55% and prolonged Prothrombin Time (PT)[3]
Ischemic Stroke5Oral GavageDid not increase hemorrhage after thrombolysis[1]

Table 2: Rivaroxaban Dosage in Rat Studies

Experimental ModelDose (mg/kg)Route of AdministrationKey Pharmacodynamic EffectReference
Deep Vein Thrombosis10IntravenousAttenuated deep venous thrombosis and inhibited the NF-κB signaling pathway[2]
Pharmacokinetics10Oral GavageCmax: 310.23 ± 85.76 µg/L; AUC(0–t): 2406.28 ± 519.69 µg/h/L[4]
Implant Osseointegration5IntraperitonealNo deleterious effect on the osseointegration of implants[6]
Coagulation ActivitySingle DoseOralStronger inhibitory effect on Factor Xa activity when dosed at the beginning of the light phase vs. dark phase[7]

Visualized Workflows and Pathways

Rivaroxaban's Mechanism of Action

Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, it blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.

coagulation_cascade cluster_intrinsic XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa TF Tissue Factor VII VII TF->VII VII->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Clot Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Clot X->Prothrombin + Va FXa_node Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->FXa_node Inhibits FXa_node->Prothrombin

Caption: Rivaroxaban directly inhibits Factor Xa in the common coagulation pathway.

Experimental Workflow for Dose Optimization

This workflow provides a systematic approach to determining the optimal Rivaroxaban dose for a new in vivo rodent study.

experimental_workflow start Start: Define Experimental Model & Endpoints lit_review 1. Literature Review: Identify dose range from similar studies (5-120 mg/kg) start->lit_review pilot_study 2. Conduct Pilot Study: Administer low, mid, and high doses to small groups lit_review->pilot_study collect_samples 3. Collect Samples: Blood collection at expected Tmax (2-4h post-dose) pilot_study->collect_samples pd_assay 4. Perform Pharmacodynamic (PD) Assays: Measure PT, aPTT, or anti-Xa activity collect_samples->pd_assay eval_efficacy 5. Evaluate Efficacy pd_assay->eval_efficacy eval_safety 6. Evaluate Safety: Observe for bleeding (e.g., hematuria, surgical site bleeding) eval_efficacy->eval_safety Effect Achieved adjust_dose_up Increase Dose eval_efficacy->adjust_dose_up Effect Not Achieved dose_selection 7. Dose Selection: Select lowest dose with desired effect and acceptable safety profile eval_safety->dose_selection No Excessive Bleeding adjust_dose_down Decrease Dose / Re-evaluate Model eval_safety->adjust_dose_down Excessive Bleeding main_study Proceed to Main Study dose_selection->main_study adjust_dose_up->pilot_study adjust_dose_down->pilot_study

Caption: A stepwise workflow for optimizing Rivaroxaban dosage in rodent studies.

Troubleshooting Guide

Issue 1: I am not observing a significant anticoagulant effect.
  • Possible Cause 1: Insufficient Dosage.

    • Solution: Rodent metabolism of Rivaroxaban is different from humans, often requiring higher doses.[3] A study in atherosclerotic mice found that a 5 mg/kg/day dose did not prolong Prothrombin Time (PT), whereas a 120 mg/kg/day dose did.[3] Consider increasing the dose in a stepwise manner while carefully monitoring for adverse effects.

  • Possible Cause 2: Ineffective Administration.

    • Solution: Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach.[5] Verify the stability and homogeneity of your Rivaroxaban suspension, as improper preparation can lead to inconsistent dosing.

  • Possible Cause 3: Timing of Measurement.

    • Solution: Rivaroxaban is absorbed rapidly, with maximum plasma concentrations (Cmax) reached 2-4 hours after oral administration.[8] Ensure that blood samples for pharmacodynamic analysis (e.g., PT, aPTT) are collected during this peak window to capture the maximum effect.

  • Possible Cause 4: Insensitive Assay.

    • Solution: Prothrombin Time (PT) is generally more sensitive to the effects of Factor Xa inhibitors than the activated Partial Thromboplastin Time (aPTT).[3] While aPTT may show some prolongation, PT is a more reliable indicator of Rivaroxaban's anticoagulant activity.[3][9] For precise quantification, consider using an anti-Factor Xa chromogenic assay.[8]

Issue 2: My animals are experiencing excessive bleeding or other adverse effects.
  • Possible Cause 1: Dosage is too high.

    • Solution: Bleeding is the primary adverse effect of anticoagulants. If you observe signs of bleeding (e.g., at the surgical site, hematuria, or internal hemorrhage upon necropsy), the dose is likely too high for your specific animal model or strain.[10] Reduce the dose and re-evaluate the balance between anticoagulant efficacy and bleeding risk. In one mouse study, a 5 mg/kg dose improved catheter patency without increasing occult bleeding, as indicated by stable hematocrit levels.[1]

  • Possible Cause 2: Drug-Drug Interactions.

    • Solution: Be aware of co-administered substances that could potentiate Rivaroxaban's effect. For example, inhibitors of CYP3A4 and P-glycoprotein (P-gp) can increase Rivaroxaban's plasma concentration and bleeding risk.[4] Conversely, inducers of these enzymes can decrease its efficacy.[4] Review all compounds being administered to the animals.

  • Possible Cause 3: Animal Strain Sensitivity.

    • Solution: Different rodent strains may have varying sensitivity to anticoagulants.[10] If bleeding is a persistent issue, consider whether the chosen strain is appropriate or if a less sensitive strain is available and suitable for your research goals.

Issue 3: There is high variability in my results between animals.
  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure your Rivaroxaban suspension is homogenous by vortexing or stirring it before drawing each dose. Standardize the oral gavage technique across all personnel to minimize procedural variability.[5]

  • Possible Cause 2: Biological Variability.

    • Solution: Factors such as age, weight, and underlying health status can influence drug metabolism and response.[10] Ensure that animals are closely matched across experimental groups. The pharmacokinetics of Rivaroxaban can also be influenced by the time of day it is administered due to the daily rhythmicity of the coagulation system.[7] Dosing at a consistent time each day can help reduce this variability.

References

Rivaroxaban interference with other coagulation assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the interference of rivaroxaban in coagulation assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of rivaroxaban interference in coagulation assays?

Rivaroxaban is a direct oral anticoagulant (DOAC) that functions by directly, selectively, and reversibly inhibiting Factor Xa (FXa).[1] By binding to the active site of both free and prothrombinase-bound FXa, it blocks the conversion of prothrombin (Factor II) to thrombin. This inhibition of thrombin generation is the basis of its anticoagulant effect.[2] Consequently, rivaroxaban interferes with most clot-based coagulation assays that depend on the functional integrity of FXa, which is a key component of both the intrinsic and extrinsic pathways of the coagulation cascade.[3][4]

Q2: How does rivaroxaban affect Prothrombin Time (PT) and the International Normalized Ratio (INR)?

Rivaroxaban produces a dose-dependent prolongation of the Prothrombin Time (PT).[5][6] However, the degree of prolongation is highly variable and depends on the specific thromboplastin reagent used in the assay.[2][7][8] For this reason, the International Normalized Ratio (INR), which is standardized for monitoring warfarin (a Vitamin K antagonist), is not reliable for patients on rivaroxaban and should not be used.[2] While a prolonged PT may indicate the presence of rivaroxaban, a normal PT does not necessarily exclude clinically relevant drug concentrations.[2][9]

Q3: How does rivaroxaban affect the Activated Partial Thromboplastin Time (aPTT)?

The effect of rivaroxaban on the aPTT is less pronounced and more variable than its effect on the PT.[3][5] While some prolongation may occur, particularly at higher drug concentrations, the aPTT is generally considered insensitive for monitoring rivaroxaban's anticoagulant effect.[9][10][11] The sensitivity of the aPTT is also highly dependent on the reagent used.[7][12] Therefore, a normal aPTT cannot be used to rule out the presence of rivaroxaban.[3]

Q4: Can I perform Lupus Anticoagulant (LA) testing on a patient taking rivaroxaban?

Performing LA testing on patients taking rivaroxaban is highly problematic. Rivaroxaban can cause false-positive results for lupus anticoagulant, particularly in assays based on the dilute Russell's viper venom time (dRVVT).[13][14][15][16] The drug prolongs the dRVVT screen, and this prolongation can be "corrected" by the addition of excess phospholipid in the confirmatory step, mimicking the pattern of a true lupus anticoagulant.[13][14][17] This interference can lead to an incorrect diagnosis of antiphospholipid syndrome.[13] If LA testing is essential, it should ideally be performed after discontinuing the drug or after using a specific method to remove rivaroxaban from the plasma sample.[15][18]

Q5: What is the impact of rivaroxaban on specific factor assays?

Rivaroxaban can interfere with clot-based assays for various coagulation factors, typically causing a false decrease in their measured activity.[19] This is particularly evident in one-stage, aPTT-based assays. Studies have shown that rivaroxaban can lead to a significant underestimation of Factor VIII, Factor XI, and Factor XII activity.[20][21][22] Chromogenic assays may also be affected, though potentially to a lesser extent.[21] This interference could lead to a misdiagnosis of a factor deficiency, such as mild hemophilia.[23]

Q6: Does rivaroxaban interfere with Protein C and Protein S testing?

Yes, rivaroxaban can interfere with functional assays for Protein C and Protein S. Clot-based assays for Protein S activity may show falsely elevated results, which could mask a true Protein S deficiency.[24][25][26] Similarly, clot-based Protein C assays may be falsely increased.[3] Chromogenic assays for these proteins are generally less affected by rivaroxaban and are recommended when testing is required for patients on this medication.[24]

Q7: How does rivaroxaban affect antithrombin and D-dimer assays?

Antithrombin assays that are based on the inhibition of Factor Xa will be affected by rivaroxaban, leading to falsely elevated results.[7] The effect on D-dimer levels is less clear, with some studies indicating that rivaroxaban intake can lead to decreased D-dimer measurements.[20][22]

Q8: What is the best method to measure the anticoagulant effect or concentration of rivaroxaban?

Routine monitoring of rivaroxaban is not typically required due to its predictable pharmacokinetics.[1][2] However, in specific clinical situations (e.g., bleeding, suspected overdose, or urgent surgery), measurement may be necessary.[2][11] The recommended laboratory test is a chromogenic anti-Factor Xa assay that has been specifically calibrated for rivaroxaban.[1][27][28][29] This assay shows a strong correlation with plasma drug concentrations and can accurately measure its anticoagulant effect.[9][29]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Unexpectedly prolonged PT and/or aPTT Presence of rivaroxaban in the sample.[10]1. Review the patient's medication history. 2. If quantification is needed, perform a rivaroxaban-calibrated anti-Xa assay.[11] 3. Interpret PT/aPTT results with caution, as the degree of prolongation is reagent-dependent.[5][7]
Positive Lupus Anticoagulant (LA) test, especially dRVVT Rivaroxaban interference mimicking a true LA.[13][14]1. Confirm if the patient is taking rivaroxaban. 2. If possible, repeat testing when the patient is not on the medication. 3. Use an in-vitro DOAC removal method (e.g., activated charcoal) on the plasma sample before re-testing.[18][30][31] 4. Consider alternative LA tests that are less affected by rivaroxaban, such as those based on Textarin time or Ecarin clotting time.[32][33]
Low factor activity (e.g., FVIII, FIX) Interference from rivaroxaban in one-stage clotting assays.[20][23]1. Consider the possibility of assay interference. 2. Use a chromogenic assay if available, as it may be less affected.[21] 3. Perform testing at trough rivaroxaban concentration (immediately before the next dose) to minimize interference.[34] 4. Utilize a DOAC removal agent prior to performing the factor assay.[23]
Normal or elevated Protein S or C activity in a patient with suspected thrombosis Falsely elevated results from a clot-based assay due to rivaroxaban.[3][26]1. Use a chromogenic-based assay for Protein S or C activity, as these are less susceptible to interference.[24] 2. For Protein S, measure the free protein S antigen, which is not affected by rivaroxaban.[25][26]

Data Summary Tables

Table 1: Summary of Rivaroxaban's Effect on Routine Coagulation Assays

AssayEffect of RivaroxabanClinical Utility for MonitoringKey Considerations
Prothrombin Time (PT) Dose-dependent prolongation[5]Limited; can indicate presence but not quantify effectHighly reagent-dependent; INR should NOT be used.[2][8]
Activated Partial Thromboplastin Time (aPTT) Variable and weak prolongation[3]Not recommendedInsensitive, especially at lower concentrations; reagent-dependent.[7][9]
Thrombin Time (TT) No significant effectNot usefulRivaroxaban does not inhibit thrombin.
Fibrinogen (Clauss Method) Generally no significant effect[3][7]Not applicableAssay is usually unaffected as it uses a high concentration of thrombin.[3]

Table 2: Impact of Rivaroxaban on Specialized Coagulation Assays

AssayEffect of RivaroxabanConsequence of InterferenceRecommended Alternative/Action
Lupus Anticoagulant (dRVVT-based) Prolongs clotting time; can "correct" with phospholipids[13][14]False-positive LA result[15]Use DOAC removal methods; consider alternative assays (e.g., Textarin/Ecarin time).[18][32]
Factor VIII, IX, XI, XII (Clot-based) Falsely decreased activity[20][22]Potential misdiagnosis of factor deficiency[23]Use chromogenic assays; test at trough levels; use DOAC removal methods.[21][23]
Protein S (Clot-based activity) Falsely increased activity[24][26]May mask a true deficiency[25]Measure free Protein S antigen; use a chromogenic activity assay.[24][25]
Protein C (Clot-based activity) Falsely increased activity[3]May mask a true deficiencyUse a chromogenic activity assay.
Activated Protein C Resistance (APCR) Variable; can cause falsely increased ratios with some reagents[7][35]May mask Factor V Leiden[35]Use a modified assay or perform genetic testing for Factor V Leiden.[12]
Antithrombin (Anti-Xa based) Falsely increased activity[7]Inaccurate measurement of antithrombinUse a thrombin-based antithrombin assay.
Anti-Xa Assay (Rivaroxaban calibrated) Measures rivaroxaban's functional effectThis is the recommended assay for measurement Must use calibrators and controls specific to rivaroxaban.[28][29]

Experimental Protocols

Protocol 1: Measurement of Rivaroxaban Concentration using a Chromogenic Anti-Xa Assay

  • Principle: This assay measures the residual amount of a known quantity of added Factor Xa that is not inhibited by the rivaroxaban present in the patient's plasma. The residual FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the rivaroxaban concentration.[28]

  • Sample Collection and Processing:

    • Collect whole blood in a 3.2% sodium citrate (light blue top) tube.

    • Ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.

    • Double-centrifuge the sample (e.g., at 2500 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is crucial to avoid platelet-derived FXa interference.[36]

    • Carefully aspirate the plasma, avoiding the buffy coat.

  • Assay Procedure (General Steps):

    • Prepare a standard curve using rivaroxaban calibrators of known concentrations.

    • Incubate the patient's PPP (and controls/calibrators) with a reagent containing a fixed amount of bovine Factor Xa. Rivaroxaban in the plasma will inhibit a portion of this FXa.

    • Add a chromogenic substrate specific for FXa.

    • The residual, uninhibited FXa will cleave the substrate, releasing a colored p-nitroaniline (pNA) group.

    • Measure the rate of color change spectrophotometrically (e.g., at 405 nm).

    • Determine the rivaroxaban concentration in the patient sample by interpolating the result from the calibration curve.

  • Important Considerations:

    • The laboratory must know that the assay is being used to measure rivaroxaban, as the specific calibrators are essential for accurate results.[28]

    • The presence of other anti-Xa inhibitors (like heparin or other DOACs) will interfere and lead to a falsely elevated result.[36]

    • Timing of the blood draw is critical for interpretation: peak levels are typically 2-4 hours post-dose, while trough levels are drawn immediately before the next scheduled dose.[37][38]

Protocol 2: Procedure for Removal of Rivaroxaban from Plasma Samples

  • Principle: Commercially available agents (e.g., DOAC-Stop™, DOAC Filter®) containing activated charcoal can adsorb rivaroxaban and other DOACs from plasma, allowing for subsequent coagulation testing with minimal interference.[30][31][39]

  • Procedure (Example using a tablet-based agent):

    • Dispense a specific volume of patient platelet-poor plasma (e.g., 1 mL) into a clean tube.

    • Add the activated charcoal tablet/agent to the plasma as per the manufacturer's instructions.

    • Mix thoroughly (e.g., by vortexing or inversion) and incubate for the recommended time (e.g., 5-10 minutes) to allow for adsorption of the drug.[39]

    • Centrifuge the sample at high speed to pellet the charcoal agent.

    • Carefully aspirate the supernatant (the treated plasma) for use in the desired coagulation assay.

  • Verification and Use:

    • The treated plasma can now be used for assays like LA testing, factor activity, or Protein C/S activity.

    • It is advisable to confirm the removal of the anticoagulant by measuring the anti-Xa activity in the treated sample, which should be undetectable or significantly reduced.

    • Note that while these agents are effective, they may not achieve 100% removal in every sample, so results should still be interpreted with caution.[31]

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin + Va TF TF VIIa VIIa TF->VIIa VIIa->X + TF Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin (Clot) Rivaroxaban Rivaroxaban Rivaroxaban->X Inhibition

Caption: Coagulation cascade showing Rivaroxaban's direct inhibition of Factor Xa.

Workflow_Interference_Investigation cluster_yes Rivaroxaban Confirmed start Unexpected Coagulation Assay Result check_meds Review Patient's Anticoagulant Medication start->check_meds is_riva Is Patient on Rivaroxaban? check_meds->is_riva quantify Consider Rivaroxaban-calibrated Anti-Xa Assay for Quantification is_riva->quantify Yes no_riva Investigate Other Causes (e.g., other meds, factor deficiency, inhibitor) is_riva->no_riva No mitigate Mitigate Interference for Other Required Tests quantify->mitigate mitigate_options Time Sample at Trough Use Chromogenic/Antigen Assay Perform DOAC Removal mitigate->mitigate_options end_riva Interpret Results in Context of Rivaroxaban Interference mitigate->end_riva

Caption: Workflow for investigating unexpected coagulation assay results.

Troubleshooting_Logic start Abnormal Clot-Based Assay Result test_type What is the test? start->test_type la_test False Positive LA (dRVVT) test_type->la_test LA Screen factor_test False Low Factor Activity test_type->factor_test Factor Activity protein_test False High Protein C/S Activity test_type->protein_test Protein C/S solution_la Action: Use DOAC Removal or alternative LA assay la_test->solution_la solution_factor Action: Use DOAC Removal or chromogenic assay factor_test->solution_factor solution_protein Action: Use Antigen Assay or chromogenic assay protein_test->solution_protein

Caption: Troubleshooting logic for common rivaroxaban-induced interferences.

References

Technical Support Center: Overcoming Rivaroxaban Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Rivaroxaban during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does Rivaroxaban exhibit poor aqueous solubility?

Rivaroxaban is a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low solubility and high permeability.[1][2] Its poor solubility is attributed to its crystalline structure and hydrophobic nature.[3][4][5][6] Rivaroxaban's solubility is also largely independent of pH in the physiological range (pH 1-9), making it challenging to dissolve in aqueous solutions.[6]

Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to Rivaroxaban's solubility?

Yes, inconsistent results are a common consequence of poor drug solubility. If Rivaroxaban is not fully dissolved in your assay medium, it can lead to variability in the effective concentration, resulting in unreliable and non-reproducible data. It is crucial to ensure complete dissolution to obtain accurate results.

Q3: What is the reported aqueous solubility of Rivaroxaban?

The aqueous solubility of Rivaroxaban is reported to be very low, approximately 5–7 μg/mL.[1][2] Some studies have reported its mole fraction solubility in water to be around 2.89 × 10⁻⁷ at 298.15 K.[6][7]

Troubleshooting Guide

Issue: Difficulty Dissolving Rivaroxaban in Aqueous Buffers for In Vitro Experiments

Initial Steps:

  • Use of Organic Co-solvents: For preparing stock solutions, it is recommended to first dissolve Rivaroxaban in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a higher concentration.[8] Subsequently, this stock solution can be diluted with the aqueous buffer of choice to the final desired concentration. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect cellular assays. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a Rivaroxaban solubility of approximately 0.5 mg/ml.[8]

  • pH Adjustment: While Rivaroxaban's solubility is largely pH-independent, slight improvements might be observed at different pH values depending on the specific buffer composition. However, this is generally not a primary method for significant solubility enhancement.[9]

Advanced Strategies for Formulation Development

If the use of co-solvents is not suitable for your application, particularly for in vivo studies or formulation development, several advanced techniques can be employed to enhance Rivaroxaban's aqueous solubility and dissolution rate.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity that can encapsulate poorly soluble drugs like Rivaroxaban, thereby increasing their solubility.[3][5][7]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methyl-β-cyclodextrin (Me-β-CD) have been shown to be effective.[3][5]

  • Mechanism: The formation of an inclusion complex masks the hydrophobic part of the drug molecule, leading to improved aqueous solubility.[2]

  • Performance: Studies have shown that cyclodextrin complexation can significantly enhance the dissolution profile of Rivaroxaban, making it comparable to commercial formulations.[3][4] The stability constant (Kst) for these complexes generally follows the trend: HP-β-CD > Me-β-CD > β-CD, indicating the formation of stable complexes.[3]

2. Solid Dispersions:

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can convert the drug from a crystalline to a more soluble amorphous state.[10][11]

  • Carriers: Polyethylene glycols (PEGs), such as PEG 4000 and PEG 6000, and other polymers like polyvinylpyrrolidone (PVP) are commonly used.[10][11][12]

  • Preparation Methods: Techniques include the melting (fusion) method and solvent evaporation.[10][11]

  • Performance: Solid dispersions of Rivaroxaban have demonstrated a significant increase in dissolution rate compared to the pure drug. For instance, solid dispersions with PEG 4000 showed more than a two-fold increase in dissolution.[10]

3. Nanoparticle-Based Formulations:

Reducing the particle size of Rivaroxaban to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[13]

  • Types:

    • Nanosuspensions: These are submicron colloidal dispersions of drug particles stabilized by surfactants.[14]

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug.[12]

    • Polymeric Nanoparticles: Using polymers like PLGA to encapsulate Rivaroxaban.[6]

  • Performance: Rivaroxaban-loaded SLNs have shown an enhanced dissolution of 89±9.91% compared to 11±1.43% for the pure drug after 24 hours and a 7-fold increase in bioavailability.[12]

4. Co-crystals:

Co-crystallization involves forming a crystalline structure composed of the drug and a co-former. This can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[15]

  • Co-formers: Examples include dicarboxylic acids.

  • Performance: Rivaroxaban co-crystals have demonstrated improved solubility and dissolution rates compared to the pure drug.[15]

5. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS):

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.

  • Performance: SNEDDS formulations have been shown to increase the solubility of Rivaroxaban in various media and improve its oral bioavailability.[12]

Data Summary

Table 1: Comparison of Rivaroxaban Solubility Enhancement Techniques

TechniqueExcipients/MethodSolubility/Dissolution ImprovementReference
Cyclodextrin Complexation β-CD, Me-β-CD, HP-β-CDSignificant improvement in dissolution, comparable to commercial product.[3][4]
HP-β-CD and HPMC 2208Increased solubility to over 80 μg/mL and 100% dissolution.[1]
Solid Dispersion PEG 4000 (1:3 ratio, melting method)Over 90% drug release in 60 minutes vs. ~39% for pure drug.[10]
PEG 6000 (1:1 ratio, solvent evaporation)Significant improvement in dissolution rate.[11]
Solid Lipid Nanoparticles High-pressure homogenization89±9.91% dissolution after 24h vs. 11±1.43% for pure drug.[12]
Co-crystals Dicarboxylic acids (e.g., DBA, HBA)RIV-DBA cocrystal showed a 9-fold increase in solubility in water.[15]
SNEDDS -Increased drug solubility in various media and improved oral bioavailability.[12]

Experimental Protocols

Protocol 1: Preparation of Rivaroxaban-Cyclodextrin Inclusion Complex (Lyophilization Method)

Materials: Rivaroxaban, β-cyclodextrin (β-CD), methyl-β-cyclodextrin (Me-β-CD), or hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add an excess amount of Rivaroxaban to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours to ensure equilibrium.

  • Filter the suspension to remove the undissolved Rivaroxaban.

  • Freeze-dry (lyophilize) the resulting clear solution to obtain a solid powder of the Rivaroxaban-cyclodextrin inclusion complex.[3]

Protocol 2: Solubility Determination (Shake-Flask Method)

Materials: Rivaroxaban or Rivaroxaban formulation, appropriate aqueous buffer (e.g., phosphate buffer pH 6.8), shaker.

Methodology:

  • Add an excess amount of the Rivaroxaban-containing powder to a known volume of the aqueous buffer in a sealed container.

  • Agitate the container at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24 or 48 hours) to reach equilibrium.

  • After agitation, allow the suspension to settle.

  • Withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analyze the concentration of Rivaroxaban in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 3: In Vitro Dissolution Study

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Materials: Rivaroxaban tablets or capsules, dissolution medium (e.g., 900 mL of pH 4.5 acetate buffer with 0.2% SDS).

Methodology:

  • Preheat the dissolution medium to 37 ± 0.5°C.

  • Place the dosage form into the dissolution vessel.

  • Start the apparatus at a specified paddle speed (e.g., 75 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of dissolved Rivaroxaban using a validated analytical method like HPLC-UV.[3]

Visualizations

Rivaroxaban_Solubility_Workflow start Start: Rivaroxaban Solubility Issue check_solvent Is an organic co-solvent (e.g., DMSO) acceptable for the experiment? start->check_solvent use_solvent Dissolve in minimal organic solvent, then dilute in aqueous buffer. check_solvent->use_solvent Yes formulation_strategy Select a Formulation Strategy check_solvent->formulation_strategy No end_solvent Proceed with Experiment use_solvent->end_solvent cyclodextrin Cyclodextrin Complexation (Good for initial screening) formulation_strategy->cyclodextrin solid_dispersion Solid Dispersion (Amorphous conversion) formulation_strategy->solid_dispersion nanoparticles Nanoparticles (Significant surface area increase) formulation_strategy->nanoparticles cocrystals Co-crystals (Altering crystal lattice) formulation_strategy->cocrystals evaluate Prepare formulation and evaluate solubility/dissolution cyclodextrin->evaluate solid_dispersion->evaluate nanoparticles->evaluate cocrystals->evaluate optimization Is solubility enhancement sufficient? evaluate->optimization optimization->formulation_strategy No, try another strategy end_formulation Proceed with formulated drug optimization->end_formulation Yes

Caption: Workflow for selecting a suitable strategy to overcome Rivaroxaban solubility issues.

Rivaroxaban_Mechanism cluster_coagulation Coagulation Cascade FactorX Factor X FactorXa Factor Xa (Activated) FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Directly Inhibits

Caption: Mechanism of action of Rivaroxaban as a direct Factor Xa inhibitor.

References

Technical Support Center: Managing Bleeding Complications in Animal Models Treated with Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models treated with rivaroxaban.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of rivaroxaban and how does it induce bleeding?

A1: Rivaroxaban is an oral, direct factor Xa (FXa) inhibitor.[1] By directly binding to and inhibiting both free and prothrombinase-bound FXa, rivaroxaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] Thrombin is a critical enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibition of FXa leads to a dose-dependent decrease in thrombin generation, thereby impairing clot formation and increasing the risk of bleeding.[3]

Q2: Which animal models are commonly used to study rivaroxaban-induced bleeding?

A2: Several animal models are utilized to investigate rivaroxaban-associated bleeding and the efficacy of reversal agents. These include:

  • Rodent Models (Rats, Mice):

    • Tail transection bleeding model[4][5]

    • Mesenteric artery bleeding time[1]

    • Intracerebral hemorrhage (ICH) model[6]

    • Tooth extraction socket bleeding model[7]

  • Rabbit Models:

    • Liver laceration model[4][8]

    • Hepatosplenic section model[4]

    • Kidney incision model[4]

  • Primate Models (Baboons):

    • Bleeding time measurements following infusion[1][9]

  • Porcine Models (Pigs):

    • Polytrauma model with liver injury and femur fractures[10]

Q3: How can I monitor the anticoagulant effect of rivaroxaban in my animal model?

A3: Several laboratory tests can be used to monitor the anticoagulant effect of rivaroxaban. The chromogenic anti-Xa assay is considered the gold standard for its accuracy and strong correlation with plasma rivaroxaban concentrations.[11][12] Other useful assays include:

  • Prothrombin Time (PT): PT is prolonged by rivaroxaban in a concentration-dependent manner, although the sensitivity can vary with the reagent used.[3][11][13]

  • Thromboelastography (TEG): TEG provides a global assessment of hemostasis and certain parameters, like the reaction time (R), can correlate with rivaroxaban's effect.[11][14][15]

  • Thrombin Generation Assays: These assays are sensitive to the effects of rivaroxaban on the overall capacity to generate thrombin.[3][15]

  • Activated Partial Thromboplastin Time (aPTT): aPTT is less sensitive to rivaroxaban compared to PT.[3][4]

For practical monitoring in a clinical veterinary setting, point-of-care PT and TEG can be useful.[11][14] In dogs, a 1.5–1.9x delay in PT and TEG R values 3 hours after administration may indicate therapeutic anti-Xa concentrations.[11] Samples for measuring peak anticoagulant effect should ideally be drawn 3 to 4 hours after oral administration.[16]

Troubleshooting Guide

Issue: Excessive or Uncontrolled Bleeding in a Rivaroxaban-Treated Animal

  • Possible Cause: Rivaroxaban overdose or individual animal sensitivity.

  • Immediate Action:

    • Discontinue Rivaroxaban: Immediately cease administration of the drug.

    • Supportive Care: Provide supportive measures such as fluid resuscitation to maintain hemodynamic stability.

    • Consider Activated Charcoal: If the drug was administered orally within the last 2 hours, administration of activated charcoal may reduce absorption.[17]

  • Intervention with Reversal Agents:

    • Specific Antidote (Andexanet Alfa):

      • Mechanism: Andexanet alfa is a recombinant modified human Factor Xa protein that acts as a decoy, binding to and sequestering rivaroxaban, thereby restoring the activity of endogenous FXa.[8][18]

      • Efficacy: It has been shown to significantly reduce bleeding and reverse anti-FXa activity in various animal models.[8][19][20] In a rabbit liver laceration model, andexanet alfa reduced blood loss by 63-75%.[8]

      • Recommendation: If available, andexanet alfa is the recommended first-line reversal agent due to its specific mechanism of action.[19]

    • Non-Specific Hemostatic Agents:

      • Prothrombin Complex Concentrates (PCCs):

        • Mechanism: PCCs contain a combination of coagulation factors (typically II, VII, IX, and X) that can overwhelm the anticoagulant effect of rivaroxaban by increasing the concentration of clotting factors.[4]

        • Efficacy: Both 3-factor and 4-factor PCCs have demonstrated efficacy in reversing rivaroxaban-induced bleeding in animal models.[1][6][10] In a pig polytrauma model, 4F-PCC at doses of 25 and 50 U/kg significantly reduced blood loss.[10]

        • Dosage: Effective doses in animal studies have ranged from 25 to 100 U/kg.[1][6][10]

      • Activated Prothrombin Complex Concentrate (aPCC):

        • Mechanism: aPCC contains activated clotting factors, providing a more potent procoagulant stimulus.[1]

        • Efficacy: aPCC has been shown to significantly reduce bleeding time in rivaroxaban-treated rats and baboons.[1][9]

      • Recombinant Activated Factor VII (rFVIIa):

        • Mechanism: rFVIIa directly activates Factor X on the surface of activated platelets, bypassing the need for Factors VIIIa and IXa and leading to a "thrombin burst."

        • Efficacy: rFVIIa has been shown to reduce bleeding time in rivaroxaban-treated rats and baboons.[1][9] However, its effect on thrombin-antithrombin levels may be less pronounced than PCC or aPCC.[1]

      • Ciraparantag:

        • Mechanism: Ciraparantag is a small molecule that binds directly to rivaroxaban through noncovalent interactions, neutralizing its anticoagulant effect.[5][21]

        • Efficacy: It has been shown to reduce blood loss in rat models of rivaroxaban-induced bleeding.[5][22]

Data Presentation

Table 1: Efficacy of Reversal Agents for Rivaroxaban-Induced Bleeding in Animal Models

Reversal AgentAnimal ModelRivaroxaban DoseReversal Agent DoseKey FindingsReference(s)
Andexanet Alfa Rabbit (Liver Laceration)Not specified35 and 75 mg/rabbit (IV bolus)Significantly decreased excess blood loss by 75% and 63%, respectively. Correlated with decreased unbound rivaroxaban and anti-FXa activity.[8]
4-Factor PCC Rat (Mesenteric Bleeding)2 mg/kg (IV)50 U/kgSignificantly reduced bleeding time.[1]
4-Factor PCC Pig (Polytrauma)1 mg/kg (infusion)25 and 50 U/kgSignificantly lower blood loss compared to control (1,541 ± 269 ml and 1,464 ± 108 ml vs. 3,313 ± 634 ml).[10]
aPCC Rat (Mesenteric Bleeding)2 mg/kg (IV)100 U/kgSignificantly reduced bleeding time.[1][9]
aPCC Baboon0.6 mg/kg bolus + 0.6 mg/kg/hr infusion50 U/kgReturned bleeding time to baseline.[1][9]
rFVIIa Rat (Mesenteric Bleeding)2 mg/kg (IV)400 µg/kgSignificantly reduced bleeding time.[1][9]
rFVIIa Baboon0.6 mg/kg bolus + 0.6 mg/kg/hr infusion210 µg/kgReduced bleeding time from 2.5-fold to 1.7-fold over baseline.[1][9]
Ciraparantag Rat (Tail Transection)Not specifiedNot specifiedReduced blood loss.[5]

Experimental Protocols

1. Rat Tail Transection Bleeding Model

  • Objective: To assess blood loss following a standardized tail injury.

  • Methodology:

    • Anesthetize the rat (e.g., with isoflurane).

    • Administer rivaroxaban or vehicle control at the desired dose and route.

    • At the time of peak rivaroxaban effect, transect the tail at a specific diameter (e.g., 3 mm) from the tip.

    • Immediately immerse the tail in pre-warmed saline (37°C).

    • Collect blood for a defined period (e.g., 30 minutes) or until hemostasis is achieved.

    • Quantify blood loss by measuring the hemoglobin content of the saline.

    • Administer reversal agents intravenously at a specified time point after transection to assess their efficacy.

2. Rabbit Liver Laceration Model

  • Objective: To evaluate blood loss from a standardized solid organ injury.

  • Methodology:

    • Anesthetize the rabbit.

    • Perform a midline laparotomy to expose the liver.

    • Administer rivaroxaban or vehicle control.

    • Create a standardized laceration on a liver lobe (e.g., 3 cm long and 0.5 cm deep).

    • Allow the animal to bleed freely for a set period.

    • Collect shed blood via suction and gauze swabs.

    • Administer the reversal agent intravenously after the injury.

    • Measure total blood loss by weighing the blood-soaked swabs and adding the volume of suctioned blood.

Visualizations

Rivaroxaban_Mechanism_of_Action Rivaroxaban Rivaroxaban Rivaroxaban->Inhibition FXa Factor Xa Thrombin Thrombin (Factor IIa) FXa->Thrombin Activates Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot Formation) Thrombin->Fibrin Activates Fibrinogen Fibrinogen Inhibition->FXa Inhibits

Caption: Rivaroxaban directly inhibits Factor Xa, preventing thrombin generation.

Bleeding_Management_Workflow Start Bleeding Event in Rivaroxaban-Treated Animal Assess Assess Severity and Hemodynamic Status Start->Assess Supportive Supportive Care: - Discontinue Rivaroxaban - Fluid Resuscitation Assess->Supportive All Cases Specific Administer Specific Antidote: Andexanet Alfa Supportive->Specific If Available NonSpecific Administer Non-Specific Agent: - PCC/aPCC - rFVIIa - Ciraparantag Supportive->NonSpecific If Specific Antidote is Unavailable Monitor Monitor Hemostasis and Coagulation Parameters Specific->Monitor NonSpecific->Monitor

Caption: Workflow for managing rivaroxaban-associated bleeding in animal models.

References

Impact of plasma sample handling on Rivaroxaban measurement accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Rivaroxaban concentrations in plasma samples. Adherence to proper sample handling protocols is critical for obtaining reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for collecting blood samples for Rivaroxaban measurement?

A1: Blood samples should be collected in a light-blue top tube containing 3.2% sodium citrate anticoagulant.[1][2] It is crucial to ensure the tube is filled to the proper volume to maintain the recommended 9:1 blood-to-anticoagulant ratio.[3] Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.

Q2: When is the optimal time to collect blood samples to measure peak and trough concentrations of Rivaroxaban?

A2: For peak plasma concentration, blood samples should be collected 2 to 4 hours after the patient has taken their dose of Rivaroxaban.[2][4][5][6] To measure trough levels, which can indicate drug accumulation, samples should be taken just before the next scheduled dose (approximately 24 hours after the previous dose).[4][5][7]

Q3: How should plasma be prepared from a whole blood sample?

A3: To obtain platelet-poor plasma, centrifuge the citrated whole blood sample.[2] After the initial centrifugation, carefully transfer the plasma to a clean plastic vial, leaving about 0.25 mL of plasma at the bottom to avoid disturbing the buffy coat.[2] For optimal results, a second centrifugation step is recommended to further deplete platelets.[2]

Q4: What are the recommended storage conditions for plasma samples intended for Rivaroxaban analysis?

A4: Plasma samples should be frozen immediately after processing, ideally at -40°C or colder, but at least at -20°C, especially if storage will be longer than 4 hours.[2][8] For short-term storage, citrated plasma is stable for up to 7 days when refrigerated at +2–8 °C.[8] Rivaroxaban in plasma has also been shown to be stable for at least 24 hours at room temperature.[7][9]

Q5: How many times can a plasma sample be frozen and thawed without affecting Rivaroxaban concentration?

A5: Rivaroxaban in plasma is stable for up to three freeze-thaw cycles without a significant impact on the measured concentration.[7][9][10]

Troubleshooting Guide

Issue 1: Inaccurate or variable Rivaroxaban measurements.

Potential Cause Troubleshooting Action
Improper sample timing Verify that blood samples were collected at the correct time post-dose to measure either peak (2-4 hours) or trough (pre-next dose) concentrations.[2][4][5][6]
Incorrect anticoagulant or blood-to-anticoagulant ratio Ensure that blood was collected in a 3.2% sodium citrate tube and that the tube was filled to the appropriate level.[1][2][3]
Platelet contamination in plasma Review the plasma preparation protocol. Implement a double-centrifugation step to ensure the generation of platelet-poor plasma.[2]
Assay interference Consider potential interferences from hemolysis, icterus, or lipemia, especially when using chromogenic assays.[11] If these are present, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) may provide more accurate results as it is less affected by these interferences.[9][12][13]
Presence of other anticoagulants The presence of unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) can lead to falsely elevated Rivaroxaban levels in anti-Xa assays.[2][14]

Issue 2: Falsely elevated Rivaroxaban levels.

Potential Cause Troubleshooting Action
Contamination with Heparin If the patient has been treated with UFH or LMWH, this can interfere with the anti-Xa assay.[2] Specialized assays or HPLC-MS/MS may be necessary for accurate measurement.[14]
Sample collected from a line containing Heparin Ensure that if blood is drawn from an indwelling catheter, the line is adequately flushed to remove any residual heparin before the sample is collected.
Use of serum instead of plasma Submitting serum instead of citrated plasma can lead to inaccurate results; only separated citrate plasma is a valid sample.[1][15] Studies have shown that Rivaroxaban concentrations can be 20-25% higher in serum compared to plasma.[15]

Issue 3: Falsely low Rivaroxaban levels.

Potential Cause Troubleshooting Action
Improper storage Prolonged storage at room temperature beyond 24 hours or improper freezing can lead to degradation of the analyte.[9][10] Ensure samples are frozen promptly if not analyzed within the stability window.
Delayed sample processing Whole blood samples should be centrifuged to separate plasma within a reasonable timeframe. Delays can affect the accuracy of coagulation-based assays.[3]

Data Presentation

Table 1: Stability of Rivaroxaban in Plasma Samples Under Various Storage Conditions

Storage ConditionDurationAnalyte Stability (Deviation from Baseline)Reference
Room TemperatureUp to 24 hoursAcceptable stability[7][9]
Refrigerated (+2–8 °C)Up to 7 daysMedian deviation of 0.4% on day 3 and -0.6% on day 7[8]
Frozen (-20 °C)Up to 30 daysStable[7][9]
Frozen (-80 °C)Up to 8 monthsStable[9]
Freeze-Thaw CyclesUp to 3 cyclesAcceptable stability[7][9][10]

Table 2: Comparison of Common Rivaroxaban Measurement Assays

Assay TypePrincipleAdvantagesDisadvantages
Chromogenic Anti-Factor Xa Assay Measures the inhibition of a known amount of Factor Xa by Rivaroxaban.Widely available, good correlation with Rivaroxaban concentration.[5][6][16]Can be affected by hemolysis, icterus, and lipemia.[11] Results can vary between different reagents.[6][17]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Directly measures the mass of the drug.High specificity and sensitivity, considered the "gold standard".[18] Not affected by hemolysis, icterus, or lipemia.[9][13]Less widely available, more complex, and time-consuming.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Rivaroxaban Measurement

  • Blood Collection: Draw whole blood into a 3.2% sodium citrate (light-blue top) tube, ensuring the correct fill volume.

  • Mixing: Gently invert the tube 3-4 times to mix the blood with the anticoagulant.

  • First Centrifugation: Within one hour of collection, centrifuge the sample at 1500g for 15 minutes at room temperature to separate the plasma.[19]

  • Plasma Transfer: Carefully pipette the supernatant (plasma) into a labeled, clean plastic tube, avoiding the buffy coat layer.

  • Second Centrifugation: Centrifuge the collected plasma again under the same conditions to produce platelet-poor plasma.[2]

  • Aliquoting and Storage: Aliquot the platelet-poor plasma into cryovials. Freeze immediately at -20°C or below for storage until analysis.[2]

Protocol 2: Assessment of Rivaroxaban Stability in Plasma

  • Sample Pooling: Pool platelet-poor plasma from multiple donors and spike with a known concentration of Rivaroxaban.

  • Aliquoting: Distribute the spiked plasma into multiple aliquots for each storage condition to be tested.

  • Baseline Measurement: Immediately analyze a set of aliquots to establish the baseline Rivaroxaban concentration.

  • Storage: Store the remaining aliquots under the specified conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 3 days, 7 days, 1 month), retrieve a set of aliquots from each storage condition.

  • Thawing (if applicable): For frozen samples, thaw them at room temperature before analysis.

  • Measurement: Analyze the Rivaroxaban concentration in each aliquot using a validated assay (e.g., anti-Xa chromogenic assay or HPLC-MS/MS).

  • Data Analysis: Compare the concentrations at each time point to the baseline concentration to determine the percentage of deviation and assess stability.

Visualizations

ExperimentalWorkflow cluster_collection Sample Collection cluster_processing Plasma Processing cluster_analysis_storage Analysis & Storage Collect Collect Blood (3.2% Sodium Citrate) Mix Gently Mix Collect->Mix Centrifuge1 First Centrifugation (1500g, 15 min) Mix->Centrifuge1 Transfer Transfer Plasma Centrifuge1->Transfer Centrifuge2 Second Centrifugation (Platelet-Poor Plasma) Transfer->Centrifuge2 Analyze Immediate Analysis Centrifuge2->Analyze Option 1 Store Store at ≤ -20°C Centrifuge2->Store Option 2

Caption: Workflow for plasma sample collection and processing.

TroubleshootingFlow Start Inaccurate Rivaroxaban Measurement CheckTiming Was sample collected at peak (2-4h) or trough? Start->CheckTiming CheckTube Was a correctly filled 3.2% sodium citrate tube used? CheckTiming->CheckTube Yes CorrectiveAction Address specific pre-analytical error. Re-collect sample if necessary. CheckTiming->CorrectiveAction No CheckPlasma Was platelet-poor plasma prepared? CheckTube->CheckPlasma Yes CheckTube->CorrectiveAction No CheckInterference Is hemolysis, icterus, or lipemia present? CheckPlasma->CheckInterference Yes CheckPlasma->CorrectiveAction No CheckInterference->CorrectiveAction No ConsiderHPLC Use HPLC-MS/MS for higher accuracy. CheckInterference->ConsiderHPLC Yes

Caption: Troubleshooting logic for inaccurate measurements.

References

Technical Support Center: Rivaroxaban in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Rivaroxaban in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rivaroxaban in a cell culture setting?

Rivaroxaban is a direct and selective inhibitor of Factor Xa (FXa).[1][2][3] By binding to the active site of both free and prothrombinase-bound FXa, it blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][4] This action effectively reduces thrombin generation, a critical step in the coagulation cascade that ultimately leads to the formation of a fibrin clot.[2][5] Although it has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[1][3]

Q2: How stable is Rivaroxaban in cell culture media over several days?

The stability of Rivaroxaban in cell culture media for extended periods has not been extensively documented in publicly available literature. However, general principles of drug stability in aqueous solutions apply. Factors such as media composition (e.g., presence of certain amino acids like cysteine), pH, temperature, and light exposure can influence its stability.[6][7][8] For instance, some drugs can degrade rapidly in aqueous media or bind to plasticware.[9] Studies on Rivaroxaban's stability in plasma have shown it to be stable for at least 24 hours at room temperature and for extended periods when frozen.[10][11] It is recommended to empirically determine the stability and activity of Rivaroxaban in your specific cell culture system over the intended duration of the experiment.

Q3: What are the potential off-target effects of Rivaroxaban in cell culture?

While Rivaroxaban is highly selective for Factor Xa, researchers should be aware of potential off-target effects, especially in long-term cultures or at high concentrations.[12] Some studies suggest that beyond its anticoagulant effects, Rivaroxaban may have anti-inflammatory and pro-fibrinolytic properties, potentially through the modulation of pathways like the NF-κB signaling pathway.[13] Factor Xa itself can induce cellular signaling through Protease-Activated Receptors (PARs), such as PAR-1 and PAR-2, influencing processes like inflammation and cell proliferation.[14][15][16] Therefore, observed cellular effects may not be solely due to the inhibition of coagulation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Q: My cells are showing signs of stress (e.g., rounding up, detachment, reduced proliferation) after long-term exposure to Rivaroxaban. What should I do?

Possible Causes and Solutions:

  • Inappropriate Concentration: The concentration of Rivaroxaban may be too high for your specific cell line and experimental duration.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your long-term experiment. Start with concentrations reported in the literature and perform serial dilutions. The MTT assay is a common method for assessing cytotoxicity.[17][18][19]

  • Solvent Toxicity: The solvent used to dissolve Rivaroxaban (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control (media with the solvent at the same concentration used for the drug treatment) to assess the solvent's effect on cell viability.

  • Degradation Products: Over time, Rivaroxaban may degrade into products that are more cytotoxic than the parent compound.[20][21]

    • Solution: Minimize degradation by preparing fresh drug stocks, protecting them from light, and considering more frequent media changes with freshly prepared Rivaroxaban.

Issue 2: Loss of Rivaroxaban's Anticoagulant Activity Over Time

Q: I am not observing the expected anticoagulant effect in my cell culture supernatant after several days of incubation. How can I troubleshoot this?

Possible Causes and Solutions:

  • Drug Degradation: Rivaroxaban may be degrading in the culture media over the course of the experiment.

    • Solution: Increase the frequency of media changes with fresh Rivaroxaban. To confirm degradation, you could use analytical methods like LC-MS/MS to measure the concentration of the parent drug in the spent media over time.[9]

  • Cellular Metabolism: Your cells may be metabolizing Rivaroxaban, leading to a decrease in its effective concentration. Rivaroxaban is known to be metabolized by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2) in vivo.[2]

    • Solution: If you suspect cellular metabolism, you can try to identify the metabolites in the cell culture supernatant. If your cell line has high metabolic activity, more frequent media changes may be necessary.

  • Changes in Cell Phenotype: Long-term culture can lead to genetic and phenotypic drift, potentially altering the expression of factors involved in the coagulation cascade or drug response.[22]

    • Solution: Use low-passage number cells for your experiments and regularly authenticate your cell line.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of Rivaroxaban

ParameterValueCell Line / SystemSource
IC50 (Prothrombinase-bound FXa) 2.1 nmol/LPurified System[12]
IC50 (Clot-associated FXa) 75 nmol/LPurified System[12]
IC50 (Free FXa) 0.7 nmol/LPurified Human FXa[12]
Cytotoxic Concentration (MTT Assay) Reduction in viability at 100 µM and 500 µMHepG2 cells[23]
Cytotoxicity Comparison Less cytotoxic than Dabigatran and Warfarin at 48hL929 mouse fibroblasts[24]

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol provides a general framework for assessing the effect of Rivaroxaban on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Rivaroxaban stock solution (dissolved in an appropriate solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][25]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Rivaroxaban in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Rivaroxaban. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[26] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results against the drug concentration to determine the IC50 value.

Mandatory Visualizations

Rivaroxaban_Mechanism_of_Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Thrombin->FibrinClot Catalyzes FactorXa Factor Xa FactorXa->Prothrombin Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Caption: Rivaroxaban's mechanism of action in the coagulation cascade.

Troubleshooting_Workflow Start Start: Loss of Anticoagulant Activity CheckDegradation Is the drug degrading? Start->CheckDegradation CheckMetabolism Are cells metabolizing the drug? CheckDegradation->CheckMetabolism No IncreaseMediaChange Solution: Increase frequency of media changes with fresh drug. CheckDegradation->IncreaseMediaChange Yes CheckPhenotype Has the cell phenotype drifted? CheckMetabolism->CheckPhenotype No InvestigateMetabolism Action: Investigate cellular metabolism (e.g., LC-MS for metabolites). CheckMetabolism->InvestigateMetabolism Yes UseLowPassage Solution: Use low-passage cells and authenticate cell line. CheckPhenotype->UseLowPassage Yes End Problem Resolved CheckPhenotype->End No IncreaseMediaChange->End UseLowPassage->End InvestigateMetabolism->End

Caption: Workflow for troubleshooting loss of Rivaroxaban activity.

FactorXa_Signaling FactorXa Factor Xa PAR1 PAR-1 FactorXa->PAR1 Activates PAR2 PAR-2 FactorXa->PAR2 Activates NFkB NF-κB Pathway FactorXa->NFkB Modulates CellularResponses Cellular Responses: - Inflammation - Proliferation - Gene Expression PAR1->CellularResponses PAR2->CellularResponses NFkB->CellularResponses Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

Caption: Potential signaling pathways affected by Factor Xa.

References

Minimizing Rivaroxaban degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing rivaroxaban degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause rivaroxaban to degrade in a laboratory setting?

A1: Rivaroxaban is susceptible to degradation under several conditions. The most significant factors are exposure to acidic and basic environments, as well as oxidative stress.[1][2] Hydrolysis of the amide and oxazolidinone rings are common degradation pathways under these conditions.[1] Thermal and photolytic stress can also contribute to degradation, although generally to a lesser extent.[1]

Q2: What are the recommended storage conditions for rivaroxaban to ensure its stability?

A2: To maintain stability, rivaroxaban tablets should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[3][4] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[3][4] For reconstituted oral suspensions, it is also recommended to store them at room temperature and not to freeze the granules or the suspension.[4] It is crucial to keep rivaroxaban in its original packaging to protect it from light and moisture.

Q3: I am preparing a solution of rivaroxaban for my experiment. What solvents should I use to minimize degradation?

A3: For analytical purposes, a mixture of acetonitrile and water or methanol and water is commonly used to dissolve rivaroxaban.[5][6][7] Specifically, a mixture of water and acetonitrile (10:90 v/v) has been noted as a suitable diluent.[5] It is crucial to avoid highly acidic or basic aqueous solutions as diluents, as these conditions promote hydrolysis.

Q4: Can I crush rivaroxaban tablets for my experiments?

A4: Yes, rivaroxaban tablets (all strengths) may be crushed and mixed with applesauce or suspended in water immediately before use.[8] Crushed rivaroxaban tablets are stable in water and applesauce for up to 4 hours.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in my chromatogram when analyzing rivaroxaban. Degradation of rivaroxaban due to experimental conditions.Review your experimental protocol for potential stressors such as pH extremes, high temperatures, or prolonged exposure to light. Consider performing a forced degradation study to identify the degradation products.
Loss of rivaroxaban concentration in my stock solution over time. Improper storage conditions or solvent-induced degradation.Ensure your stock solution is stored at the recommended temperature and protected from light. Prepare fresh solutions for critical experiments. Consider using a different solvent system if degradation persists.
Inconsistent results in my bioassays involving rivaroxaban. Degradation of rivaroxaban in the assay medium.Check the pH and composition of your assay buffer. If the medium is acidic or basic, it may be causing rivaroxaban to degrade. Buffer the medium to a neutral pH if possible.

Quantitative Data on Rivaroxaban Degradation

The following table summarizes the extent of rivaroxaban degradation under various forced degradation conditions as reported in the literature.

Stress Condition Reagent/Condition Duration Temperature Degradation (%) Reference
Acid Hydrolysis0.1 N HCl72 hoursRoom Temperature28[9][10][11]
Base Hydrolysis0.1 N NaOH72 hoursRoom Temperature35[9][10][11]
Oxidative Degradation3% H₂O₂72 hoursRoom TemperatureSignificant degradation[5][11]
Thermal DegradationSolid state72 hours105°CNo significant degradation[12]
Photolytic DegradationUV light (254 nm)7 days-No significant degradation[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of Rivaroxaban

This protocol outlines the procedure for subjecting rivaroxaban to various stress conditions to induce degradation, as recommended by ICH guidelines.[1]

Materials:

  • Rivaroxaban reference standard

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • pH meter

  • Thermostatically controlled oven

  • UV light source

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of rivaroxaban in a suitable solvent and add 0.1 N HCl. Keep the solution at room temperature for 72 hours.[5] After the specified time, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Dissolve a known amount of rivaroxaban in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 72 hours.[5] After the specified time, neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Dissolve a known amount of rivaroxaban in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 72 hours.[5]

  • Thermal Degradation: Place a known amount of solid rivaroxaban in a thermostatically controlled oven at 60°C for several hours.[5]

  • Photolytic Degradation: Expose a solution of rivaroxaban to UV light.[5] Prepare a control sample and keep it in the dark to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Analysis of Rivaroxaban and its Degradation Products

This protocol provides a general procedure for the analysis of rivaroxaban and its degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: With a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and monobasic potassium phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 249 nm.[2]

  • Injection Volume: 15 µL.[5]

Procedure:

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the rivaroxaban reference standard in the mobile phase to obtain a known concentration.[5]

    • Sample Solution: Prepare the sample solution from the forced degradation studies by diluting it with the mobile phase to a suitable concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for rivaroxaban and its degradation products.

Visualizations

cluster_stress Stress Conditions cluster_rivaroxaban cluster_degradation Degradation Pathways cluster_products Result Acid Acidic (e.g., 0.1N HCl) Hydrolysis Hydrolysis (Amide & Oxazolidinone Rings) Acid->Hydrolysis Base Basic (e.g., 0.1N NaOH) Base->Hydrolysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidation Oxidation Oxidative->Oxidation Thermal Thermal (e.g., 60°C) Other Other Minor Degradation Thermal->Other Photo Photolytic (UV Light) Photo->Other Riva Rivaroxaban Riva->Hydrolysis Riva->Oxidation Riva->Other DPs Degradation Products Hydrolysis->DPs Oxidation->DPs Other->DPs

Caption: Rivaroxaban degradation pathways under various stress conditions.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start: Rivaroxaban Sample Stress Apply Stress Condition (Acid, Base, Oxidative, etc.) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect at 249 nm Separate->Detect Record Record Chromatogram Detect->Record Quantify Quantify Rivaroxaban and Degradation Products Record->Quantify End End: Stability Assessment Quantify->End

Caption: Experimental workflow for forced degradation analysis of rivaroxaban.

cluster_problem Troubleshooting Logic cluster_investigation cluster_solution Problem Unexpected Peaks in Chromatogram? CheckProtocol Review Experimental Protocol (pH, Temp, Light) Problem->CheckProtocol CheckStorage Verify Stock Solution Storage Conditions Problem->CheckStorage CheckAssay Examine Assay Medium Composition Problem->CheckAssay ModifyProtocol Modify Protocol to Minimize Stress CheckProtocol->ModifyProtocol PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh BufferAssay Buffer Assay Medium to Neutral pH CheckAssay->BufferAssay

Caption: Logic diagram for troubleshooting unexpected rivaroxaban degradation.

References

Technical Support Center: Addressing Off-Target Effects of Rivaroxaban in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential guidance on identifying, understanding, and mitigating the off-target effects of Rivaroxaban in in vitro cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of Rivaroxaban?

A1: Rivaroxaban is an oral, direct Factor Xa (FXa) inhibitor. It competitively and reversibly binds to both free and clot-bound Factor Xa, as well as FXa in the prothrombinase complex, to block the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.[1][2][3][4] It exhibits high selectivity for FXa, with an inhibition constant (Ki) of 0.4 nM and over 10,000-fold greater selectivity for FXa than for other related serine proteases.[1][3][4][5]

Q2: Can Rivaroxaban cause cytotoxicity in cell culture experiments?

A2: Yes, at high concentrations, Rivaroxaban has been shown to induce cytotoxicity. In the human hepatoblastoma cell line HepG2, a significant reduction in cell viability was observed at concentrations of 100 µM and 500 µM after 24 hours of exposure.[6][7] Another study noted that while Rivaroxaban had similar morphology to control groups at lower concentrations, it could alter cell morphology at very high dilutions in L929 cells.[8] Therefore, it is crucial to determine the cytotoxic threshold in your specific cell line.

Q3: Besides Factor Xa, does Rivaroxaban affect other cellular targets?

A3: While highly selective, Rivaroxaban can have effects beyond FXa inhibition, particularly related to Protease-Activated Receptors (PARs).[9][10] Factor Xa is an agonist for PAR-1 and PAR-2.[9][11] By inhibiting FXa, Rivaroxaban can indirectly reduce the activation of PAR-1 and PAR-2, which can suppress inflammatory and fibrotic signaling pathways.[9][10][12] Some studies suggest Rivaroxaban may have substance-specific effects on PAR-2 expression independent of other direct oral anticoagulants.[9]

Q4: I am observing effects on cell proliferation. Could this be an off-target effect of Rivaroxaban?

A4: Yes, this is possible. A study using the human osteoblastic cell line SaOS2 found that Rivaroxaban (at concentrations from 0.01-50 µg/ml) dose-dependently inhibited DNA synthesis by up to 60%, suggesting a reduction in osteoblastic cell growth.[13] However, other studies in breast cancer models found Rivaroxaban did not significantly affect tumor growth or metastasis.[14] The effect on proliferation appears to be cell-type specific.

Q5: How can I design a proper control experiment for off-target effects?

A5: To distinguish on-target from off-target effects, consider using a multi-faceted approach:

  • Use a structurally related but inactive molecule: If available, this is an ideal negative control.

  • RNA interference (siRNA/shRNA): Knock down the intended target (Factor Xa). If the observed phenotype persists with Rivaroxaban treatment in the knockdown cells, it is likely an off-target effect.

  • Use an alternative inhibitor: Employ another specific Factor Xa inhibitor with a different chemical structure. If both compounds produce the same effect, it is more likely to be on-target.

  • Dose-response curve: Establish if the effect is dose-dependent and correlate it with the known IC50 for Factor Xa inhibition.[15]

Troubleshooting Guide

This guide addresses common unexpected results that may arise from off-target effects.

Problem / Unexpected ObservationPotential Off-Target CauseRecommended Action(s)
Increased cell death at high concentrations. Direct Cytotoxicity: Rivaroxaban can be toxic to some cell lines at concentrations significantly above its therapeutic range (e.g., >100 µM).[6][16]1. Perform a Dose-Response Cytotoxicity Assay: Use a standard viability assay (e.g., MTT, Neutral Red, or resazurin) to determine the TC50 (toxic concentration 50%) in your specific cell line.[6][17] 2. Select Non-Toxic Concentrations: For mechanism-of-action studies, use concentrations well below the TC50.
Changes in inflammatory gene expression unrelated to coagulation. PAR Signaling Modulation: By inhibiting FXa, Rivaroxaban prevents the activation of PAR-1 and PAR-2, which are involved in inflammation.[9][10] This is an indirect effect but can be considered "off-target" if the primary research question is unrelated to PAR signaling.1. Measure PAR Activity: Assess the expression levels of PAR-1 and PAR-2 or downstream markers of their activation.[9][18] 2. Use a PAR Agonist/Antagonist: Treat cells with a direct PAR agonist to see if it rescues the phenotype, confirming the pathway's involvement.
Observed phenotype does not correlate with FXa inhibition levels. Unidentified Off-Target Interaction: The compound may be interacting with other cellular proteins, such as kinases or other proteases, though Rivaroxaban is known to be highly selective.[3][19]1. Conduct an Off-Target Screen: If the effect is significant and reproducible, consider a broad commercial off-target screening panel (e.g., kinase or protease panel).[15] 2. Validate with FXa Knockdown: Use siRNA to silence the F10 gene (encoding Factor Xa) and see if Rivaroxaban still produces the effect.
Inconsistent results in clotting-based cellular assays. Assay Interference: Rivaroxaban directly interferes with clotting time assays like the prothrombin time (PT) and activated partial thromboplastin time (aPTT).[4][20][21] This is an on-target effect but can confound interpretation if not accounted for.1. Use a Chromogenic Anti-FXa Assay: This is the preferred method to quantify the concentration and direct activity of Rivaroxaban without interference from other clotting factors.[22][23] 2. Perform Assays Before Dosing: If using plasma or cells from treated subjects, perform unrelated specific hemostasis tests immediately before the next Rivaroxaban dose is administered to minimize interference.[24]

Reference Data

Table 1: Rivaroxaban Selectivity Profile

This table summarizes the inhibitory activity of Rivaroxaban against its primary target, Factor Xa, compared to other related serine proteases. The high IC50 or lack of inhibition for other proteases demonstrates its high selectivity.

TargetRivaroxaban ActivityReference(s)
Factor Xa (Human) Ki: 0.4 nM IC50 (Prothrombinase): 2.1 nM IC50 (Clot-bound): 75 nM [1],[5],[4]
Other Serine Proteases (e.g., thrombin, trypsin)IC50: >20 µM (No significant inhibition at concentrations up to 20 µM)[1],[4]
Table 2: Cytotoxicity Data for Rivaroxaban

This table provides examples of cytotoxic concentrations observed in a specific cell line. Researchers should establish these values for their own experimental system.

Cell LineAssayConcentration & Effect (24h exposure)Reference(s)
HepG2 (Human Hepatoblastoma)MTT Reduction100 µM: Significant reduction in viability 500 µM: Further significant reduction in viability[6]
HepG2 (Human Hepatoblastoma)Neutral Red (NR) Uptake500 µM: Significant reduction in viability[6]
L929 (Mouse Fibroblast)Morphological EvaluationAltered cell morphology observed at the highest dilutions tested.[8]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of Rivaroxaban on a chosen cell line.

Objective: To calculate the concentration of Rivaroxaban that reduces cell viability by 50% (TC50).

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Rivaroxaban (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Rivaroxaban in complete culture medium. Remove the old medium from the cells and add 100 µL of the Rivaroxaban dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C (or add DMSO and mix until crystals are dissolved).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of Rivaroxaban concentration and use non-linear regression to determine the TC50 value.

Protocol 2: Chromogenic Anti-Factor Xa Assay

This protocol quantifies the functional activity of Rivaroxaban in plasma or conditioned media.

Objective: To measure the concentration of active Rivaroxaban.

Materials:

  • Commercially available Anti-Factor Xa Chromogenic Assay Kit (e.g., BIOPHEN, STA®)[22][25]

  • Rivaroxaban calibrators and controls[22]

  • Test samples (e.g., plasma, conditioned cell culture supernatant)

  • Microplate reader (405 nm absorbance)

Methodology:

  • Standard Curve Preparation: Prepare a standard curve using the Rivaroxaban calibrators provided with the kit, following the manufacturer's instructions. This typically involves a series of dilutions to cover a clinically relevant range (e.g., 0-500 ng/mL).

  • Sample Preparation: Dilute the test samples as required, according to the kit protocol.

  • Assay Procedure (General Principle): a. Samples and calibrators are incubated with a known excess amount of Factor Xa. Rivaroxaban in the sample will inhibit a portion of this FXa. b. A chromogenic substrate specific for FXa is added. c. The remaining, uninhibited FXa cleaves the substrate, releasing a colored compound (p-nitroaniline). d. The reaction is stopped after a fixed time.

  • Data Acquisition: Measure the absorbance at 405 nm. The color intensity is inversely proportional to the Rivaroxaban concentration in the sample.

  • Analysis: Plot the absorbance values of the calibrators against their known concentrations to generate a standard curve. Use this curve to interpolate the Rivaroxaban concentration in the test samples.

Visualizations

Signaling and Workflow Diagrams

G cluster_0 Potential Off-Target Mechanism: PAR Signaling FXa Factor Xa PAR PAR-1 / PAR-2 (Receptors) FXa->PAR Activates Signaling Inflammatory & Fibrotic Signaling Cascades PAR->Signaling Initiates Riva Rivaroxaban Riva->FXa Inhibits

Caption: Rivaroxaban's inhibition of FXa can indirectly block PAR signaling.

G cluster_1 Troubleshooting Workflow for Unexpected Cellular Effects Start Unexpected Phenotype Observed with Rivaroxaban Dose Is the effect dose-dependent? Start->Dose Viability Run Cytotoxicity Assay (e.g., MTT) Dose->Viability Yes OffTarget Hypothesize: Off-Target Effect Dose->OffTarget No Toxic Is effect only seen at cytotoxic concentrations? Viability->Toxic OnTarget Hypothesize: On-Target Effect (FXa-related) Toxic->OnTarget No Confound Conclusion: Cytotoxicity is a confounding factor Toxic->Confound Yes Validate Validate with FXa Knockdown (siRNA) or Alternative FXa Inhibitor OffTarget->Validate OnTarget->Validate

Caption: A logical workflow to investigate unexpected experimental results.

References

Validation & Comparative

A Comparative In Vitro Analysis of Rivaroxaban and Apixaban Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro anticoagulant properties of Rivaroxaban and Apixaban reveals distinct mechanistic profiles despite both being direct Factor Xa (FXa) inhibitors. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy in controlled laboratory settings.

Rivaroxaban and Apixaban are pivotal in anticoagulant therapy, directly targeting Factor Xa, a critical enzyme in the coagulation cascade. While both drugs share this mechanism, their in vitro behavior exhibits notable differences, particularly in their effects on global coagulation assays and their kinetics of FXa inhibition. These differences are crucial for understanding their respective pharmacological profiles.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency and effects of Rivaroxaban and Apixaban have been quantified through various assays. The following tables summarize key comparative data on their inhibition of Factor Xa, impact on standard coagulation times, and influence on thrombin generation.

Table 1: Inhibition of Factor Xa

ParameterRivaroxabanApixabanReference
Ki (free FXa) 2.6 ± 0.4 nM2.0 ± 0.1 nM[1]
Ki (prothrombinase-bound FXa) 1.0 ± 0.6 nM0.9 ± 0.8 nM[1]
Ki (prothrombinase-induced thrombin generation) 0.7 ± 0.3 nM2.9 ± 0.5 nM[1]
IC50 (anti-Xa activity) 670 ng/mL (1.5 nM)490 ng/mL (1.06 nM)[2]

Table 2: Effect on Coagulation Assays

AssayRivaroxabanApixabanReference
Prothrombin Time (PT) Significant, concentration-dependent prolongationMinimal effect[1][3]
Activated Partial Thromboplastin Time (aPTT) Significant, concentration-dependent prolongationMinimal effect[1][3]

Table 3: Effect on Thrombin Generation (Calibrated Automated Thrombogram)

ParameterRivaroxabanApixabanReference
Lag Time More pronounced prolongationLess pronounced prolongation[1]
Endogenous Thrombin Potential (ETP) Greater suppressionLesser suppression[1]
Peak Thrombin Weaker inhibitory effect compared to apixaban at 1.0 µg/mLStronger inhibitory effect compared to rivaroxaban at 1.0 µg/mL[2]
IC50 Peak Thrombin 0.048 ± 0.008 µM0.089 ± 0.019 µM[4]
IC50 ETP 0.43 ± 0.07 µM0.65 ± 0.11 µM[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Factor Xa Inhibition Assay (Chromogenic)
  • Objective: To determine the inhibitory constant (Ki) of the compounds against purified Factor Xa.

  • Materials: Purified human Factor Xa, chromogenic substrate for FXa (e.g., S-2765), inhibitor (Rivaroxaban or Apixaban), assay buffer (e.g., Tris-HCl with NaCl and CaCl2).

  • Procedure:

    • A constant concentration of purified human Factor Xa is pre-incubated with varying concentrations of the inhibitor (Rivaroxaban or Apixaban) in the assay buffer.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[5]

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
  • Objective: To assess the effect of the inhibitors on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

  • Materials: Pooled normal human plasma, PT reagent (containing tissue factor and phospholipids), aPTT reagent (containing a contact activator and phospholipids), CaCl2 solution, inhibitor (Rivaroxaban or Apixaban), coagulometer.

  • Procedure:

    • Pooled normal human plasma is spiked with varying concentrations of Rivaroxaban or Apixaban.

    • For PT: The plasma sample is incubated at 37°C. The PT reagent is added, and the time to clot formation is measured by the coagulometer.

    • For aPTT: The plasma sample is incubated with the aPTT reagent at 37°C for a specified time. CaCl2 is then added to initiate coagulation, and the time to clot formation is measured.

    • The clotting times are recorded in seconds and plotted against the inhibitor concentration.[1][3]

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
  • Objective: To measure the dynamics of thrombin generation in plasma in the presence of the inhibitors.

  • Materials: Platelet-poor plasma, tissue factor, phospholipids, a fluorogenic substrate for thrombin, CaCl2 solution, inhibitor (Rivaroxaban or Apixaban), and a dedicated fluorometer with analysis software.

  • Procedure:

    • Platelet-poor plasma is spiked with varying concentrations of Rivaroxaban or Apixaban.

    • The plasma is mixed with a reagent containing tissue factor and phospholipids.

    • Coagulation is initiated by the addition of CaCl2 and the fluorogenic substrate.

    • The fluorescence generated by thrombin cleaving the substrate is continuously measured over time.

    • A thrombin generation curve is generated, from which key parameters are calculated: Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.[4]

Visualizing the Mechanism of Action

To understand the site of action of Rivaroxaban and Apixaban, it is essential to visualize their role within the coagulation cascade.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Inhibitors Direct FXa Inhibitors XII FXII XI FXI XII->XI FXIIa IX FIX XI->IX FXIa X FX IX->X FIXa TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VII->TF_VIIa TF_VIIa->X Prothrombin Prothrombin (FII) X->Prothrombin FXa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Prothrombinase Complex (FXa, FVa, Ca2+, PL) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->X Inhibits Apixaban Apixaban Apixaban->X Inhibits

Caption: The Coagulation Cascade and the Site of Action of Direct FXa Inhibitors.

The diagram above illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade. Rivaroxaban and Apixaban exert their anticoagulant effect by directly inhibiting Factor Xa, a key convergence point of the intrinsic and extrinsic pathways, thereby preventing the conversion of prothrombin to thrombin.

Experimental Workflow

The in vitro evaluation of these inhibitors typically follows a structured workflow.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Plasma Pooled Normal Human Plasma Spiking Spiking of Plasma with Inhibitor Plasma->Spiking Inhibitor Rivaroxaban or Apixaban (Varying Concentrations) Inhibitor->Spiking PT_aPTT PT and aPTT Assays Spiking->PT_aPTT Anti_Xa Anti-Xa Chromogenic Assay Spiking->Anti_Xa TGA Thrombin Generation Assay Spiking->TGA Clotting_Times Clotting Times (s) PT_aPTT->Clotting_Times IC50_Ki IC50 and Ki Values Anti_Xa->IC50_Ki Thrombin_Curve Thrombin Generation Parameters TGA->Thrombin_Curve

References

Validating Rivaroxaban's Anticoagulant Effect: A Comparative Guide to a Novel Zebrafish Model and the Established Mouse Thrombosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel zebrafish thrombosis model against the well-established ferric chloride-induced mouse model for validating the anticoagulant effects of Rivaroxaban. This comparison is supported by experimental data and detailed protocols to aid in the selection of appropriate preclinical models for anticoagulant drug development.

Rivaroxaban, a direct Factor Xa (FXa) inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the direct inhibition of FXa, a critical enzyme in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1][3][4] Preclinical evaluation of such anticoagulants necessitates robust and reliable animal models that can accurately predict efficacy and safety in humans. This guide explores the utility of a novel zebrafish model in comparison to a traditional rodent model for assessing the anticoagulant properties of Rivaroxaban.

Comparative Efficacy of Rivaroxaban: Zebrafish vs. Mouse Models

The following tables summarize the quantitative data on the anticoagulant effects of Rivaroxaban in both the novel zebrafish thrombosis model and the established ferric chloride-induced mouse arterial thrombosis model.

Table 1: Effect of Rivaroxaban on Thrombus Formation in a Zebrafish Model

Treatment GroupDose (µg/g)Thrombin Generation Inhibition (%)Occlusion PreventionReference
Vehicle Control-0-[1]
Rivaroxaban10Significant InhibitionYes[1][5]

Data synthesized from studies assessing thrombin generation and occlusive thrombus formation in zebrafish larvae.[1][5]

Table 2: Effect of Rivaroxaban on Arterial Thrombosis in a Ferric Chloride-Induced Mouse Model

Treatment GroupDose (mg/kg, IV)Time to Occlusion (minutes)Thrombus StabilityReference
Vehicle Control-~10-15Stable[6][7][8]
Rivaroxaban1.0ProlongedReduced[7][8]
Rivaroxaban2.0Significantly ProlongedReduced[9]
Rivaroxaban3.0>30 (No Occlusion)Reduced[9]

Data compiled from studies evaluating the effects of Rivaroxaban on carotid artery occlusion time and thrombus stability in mice.[6][7][8][9]

Experimental Protocols

Detailed methodologies for the novel zebrafish thrombosis model and the established mouse model are provided below.

Novel Model: Photochemical Thrombosis in Zebrafish Larvae

This model offers a high-throughput and visually accessible platform for assessing antithrombotic agents.[3]

Materials:

  • Zebrafish larvae (3-5 days post-fertilization)

  • Rose Bengal (photosensitizer)

  • Tricaine solution (anesthetic)

  • Microinjection apparatus

  • Confocal or fluorescence microscope with a laser for photoactivation (e.g., 560 nm)

  • Fluorescently labeled dextran (for blood flow visualization)

Procedure:

  • Anesthetize zebrafish larvae using a standard Tricaine solution.

  • Immobilize the larvae in a suitable mounting medium for microinjection and imaging.

  • Microinject a solution of Rose Bengal into the circulation via the cardinal vein.

  • Optionally, co-inject fluorescently labeled dextran to visualize blood flow.

  • Position the larva under the microscope and identify the target blood vessel (e.g., posterior cardinal vein or dorsal aorta).

  • Induce thrombosis by focusing a laser beam on the selected vessel segment to activate the Rose Bengal. This photochemical reaction generates reactive oxygen species, leading to endothelial damage and subsequent thrombus formation.

  • Monitor thrombus formation and blood flow in real-time.

  • To test the efficacy of Rivaroxaban, larvae can be pre-incubated in a solution containing the drug for a specified period before thrombosis induction.[5]

  • Quantitative analysis can include measuring the time to vessel occlusion, thrombus size, and the degree of blood flow restoration after treatment.

Established Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This is a widely used and reproducible model for studying arterial thrombosis.[6]

Materials:

  • Adult mice (e.g., C57BL/6)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments for dissection

  • Ferric chloride (FeCl3) solution (e.g., 5-10%)

  • Filter paper discs (1-2 mm diameter)

  • Doppler flow probe or intravital microscope

  • Rivaroxaban solution for administration (e.g., oral gavage or intravenous injection)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer Rivaroxaban or vehicle control to the mouse via the desired route (e.g., intravenous injection).

  • Saturate a small filter paper disc with FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes). The FeCl3 induces oxidative injury to the vessel wall, triggering thrombus formation.

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

  • The primary endpoint is the time to vessel occlusion. Thrombus stability can also be assessed by observing embolization events with intravital microscopy.[8]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the coagulation cascade targeted by Rivaroxaban and the experimental workflows.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa TF Tissue Factor VIIa VIIa TF->VIIa VIIa->X + TF Xa Factor Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits

Rivaroxaban's mechanism of action in the coagulation cascade.

experimental_workflow cluster_zebrafish Zebrafish Photochemical Thrombosis Model cluster_mouse Mouse Ferric Chloride Thrombosis Model Z_Start Anesthetize Larvae Z_Inject Inject Rose Bengal & Fluorescent Dextran Z_Start->Z_Inject Z_Thrombosis Laser-Induced Thrombosis Z_Inject->Z_Thrombosis Z_Image Real-time Imaging (Occlusion Time) Z_Thrombosis->Z_Image Z_Drug Pre-incubate with Rivaroxaban/Vehicle Z_Drug->Z_Start M_Start Anesthetize Mouse M_Expose Expose Carotid Artery M_Start->M_Expose M_FeCl3 Apply FeCl3 M_Expose->M_FeCl3 M_Drug Administer Rivaroxaban/Vehicle M_Drug->M_Start M_Monitor Monitor Blood Flow (Time to Occlusion) M_FeCl3->M_Monitor

References

A Head-to-Head In Vitro Comparison of Branded vs. Generic Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed in vitro comparison of branded Rivaroxaban (Xarelto®) and its generic counterparts. The focus is on the anticoagulant effect and physicochemical properties, supported by experimental data and detailed methodologies to inform research and development.

Executive Summary

Recent in vitro studies demonstrate that generic versions of Rivaroxaban exert an identical anticoagulant effect compared to the branded product, Xarelto®. A key comparative study by Mangion et al. (2024) evaluated the raw materials from Xarelto® and two generic formulations, Rivarolto® and Rivaroxaban Sandoz®. The study concluded that there was no significant difference in the mean results of a wide array of coagulation assays across a range of clinically relevant concentrations (50-750 ng/ml)[1][2][3]. This suggests that the active pharmaceutical ingredients are functionally equivalent in vitro. Furthermore, regulatory approvals of generic Rivaroxaban necessitate bioequivalence studies, which include in vitro dissolution tests to ensure comparable release profiles to the branded drug.

Data Presentation

Table 1: Summary of In Vitro Anticoagulant Effect Comparison

AssayBranded Rivaroxaban (Xarelto®)Generic Rivaroxaban (Rivarolto®, Rivaroxaban Sandoz®)Key Findings
Prothrombin Time (PT)Concentration-dependent prolongationConcentration-dependent prolongationNo significant difference in mean PT values[1][2][3].
Activated Partial Thromboplastin Time (aPTT)Concentration-dependent prolongationConcentration-dependent prolongationNo significant difference in mean aPTT values[1][2][3].
Diluted Russell's Viper Venom Time (dRVVT)Concentration-dependent prolongationConcentration-dependent prolongationNo significant difference in mean dRVVT values[1][2][3].
Anti-Factor Xa ActivityConcentration-dependent inhibitionConcentration-dependent inhibitionUsed to confirm rivaroxaban concentrations; strong correlation for all products[1][3].
Factor VII, VIII, and IX AssaysConcentration-dependent decreaseConcentration-dependent decreaseNo significant difference in mean factor activity[1][4].
Thrombin Time (TT) & Clauss FibrinogenNot affectedNot affectedRivaroxaban does not impact these parameters[1][2][3].

Table 2: Physicochemical and Dissolution Comparison

ParameterBranded Rivaroxaban (Xarelto®)Generic RivaroxabanKey Findings
Dissolution ProfileMeets USP specificationsRequired to demonstrate similar dissolution profiles to the branded product for regulatory approval.Generic versions are expected to have comparable dissolution to ensure bioequivalence.
Impurity ProfileConforms to pharmacopeial limitsRequired to conform to the same pharmacopeial limits for known and unknown impurities.No published studies directly compare impurity profiles in commercially available tablets.

Signaling Pathway and Experimental Workflows

Coagulation Cascade and Rivaroxaban's Mechanism of Action

Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, Rivaroxaban blocks the conversion of prothrombin to thrombin, thereby inhibiting clot formation.

Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXa Factor Xa Rivaroxaban Rivaroxaban (Branded/Generic) Rivaroxaban->FXa Inhibition

Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.
Experimental Workflow for In Vitro Comparison

The in vitro comparison of branded and generic Rivaroxaban typically follows a standardized workflow to ensure accurate and reproducible results.

Experimental Workflow start Start: Obtain Branded and Generic Rivaroxaban prep Prepare Stock Solutions and Spike into Pooled Normal Plasma start->prep conc_verify Verify Rivaroxaban Concentrations (Anti-Xa Assay, UHPLC-MS/MS) prep->conc_verify coag_assays Perform Coagulation Assays: - PT - aPTT - dRVVT conc_verify->coag_assays data_analysis Data Analysis and Comparison coag_assays->data_analysis end Conclusion on In Vitro Equivalence data_analysis->end

Workflow for comparing in vitro anticoagulant effects.

Experimental Protocols

Preparation of Rivaroxaban-Spiked Plasma
  • Source of Plasma : A pool of normal plasma is prepared from healthy donors who have not taken any medication known to affect coagulation.

  • Stock Solutions : Individual stock solutions of branded and generic Rivaroxaban are prepared, typically in dimethyl sulfoxide (DMSO).

  • Spiking : The stock solutions are serially diluted and spiked into the pooled normal plasma to achieve a range of final concentrations (e.g., 50-750 ng/mL)[1][3].

  • Concentration Verification : The final concentrations in the plasma samples are confirmed using a Rivaroxaban-calibrated anti-Xa chromogenic assay and/or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[1][3].

Coagulation Assays
  • Prothrombin Time (PT) :

    • Pre-warm the patient plasma and PT reagent to 37°C.

    • Add a specific volume of PT reagent to the plasma.

    • The time taken for clot formation is measured in seconds[5][6]. The sensitivity of the PT assay to Rivaroxaban is reagent-dependent[7].

  • Activated Partial Thromboplastin Time (aPTT) :

    • Incubate the patient plasma with an activator and phospholipids (aPTT reagent) at 37°C for a specified time.

    • Add calcium chloride to initiate the clotting cascade.

    • The time to clot formation is recorded in seconds[8][9].

  • Diluted Russell's Viper Venom Time (dRVVT) :

    • Patient plasma is incubated with a reagent containing Russell's viper venom, which directly activates Factor X.

    • Calcium and a limited amount of phospholipids are added to initiate coagulation.

    • The clotting time is measured. This test is highly sensitive to Factor Xa inhibitors[10][11][12].

  • Chromogenic Anti-Factor Xa Assay :

    • Patient plasma is incubated with a known amount of excess Factor Xa.

    • Rivaroxaban in the plasma forms a complex with some of the Factor Xa.

    • A chromogenic substrate is added, which is cleaved by the residual Factor Xa, releasing a colored compound.

    • The color intensity is measured and is inversely proportional to the Rivaroxaban concentration[1][13][14].

In Vitro Dissolution Testing
  • Apparatus : USP Apparatus 2 (paddle method) is typically used.

  • Medium : Dissolution is often tested in multiple media to simulate the pH range of the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8). Surfactants like sodium dodecyl sulfate (SDS) may be added to the medium due to Rivaroxaban's low water solubility[15][16][17].

  • Procedure : A tablet is placed in the dissolution vessel containing the medium at 37°C with a specified paddle speed (e.g., 75 rpm).

  • Sampling : Aliquots of the dissolution medium are withdrawn at predetermined time points.

  • Analysis : The concentration of dissolved Rivaroxaban in the samples is determined by UV-Vis spectrophotometry or HPLC[15][16][17].

Impurity Profiling
  • Method : A stability-indicating high-performance liquid chromatography (HPLC) method is developed and validated according to ICH guidelines.

  • Mobile Phase : A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Column : A C18 column is frequently used for separation.

  • Detection : UV detection at a specific wavelength (e.g., 249 nm) is employed.

  • Procedure : Solutions of the branded and generic tablets are prepared and injected into the HPLC system. The resulting chromatograms are analyzed for the presence and quantity of known and unknown impurities, which are compared against pharmacopeial limits[18][19].

Conclusion

References

Cross-Reactivity of Other Anti-Xa Inhibitors in Rivaroxaban Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread adoption of direct oral anticoagulants (DOACs), particularly Factor Xa (FXa) inhibitors, has necessitated precise and specific laboratory assays for their measurement in certain clinical scenarios. While drug-specific chromogenic anti-Xa assays are the gold standard for quantifying individual agents, the potential for cross-reactivity from other FXa inhibitors poses a significant challenge to accurate measurement. This guide provides a comparative analysis of the interference of other anti-Xa inhibitors, such as apixaban and edoxaban, in assays designed for rivaroxaban, supported by experimental data and detailed methodologies.

The Mechanism of Interference

Rivaroxaban, apixaban, and edoxaban share a common mechanism of action: the direct inhibition of Factor Xa. Chromogenic anti-Xa assays quantify the concentration of these inhibitors by measuring the residual activity of a known amount of FXa added to a plasma sample. The degree of FXa inhibition is proportional to the concentration of the anti-Xa inhibitor present. Due to their shared target, apixaban and edoxaban present in a plasma sample will also inhibit the FXa reagent in a rivaroxaban-calibrated assay, leading to a falsely elevated measurement of rivaroxaban concentration.

cluster_assay Rivaroxaban Anti-Xa Assay cluster_inhibitors Anti-Xa Inhibitors in Sample Assay_Reagent Factor Xa Reagent Chromogenic_Substrate Chromogenic Substrate Assay_Reagent->Chromogenic_Substrate Cleaves Color_Development Color Development (Measured) Chromogenic_Substrate->Color_Development Leads to Rivaroxaban Rivaroxaban Rivaroxaban->Assay_Reagent Inhibits Apixaban Apixaban (Interferent) Apixaban->Assay_Reagent Inhibits (Cross-reacts) Edoxaban Edoxaban (Interferent) Edoxaban->Assay_Reagent Inhibits (Cross-reacts)

Figure 1: Mechanism of cross-reactivity in a Rivaroxaban anti-Xa assay.

Quantitative Analysis of Cross-Reactivity

Several studies have investigated the degree of cross-reactivity between different anti-Xa inhibitors in various chromogenic assays. While assays calibrated with heparin ("universal" assays) demonstrate a linear correlation with rivaroxaban, apixaban, and edoxaban concentrations, the response can differ when using a drug-specific calibrator.[1][2][3]

A pivotal in-vitro study by Gosselin et al. (2016) provides valuable data on this topic. The study involved spiking pooled normal plasma with increasing concentrations of apixaban, edoxaban, and rivaroxaban and measuring the effect on various coagulation assays, including four different heparin-calibrated anti-Xa methods.[4][5] Although the study did not use a rivaroxaban-specific calibrator, the data from heparin-calibrated assays highlight the differential response of the assays to the various DOACs. The results indicate that all anti-Xa methods were sensitive to low concentrations of all tested DOACs.[4]

The following table summarizes the conceptual findings based on available literature. It is important to note that the exact percentage of cross-reactivity can vary depending on the specific assay, reagents, and instrument used.

Interfering AgentConcentration of Interfering AgentExpected Outcome in Rivaroxaban-Calibrated Anti-Xa Assay
ApixabanTherapeutic ConcentrationsFalse-positive or falsely elevated rivaroxaban concentration.
EdoxabanTherapeutic ConcentrationsFalse-positive or falsely elevated rivaroxaban concentration.
Heparin (UFH/LMWH)Therapeutic ConcentrationsSignificant false-positive rivaroxaban concentration.[6]

Note: Quantitative data for cross-reactivity in a rivaroxaban-specific calibrated assay is not consistently reported in the literature as a direct percentage. The existing data primarily focuses on the good correlation of universal heparin-calibrated assays with different DOACs, which inherently confirms cross-reactivity.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of other anti-Xa inhibitors in a rivaroxaban-specific assay, based on methodologies described in the literature.[4]

In-Vitro Spiking Study Workflow

Start Start: Pooled Normal Plasma Spiking Spike with known concentrations of: - Apixaban - Edoxaban - Rivaroxaban (Control) Start->Spiking Incubation Incubate samples Spiking->Incubation Assay Perform Rivaroxaban-calibrated Chromogenic Anti-Xa Assay Incubation->Assay Measurement Measure Optical Density Assay->Measurement Calculation Calculate 'Rivaroxaban' concentration using Rivaroxaban standard curve Measurement->Calculation Analysis Compare measured vs. actual concentrations to determine cross-reactivity Calculation->Analysis End End: Report Cross-Reactivity Data Analysis->End

Figure 2: Workflow for determining in-vitro cross-reactivity.

1. Preparation of Spiked Plasma Samples:

  • Pooled normal plasma from healthy donors is used as the base matrix.

  • Stock solutions of rivaroxaban, apixaban, and edoxaban are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to various clinically relevant concentrations in the pooled plasma.[4]

2. Chromogenic Anti-Xa Assay (Rivaroxaban-Calibrated):

  • The assay is performed according to the manufacturer's instructions for the specific rivaroxaban anti-Xa assay kit.

  • This typically involves incubating the spiked plasma sample with a known excess of Factor Xa.

  • A chromogenic substrate for Factor Xa is then added. The residual Factor Xa cleaves the substrate, producing a color change that is measured spectrophotometrically (e.g., at 405 nm).

  • The optical density is inversely proportional to the amount of anti-Xa activity in the sample.

3. Quantification and Data Analysis:

  • A standard curve is generated using rivaroxaban calibrators of known concentrations.

  • The "rivaroxaban concentration" of the samples spiked with apixaban and edoxaban is determined by interpolating their optical density readings onto the rivaroxaban standard curve.

  • The percentage of cross-reactivity can be calculated as: (Measured Rivaroxaban Concentration / Actual Apixaban or Edoxaban Concentration) x 100%.

Conclusion

The available evidence strongly indicates that other direct Factor Xa inhibitors, namely apixaban and edoxaban, will exhibit significant cross-reactivity in chromogenic anti-Xa assays calibrated for rivaroxaban. This interference can lead to a considerable overestimation of the actual rivaroxaban concentration, potentially impacting clinical decision-making if the presence of other DOACs is not considered. For accurate quantification, it is imperative to use a drug-specific assay when the identity of the anti-Xa inhibitor is known. In situations where the specific DOAC is unknown, a heparin-calibrated anti-Xa assay may provide a qualitative measure of anti-Xa activity, but results should be interpreted with caution. Further studies are warranted to establish precise quantitative cross-reactivity profiles for various commercially available rivaroxaban assays.

References

Rivaroxaban's Differentiated Efficacy in Arterial Versus Venous Thrombosis: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the preclinical efficacy of rivaroxaban, a direct Factor Xa inhibitor, in established animal models of arterial and venous thrombosis. The distinct pathophysiological natures of these two types of thrombotic events—arterial thrombi being typically platelet-rich and venous thrombi fibrin-rich—underpin the differential efficacy of antithrombotic agents. This document synthesizes key experimental data, details the methodologies of relevant preclinical models, and illustrates the underlying biological pathways to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting a Pivotal Point in Coagulation

Rivaroxaban is an oral anticoagulant that works by directly and selectively inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] FXa is responsible for the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the structural basis of a blood clot. By inhibiting FXa, rivaroxaban effectively reduces thrombin generation and subsequent fibrin formation.[1][2] Recent studies have also identified that rivaroxaban can exert an antiplatelet effect by inhibiting FXa-driven platelet activation through the Protease-Activated Receptor-1 (PAR-1), a mechanism with particular relevance to arterial thrombosis.

Quantitative Comparison of Efficacy

Preclinical studies in rodent and rabbit models have demonstrated dose-dependent antithrombotic activity of rivaroxaban in both arterial and venous thrombosis. The following table summarizes the half-maximal effective dose (ED50) of rivaroxaban in various models, providing a quantitative comparison of its potency.

Thrombosis ModelSpeciesAdministration RouteRivaroxaban ED50 (mg/kg)Reference
Arterial Thrombosis
Ferric Chloride-Induced Carotid Artery ThrombosisRatIntravenous2.4[1][2]
Ferric Chloride-Induced Carotid Artery ThrombosisMouseIntravenous1.0[1][2]
Arteriovenous ShuntRatOral5.0[1][2]
Arteriovenous ShuntRabbitOral0.6[1][2]
Venous Thrombosis
Venous Stasis (with Tissue Factor)RatIntravenous0.1[1][2]
Venous Stasis (with Tissue Factor)RabbitOral1.3[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.

coagulation_cascade Intrinsic_Pathway Intrinsic Pathway (Contact Activation) Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Tissue_Factor Tissue Factor Common_Pathway Common Pathway Factor_X Factor X Factor_XI Factor XI Factor_IX Factor IX Factor_XI->Factor_IX Factor_IX->Factor_X with Factor VIIIa Factor_VIII Factor VIIIa Factor_VII Factor VIIa Factor_VII->Factor_X Tissue_Factor->Factor_VII Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin converts Prothrombin Fibrin Fibrin Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen (Factor I) Rivaroxaban Rivaroxaban Factor_XII Factor_XII Factor_XII->Factor_XI

Caption: The coagulation cascade and the inhibitory action of rivaroxaban on Factor Xa.

arterial_thrombosis_workflow Arterial Thrombosis Model Workflow (FeCl3-Induced) cluster_prep Preparation cluster_surgery Surgical Procedure cluster_induction Thrombosis Induction cluster_measurement Measurement Animal_Prep 1. Anesthetize Animal (e.g., mouse, rat) Drug_Admin 2. Administer Rivaroxaban or Vehicle Control Expose_Artery 3. Surgically expose carotid artery Place_Probe 4. Place Doppler flow probe to measure baseline blood flow Apply_FeCl3 5. Apply FeCl3-soaked filter paper to artery Monitor_Flow 6. Continuously monitor blood flow Record_TTO 7. Record Time to Occlusion (TTO)

Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.

venous_thrombosis_workflow Venous Thrombosis Model Workflow (IVC Stasis) cluster_prep Preparation cluster_surgery Surgical Procedure cluster_induction Thrombosis Induction cluster_measurement Measurement Animal_Prep 1. Anesthetize Animal (e.g., rat) Drug_Admin 2. Administer Rivaroxaban or Vehicle Control Expose_IVC 3. Perform laparotomy to expose the inferior vena cava (IVC) Ligate_Branches 4. Ligate all side branches of the IVC Ligate_IVC 5. Completely ligate the IVC to induce stasis Incubation 6. Allow thrombus to form (e.g., 2-4 hours) Harvest_Thrombus 7. Excise the IVC segment and isolate the thrombus Weigh_Thrombus 8. Measure thrombus weight

Caption: Experimental workflow for the inferior vena cava (IVC) stasis model of venous thrombosis.

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model

This model is widely used to induce platelet-rich arterial thrombosis through chemical injury to the vascular endothelium.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for dissection

  • Doppler flow probe and monitor

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (e.g., 1 x 2 mm)

  • Saline solution

Procedure:

  • Anesthetize the animal (typically a mouse or rat) and maintain anesthesia throughout the procedure.

  • Administer rivaroxaban or the vehicle control at the desired dose and route (e.g., intravenous, oral gavage) prior to injury.

  • Make a midline cervical incision and carefully dissect the surrounding tissue to expose the common carotid artery.

  • Place a Doppler flow probe around the artery to obtain a stable baseline blood flow reading.

  • Soak a small piece of filter paper in the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period (e.g., 30-60 minutes).

  • The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to stable cessation of blood flow.

Inferior Vena Cava (IVC) Stasis Model of Venous Thrombosis

This model is designed to create a fibrin-rich venous thrombus by inducing blood stasis in a major vein.

Materials:

  • Anesthetic

  • Surgical instruments for laparotomy

  • Suture material (e.g., 5-0 silk)

Procedure:

  • Anesthetize the animal (typically a rat) and maintain anesthesia.

  • Administer rivaroxaban or the vehicle control.

  • Perform a midline laparotomy to expose the abdominal contents and the inferior vena cava (IVC).

  • Carefully dissect the IVC free from the aorta and surrounding tissues.

  • Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using fine suture.

  • Place a ligature around the IVC just below the renal veins and tie it off completely to induce total stasis.

  • Close the abdominal incision and allow the animal to recover from anesthesia for a set period (e.g., 2-4 hours) to allow for thrombus formation.

  • After the designated time, re-anesthetize the animal and excise the ligated segment of the IVC.

  • Open the IVC segment longitudinally, carefully remove the thrombus, and blot it dry.

  • The primary endpoint is the wet weight of the thrombus.

Discussion

The presented data indicate that rivaroxaban is a potent antithrombotic agent in both arterial and venous thrombosis models. However, the ED50 values suggest a greater potency in the venous stasis model in rats when administered intravenously. This is consistent with the pathophysiology of venous thrombi, which are primarily composed of fibrin and red blood cells, making them highly susceptible to agents that inhibit the coagulation cascade.

In contrast, arterial thrombi are rich in platelets, and their formation is heavily dependent on platelet activation and aggregation in addition to coagulation. While rivaroxaban's primary mechanism is the inhibition of coagulation, its recently described antiplatelet effects via PAR-1 may contribute to its efficacy in arterial thrombosis models. The differences in ED50 values across various models and species highlight the importance of selecting appropriate preclinical models to evaluate the efficacy of antithrombotic agents for specific clinical indications.

This guide provides a foundational overview for researchers. The detailed protocols and comparative data are intended to facilitate the design and interpretation of preclinical studies aimed at further elucidating the therapeutic potential of rivaroxaban and other novel anticoagulants.

References

A Comparative Guide to the Pharmacokinetic Profiles of Rivaroxaban and Dabigatran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely used direct oral anticoagulants (DOACs), Rivaroxaban and Dabigatran. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data to inform further research and clinical understanding.

Executive Summary

Rivaroxaban, a direct Factor Xa inhibitor, and Dabigatran, a direct thrombin inhibitor, offer alternatives to traditional anticoagulants like warfarin.[1] Their distinct mechanisms of action translate into different pharmacokinetic and pharmacodynamic properties.[2][3] Rivaroxaban's bioavailability is notably influenced by food, while Dabigatran's absorption is independent of food intake but is pH-dependent. Both drugs exhibit predictable pharmacokinetics, allowing for fixed-dosing regimens.[4][5] This guide will delve into the specifics of their absorption, distribution, metabolism, and excretion, supported by quantitative data and experimental methodologies.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of Rivaroxaban and Dabigatran.

Pharmacokinetic ParameterRivaroxabanDabigatran Etexilate
Mechanism of Action Direct Factor Xa inhibitor[2][6]Direct thrombin inhibitor[3][7]
Bioavailability 80-100% (10 mg dose); ~66% (20 mg dose, fasting), increased with food[8][9]3-7%[10]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[6][11]0.5-2 hours[12]
Plasma Protein Binding ~92-95%[9][13]~35%[5][10]
Volume of Distribution (Vd) ~50 L60-70 L[5]
Metabolism ~57% metabolized via CYP3A4/5, CYP2J2, and CYP-independent mechanisms[14]Prodrug (Dabigatran etexilate) converted to active form (Dabigatran) by esterases[7]
Elimination Half-life (t½) 5-9 hours (young subjects); 11-13 hours (elderly)[6][11]12-17 hours[10]
Excretion ~66% renal (36% as unchanged drug), ~28% fecal[14]~80% renal (as unchanged drug)[3][5]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols.

Pharmacokinetic Parameter Determination in Healthy Subjects

Objective: To characterize the absorption, distribution, metabolism, and excretion of the drug in a healthy population.

Methodology:

  • Study Design: An open-label, single-center, single-dose or multiple-dose study is typically conducted.[15][16]

  • Subject Recruitment: Healthy male and/or female subjects are recruited after providing informed consent.[15]

  • Drug Administration: Subjects receive a single oral dose or multiple doses of the drug (e.g., Rivaroxaban or Dabigatran etexilate) or placebo.[15]

  • Sample Collection: Blood and urine samples are collected at predefined time points post-administration.[15]

  • Bioanalysis: Plasma and urine concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.[15]

In Vitro Protein Binding Assessment

Objective: To determine the extent of drug binding to plasma proteins.

Methodology:

  • Sample Preparation: Human plasma is obtained from healthy donors.

  • Equilibrium Dialysis: A known concentration of the radiolabeled drug is added to the plasma. The plasma is then dialyzed against a protein-free buffer using a semi-permeable membrane.

  • Analysis: The concentration of the drug in the plasma and buffer compartments is measured at equilibrium. The percentage of protein binding is calculated from the difference in concentrations.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of Rivaroxaban and Dabigatran are central to their anticoagulant effects.

Rivaroxaban directly inhibits Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[18] By binding to the active site of both free and prothrombinase-bound Factor Xa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][18] This action effectively reduces thrombin generation and subsequently decreases fibrin formation.[6]

Dabigatran , on the other hand, is a direct thrombin inhibitor.[19] As the active metabolite of the prodrug Dabigatran etexilate, it binds to the active site of thrombin, inhibiting its activity.[7][12] This prevents thrombin from cleaving fibrinogen to fibrin, a crucial step in clot formation. Dabigatran can inhibit both free and clot-bound thrombin.[3]

Coagulation_Cascade_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves FactorXa Factor Xa FactorXa->Prothrombin Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by Rivaroxaban and Dabigatran.

Experimental Workflow for Comparative Pharmacokinetic Studies

A typical workflow for a head-to-head comparison of the pharmacokinetic profiles of two drugs like Rivaroxaban and Dabigatran is illustrated below.

PK_Comparison_Workflow StudyDesign Study Design (e.g., Crossover) SubjectRecruitment Subject Recruitment (Healthy Volunteers) StudyDesign->SubjectRecruitment Randomization Randomization SubjectRecruitment->Randomization GroupA Group A (Receives Rivaroxaban) Randomization->GroupA GroupB Group B (Receives Dabigatran) Randomization->GroupB Dosing Dosing Period 1 GroupA->Dosing GroupB->Dosing Sampling1 Blood/Urine Sampling Dosing->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalysis (LC-MS/MS) Sampling1->Bioanalysis Crossover Crossover Dosing Period 2 Washout->Crossover GroupA2 Group A (Receives Dabigatran) Crossover->GroupA2 GroupB2 Group B (Receives Rivaroxaban) Crossover->GroupB2 Sampling2 Blood/Urine Sampling GroupA2->Sampling2 GroupB2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

Rivaroxaban and Dabigatran, while both effective oral anticoagulants, exhibit distinct pharmacokinetic profiles that are crucial for researchers and clinicians to understand. Rivaroxaban's absorption is food-dependent, and it undergoes significant hepatic metabolism. In contrast, Dabigatran is a prodrug with low bioavailability that is primarily cleared renally. These differences in their pharmacokinetic pathways underscore the importance of individualized patient assessment and have significant implications for drug development and clinical application, particularly in populations with hepatic or renal impairment. Further research into the nuances of their pharmacokinetics will continue to refine their therapeutic use.

References

A Comparative Guide to Novel Biomarkers for Monitoring Rivaroxaban's Anticoagulant Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rivaroxaban, a direct oral anticoagulant (DOAC), offers predictable pharmacokinetics and pharmacodynamics, largely obviating the need for routine therapeutic monitoring.[1] However, in specific clinical scenarios such as major bleeding events, urgent surgical interventions, or suspected overdose, an accurate assessment of its anticoagulant effect is crucial. While the anti-Factor Xa (anti-Xa) assay is the recommended method for quantifying rivaroxaban plasma concentrations, researchers are exploring alternative biomarkers that may provide a more comprehensive picture of its impact on coagulation.[2][3]

This guide provides a comparative analysis of two such novel approaches—the Thrombin Generation Assay (TGA) and Viscoelastic Tests—against the standard anti-Xa assay for monitoring the anticoagulant effect of Rivaroxaban.

Comparison of Rivaroxaban Monitoring Assays

The following table summarizes the performance characteristics of the anti-Xa assay, Thrombin Generation Assay, and Viscoelastic Tests in monitoring Rivaroxaban's anticoagulant effect.

Assay TypePrincipleCorrelation with Rivaroxaban ConcentrationKey AdvantagesKey Limitations
Anti-Factor Xa (Anti-Xa) Assay (Standard) Chromogenic assay measuring the residual activity of a known amount of added Factor Xa after inhibition by patient's plasma containing Rivaroxaban.Strong (r > 0.95)[2][4]High sensitivity and specificity for Rivaroxaban levels.[5] Well-established and validated method.[6]Measures drug concentration, not overall coagulation status.[3] Requires specific calibrators for accurate quantification.[3]
Thrombin Generation Assay (TGA) (Novel) Measures the dynamics of thrombin generation in plasma after initiation of coagulation, providing parameters like lag time, peak thrombin, and endogenous thrombin potential (ETP).[7]Weak to Moderate (Lag time r=0.80, Peak thrombin r=-0.72)[5][8]Provides a global assessment of hemostasis.[7] May reflect the combined effects of pro- and anti-coagulant factors.Weak correlation with DOAC concentrations.[5][8] Not recommended for routine DOAC monitoring based on current evidence.[8] Lack of standardized procedures.[7]
Viscoelastic Tests (e.g., ROTEM, TEG) (Novel) Measures the viscoelastic properties of whole blood during clot formation and lysis, providing information on clotting time, clot firmness, and fibrinolysis.[9]Moderate (r ≈ 0.8 for some parameters)[10]Provides a rapid, point-of-care assessment of overall clot quality.[11] Can detect the presence of FXa inhibitors.[10]Limited sensitivity and specificity for quantifying Rivaroxaban levels.[10][11] Results can be within the normal range despite therapeutic drug levels.[11]

Experimental Protocols

Anti-Factor Xa Assay

A chromogenic anti-Xa assay is performed using a commercial kit specifically calibrated for Rivaroxaban. Patient platelet-poor plasma is incubated with a known excess of bovine Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, with the resulting color intensity being inversely proportional to the Rivaroxaban concentration in the sample. A calibration curve is generated using plasma samples with known concentrations of Rivaroxaban.[6]

Thrombin Generation Assay (TGA)

The Calibrated Automated Thrombogram (CAT) is a common method. Platelet-poor plasma is incubated with a trigger solution containing tissue factor and phospholipids. The generation of thrombin is continuously monitored by the cleavage of a fluorogenic substrate. The resulting thrombin generation curve is analyzed for parameters such as lag time, time to peak, peak height, and endogenous thrombin potential (ETP).[7][12]

Viscoelastic Testing (e.g., ROTEM)

Whole blood is placed in a cup with a pin. As the clot forms, the movement of the pin is restricted, and this change in viscoelasticity is recorded. For Rivaroxaban assessment, tests sensitive to the intrinsic and extrinsic pathways (e.g., INTEM, EXTEM) are used, with clotting time (CT) being a key parameter. Specific activators, such as Russell's Viper Venom (RVV), can enhance the sensitivity to Factor Xa inhibition.[9][10]

Visualizing the Mechanisms and Workflows

Rivaroxaban's Mechanism of Action

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[13] By binding to the active site of Factor Xa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby inhibiting the final steps of clot formation.[7][10]

Rivaroxaban_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FibrinClot Fibrin Clot Thrombin->FibrinClot Converts Fibrinogen Fibrinogen Fibrinogen->FibrinClot FactorXa Factor Xa FactorXa->Thrombin Converts Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits Biomarker_Validation_Workflow start Patient Blood Sample (Rivaroxaban-treated) centrifuge Centrifugation (Platelet-Poor Plasma) start->centrifuge split Sample Aliquoting centrifuge->split anti_xa Standard Assay: Anti-Xa split->anti_xa Standard novel_assay Novel Biomarker Assay: e.g., TGA or Viscoelastic Test split->novel_assay Novel lc_ms Reference Method: LC-MS/MS split->lc_ms Reference analysis Data Analysis: Correlation, Sensitivity, Specificity anti_xa->analysis novel_assay->analysis lc_ms->analysis Assay_Comparison_Logic clinical_need Clinical Need: Assess Rivaroxaban Effect quantitative Quantitative Drug Level? clinical_need->quantitative global Global Hemostatic Function? clinical_need->global anti_xa Anti-Xa Assay quantitative->anti_xa Yes tga Thrombin Generation Assay global->tga Plasma-based visco Viscoelastic Tests global->visco Whole Blood

References

Unveiling the Nuances: An In Vitro Comparison of Rivaroxaban's Effect on Platelet Aggregation Versus Other DOACs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the effects of Rivaroxaban on platelet aggregation against other leading Direct Oral Anticoagulants (DOACs) – Apixaban, Dabigatran, and Edoxaban. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Direct Oral Anticoagulants (DOACs) have revolutionized anticoagulant therapy. While their primary mechanism of action is the inhibition of specific coagulation factors, their interaction with platelet function is a critical area of investigation. This guide delves into the in vitro effects of these agents on platelet aggregation, a key process in hemostasis and thrombosis.

Quantitative Comparison of DOACs on Platelet Aggregation

The following table summarizes the quantitative data from in vitro and ex vivo studies on the inhibitory effects of Rivaroxaban and other DOACs on platelet aggregation induced by various agonists.

AgonistRivaroxabanApixabanDabigatranEdoxaban
Tissue Factor (TF) Inhibits TF-induced platelet aggregation.Inhibits TF-induced platelet aggregation.Delayed platelet aggregation secondary to coagulation activation.Inhibits TF-induced platelet aggregation.
Thrombin Does not directly inhibit thrombin-induced platelet aggregation.[1][2]Does not directly inhibit thrombin-induced platelet aggregation.Delays platelet aggregation secondary to coagulation activation, with a more potent effect than Rivaroxaban.[3]Thrombin-induced platelet aggregation is reduced in patients receiving edoxaban.
Collagen No significant effect on collagen-induced platelet aggregation.[1][3]No significant effect on collagen-induced platelet aggregation.No significant effect on collagen-induced platelet aggregation.[3]No significant effect on collagen-induced platelet aggregation.
ADP No significant effect on ADP-induced platelet aggregation.[1][3]No significant effect on ADP-induced platelet aggregation.No significant effect on ADP-induced platelet aggregation.[3]No significant effect on ADP-induced platelet aggregation.
Arachidonic Acid No significant changes in the percentage of platelet aggregation.[2][4]No significant changes in the percentage of platelet aggregation.No significant changes in the percentage of platelet aggregation.[3]No significant changes in the percentage of platelet aggregation.
Epinephrine No significant changes in the percentage of platelet aggregation.[2][4]No significant changes in the percentage of platelet aggregation.No significant changes in the percentage of platelet aggregation.[3]No significant changes in the percentage of platelet aggregation.
TRAP-6 No significant changes in the percentage of platelet aggregation.[3]No significant changes in the percentage of platelet aggregation.No significant changes in the percentage of platelet aggregation.[3]No significant changes in the percentage of platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of DOACs' effects on platelet aggregation.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet aggregation. The methodology across the cited studies generally adheres to the following principles:

  • Blood Collection: Whole blood is drawn from healthy volunteers who have abstained from medications known to affect platelet function for at least 10-14 days. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • The remaining blood is then centrifuged at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to obtain Platelet-Poor Plasma (PPP).

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Incubation with DOACs: PRP is incubated with varying concentrations of Rivaroxaban, Apixaban, Dabigatran, or Edoxaban, or a vehicle control, for a specified period at 37°C.

  • Aggregation Measurement:

    • The aggregometer is calibrated using PPP (set to 100% aggregation) and PRP (set to 0% aggregation).

    • A stir bar is added to the cuvette containing the PRP-DOAC mixture and placed in the aggregometer at 37°C.

    • After establishing a baseline, a platelet agonist (e.g., ADP, collagen, thrombin, tissue factor) is added to induce aggregation.

    • The change in light transmission through the sample is recorded over time, typically for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the photodetector.

Tissue Factor-Induced Platelet Aggregation Assay

This assay specifically evaluates the effect of Factor Xa inhibitors on platelet aggregation initiated through the extrinsic coagulation pathway.

  • PRP Preparation and Incubation: PRP is prepared and incubated with different concentrations of Factor Xa inhibitors (Rivaroxaban, Apixaban, Edoxaban) as described in the LTA protocol.

  • Agonist: A standardized concentration of recombinant human tissue factor is used to induce platelet aggregation.

  • Measurement: The aggregation is measured using an LTA, monitoring the change in light transmission over time. To prevent fibrin polymerization from interfering with the light transmission readings, a fibrin polymerization inhibitor like H-Gly-Pro-Arg-Pro-OH may be added.[3]

Visualizing the Mechanisms and Processes

To further elucidate the complex interactions, the following diagrams, generated using the DOT language, illustrate the coagulation cascade, the experimental workflow for platelet aggregation assays, and the signaling pathways of platelet activation.

Coagulation_Cascade_and_DOAC_Targets cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa X_intrinsic FX IXa->X_intrinsic VIIIa FVIIIa VIIIa->X_intrinsic Xa FXa X_intrinsic->Xa TF Tissue Factor (TF) X_extrinsic FX TF->X_extrinsic VIIa FVIIa VIIa->X_extrinsic X_extrinsic->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits Apixaban Apixaban Apixaban->Xa Inhibits Edoxaban Edoxaban Edoxaban->Xa Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (150-200g, 15-20 min) Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation (2000-2500g, 15-20 min) Centrifuge_PRP->Centrifuge_PPP Adjust_Platelet_Count Adjust Platelet Count in PRP with PPP PRP->Adjust_Platelet_Count PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Platelet_Count Incubate_DOAC Incubate PRP with DOAC (37°C) Adjust_Platelet_Count->Incubate_DOAC Aggregometer Place in Aggregometer (37°C) Incubate_DOAC->Aggregometer Add_Agonist Add Agonist (e.g., ADP, Collagen, TF) Aggregometer->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Platelet_Activation_Signaling cluster_agonists Platelet Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway Thrombin Thrombin PAR PAR1/PAR4 Thrombin->PAR Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 TXA2 Thromboxane A2 TP TP TXA2->TP PLC Phospholipase C (PLC) PAR->PLC GPVI->PLC P2Y12->PLC TP->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Integrin_Activation Integrin αIIbβ3 Activation ('Inside-Out' Signaling) Ca2->Integrin_Activation PKC->Integrin_Activation Platelet_Aggregation Platelet Aggregation Integrin_Activation->Platelet_Aggregation

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific guidance for "Remivox" necessitates adherence to established best practices for chemical waste management. The following protocol, while not specific to a product named "this compound" for which no public information could be found, outlines the essential procedures for the safe disposal of research-grade chemical compounds in a laboratory setting.

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of chemical waste, ensuring the safety of laboratory personnel and compliance with regulatory standards. The information herein is synthesized from general safety data sheets and pharmaceutical disposal guidelines.

Quantitative Data on Chemical Disposal

The following table summarizes key quantitative and qualitative information pertinent to the disposal of laboratory chemicals. This data is generalized and should be supplemented with the specific Safety Data Sheet (SDS) for any given reagent.

ParameterGuidelineCitation
Waste Classification Hazardous or Non-Hazardous, determined by the Safety Data Sheet (SDS) and local regulations.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, and a lab coat are recommended.[3]
Container for Hazardous Waste Black containers, clearly labeled as "hazardous waste pharmaceuticals," are typically used for hazardous materials.[2]
Container for Non-Hazardous Waste Blue containers are often used for non-hazardous pharmaceutical waste.[2]
Disposal of Empty Containers Empty containers that held hazardous materials should be treated as hazardous waste.[1][4]
Environmental Hazards Many chemical compounds are toxic to aquatic life with long-lasting effects.[5][6]

Experimental Protocol: General Chemical Waste Disposal

This protocol details the step-by-step methodology for the disposal of chemical waste in a laboratory environment.

1. Waste Identification and Segregation:

  • Consult the Safety Data Sheet (SDS) to determine the chemical's properties and recommended disposal method.

  • Characterize the waste as hazardous or non-hazardous based on the SDS and local environmental regulations.[1]

  • Segregate waste into designated, clearly labeled containers to prevent accidental mixing of incompatible chemicals.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.[3]

  • Ensure proper ventilation in the waste handling area to minimize inhalation exposure.[6]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • Contain the spill using appropriate absorbent materials.

  • Collect the contaminated materials and place them in a sealed container for hazardous waste.[4]

  • Clean the affected area thoroughly.

4. Final Disposal:

  • Dispose of the waste through a licensed and approved waste disposal facility.[5]

  • Never dispose of chemical waste down the drain unless explicitly permitted by the SDS and local regulations.

  • Maintain detailed records of all disposed chemicals as required by institutional and regulatory policies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds Characterize Waste ppe Wear Appropriate PPE sds->ppe Determine Safety Requirements segregate Segregate Waste into Labeled Containers ppe->segregate Handle Waste Safely spill Manage Spills and Contamination segregate->spill Contain and Clean facility Transfer to Approved Waste Facility spill->facility Package for Disposal record Record Disposal Information facility->record Ensure Compliance end Disposal Complete record->end

Figure 1: Workflow for Laboratory Chemical Disposal

References

Essential Safety and Handling Guide for Remivox (Rivaroxaban)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Remivox, a brand name for the anticoagulant Rivaroxaban. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a research environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling Rivaroxaban. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves.[1][2]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorUse a particulate filter device (EN 143) if dust formation is likely.[2] Ensure adequate ventilation, such as a chemical fume hood.[1][3]

Emergency First Aid Procedures

In the event of exposure to Rivaroxaban, immediate action is critical. The following table outlines the first aid measures to be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling Rivaroxaban from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and well-ventilated place.[1]

  • For maintaining product quality, refrigeration is recommended.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

2. Preparation and Handling:

  • All handling of Rivaroxaban powder should be conducted in a designated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1][3]

  • Ensure adequate ventilation in the work area.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[2]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the work area.[2]

3. Weighing and Solution Preparation:

  • When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • To prepare solutions, slowly add the powder to the solvent to minimize dust generation.

Disposal Plan

Proper disposal of Rivaroxaban and contaminated materials is crucial to prevent environmental contamination. Rivaroxaban is toxic to aquatic life with long-lasting effects.[2][3][4]

1. Waste Collection:

  • Collect all waste materials, including unused Rivaroxaban, contaminated gloves, and labware, in a designated and clearly labeled hazardous waste container.

  • Avoid release to the environment.[2][3][4]

2. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Cover the spillage with a suitable absorbent material.[3]

  • Carefully sweep up the material and place it in a sealed container for disposal.[3]

  • Collect the spillage to prevent it from entering drains.[2][3][4]

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling and Disposal Workflow

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol receiving Receiving and Storage preparation Preparation and Handling (in Fume Hood) receiving->preparation weighing Weighing and Solution Prep preparation->weighing spill_management Spill Management preparation->spill_management If Spill Occurs experiment Experimental Use weighing->experiment waste_collection Waste Collection (Hazardous Waste) experiment->waste_collection Waste Generation final_disposal Final Disposal (Approved Facility) waste_collection->final_disposal spill_management->final_disposal

Caption: Workflow for the safe handling and disposal of Rivaroxaban.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remivox
Reactant of Route 2
Reactant of Route 2
Remivox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.